3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJHAAUYSPGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744794 | |
| Record name | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-78-1 | |
| Record name | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document explores various synthetic strategies, delving into the mechanistic details and rationale behind key experimental choices. It is designed to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules. Its rigid, bicyclic structure provides a versatile template for the development of compounds targeting a range of biological targets. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, enabling specific interactions with enzymes and receptors. Consequently, derivatives of this scaffold have been investigated for various therapeutic applications, including their use as kinase inhibitors and central nervous system agents. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic properties and metabolic stability of the molecule, making 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine a key intermediate in the synthesis of targeted therapeutics.
Retrosynthetic Analysis and Strategic Considerations
A successful synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hinges on a well-defined retrosynthetic strategy. Two primary approaches can be envisioned:
-
Strategy A: Late-Stage Chlorination: This approach involves the initial construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, followed by a selective chlorination at the 3-position.
-
Strategy B: Early-Stage Chlorination: This strategy commences with a pre-chlorinated pyridine precursor, which is then elaborated to construct the fused pyrrole ring.
The choice between these strategies depends on the availability of starting materials, the desired regioselectivity of the chlorination, and the overall efficiency of the synthetic sequence.
Diagram: Retrosynthetic Pathways
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its structure, physical and spectral properties, reactivity, and potential applications, with a particular focus on its role as a versatile building block in the synthesis of novel therapeutic agents. While much of the publicly available data pertains to its hydrochloride salt, this guide aims to distinguish between the properties of the free base and its salt form, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural framework that has been exploited in the design of kinase inhibitors, central nervous system agents, and other therapeutics. The presence of a chlorine atom at the 3-position of the pyridine ring provides a key reactive handle for further chemical modification, making this compound a valuable intermediate in synthetic chemistry. This guide will delve into the core chemical characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.
Chemical Identity and Physical Properties
The fundamental identification and physical characteristics of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its commonly available hydrochloride salt are summarized below. It is important to note that experimental data for the neutral (free base) form is limited in public literature, with most commercial suppliers providing the hydrochloride salt.
| Identifier | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride |
| CAS Number | 1256813-78-1 (for the hydrochloride) | 1256813-78-1 |
| Molecular Formula | C₇H₇ClN₂ | C₇H₈Cl₂N₂ |
| Molecular Weight | 154.60 g/mol | 191.06 g/mol |
| IUPAC Name | 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride[1] |
| Appearance | Not specified (likely a solid or oil) | Off-white to light yellow powder |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not specified | Not specified |
Note: The CAS number 1256813-78-1 is predominantly associated with the hydrochloride salt in commercial databases.[2][3]
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, as well as signals for the two methylene groups and the N-H proton of the pyrrole ring. The chemical shifts of the methylene protons would likely be in the aliphatic region, while the aromatic proton would be in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms. The carbons of the pyridine ring would appear in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic shift. The methylene carbons would be found in the upfield region.
Mass Spectrometry (MS)
The mass spectrum of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is expected to show a molecular ion peak (M⁺) at m/z 154. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the pyrrolidine ring.
Chemical Reactivity and Synthesis
The reactivity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is largely dictated by the interplay between the electron-deficient pyridine ring and the electron-rich pyrrole ring, as well as the presence of the reactive chlorine substituent.
Reactivity Profile
The 3-chloropyridine moiety is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than its 2- and 4-chloro isomers. The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, often requiring elevated temperatures or the use of a catalyst. This reactivity is a cornerstone of its utility as a building block, allowing for the introduction of diverse functional groups.
The pyrrole nitrogen can be N-alkylated or N-acylated under appropriate basic conditions. The fused ring system can also participate in electrophilic aromatic substitution reactions, with the position of substitution being influenced by the directing effects of both rings.
Caption: Key reaction types of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Synthetic Approaches
While a specific, detailed synthesis protocol for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not explicitly detailed in the readily available literature, general strategies for the synthesis of pyrrolopyridines can be adapted. A plausible synthetic route could involve the construction of the pyrrolidine ring onto a pre-functionalized 3-chloropyridine precursor.
Hypothetical Synthetic Workflow:
Caption: A generalized synthetic workflow for pyrrolopyridine construction.
Exemplary Protocol for a Related Pyrrolopyridine Synthesis (for illustrative purposes):
The following is a general procedure for a Buchwald-Hartwig amination reaction, a common method for C-N bond formation that could be employed in the synthesis of derivatives of the title compound.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Applications in Drug Discovery and Medicinal Chemistry
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.
-
Kinase Inhibitors: The pyrrolopyridine core is present in numerous kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of kinases. The 3-chloro substituent provides a convenient point for the introduction of various side chains to modulate potency and selectivity.
-
Central Nervous System (CNS) Agents: The structural similarity of the pyrrolopyridine core to endogenous neurotransmitters has led to its exploration in the development of agents targeting CNS receptors.
-
Antiviral and Antibacterial Agents: The diverse biological activities of pyrrolopyridines extend to antimicrobial and antiviral applications, an area of ongoing research.
Patents have been filed for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor, highlighting the therapeutic potential of this scaffold in neurological and psychiatric disorders.
Safety and Handling
While specific toxicity data for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not available, it should be handled with the standard precautions for a laboratory chemical. The hydrochloride salt of the parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, is reported to cause skin and eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its key feature is the reactive chlorine atom on the pyridine ring, which allows for a wide range of synthetic modifications. While detailed experimental data for the neutral compound is sparse, this guide provides a comprehensive overview of its known properties, primarily through its hydrochloride salt, and places it within the broader context of pyrrolopyridine chemistry. Further research to fully characterize the neutral compound and explore its synthetic utility is warranted and will undoubtedly contribute to the development of novel therapeutic agents.
References
-
King-Pharm. (2026). 1256813-78-1 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. Retrieved from [Link]
Sources
- 1. CA2972070A1 - 5,7-dihydro-pyrrolo-pyridine derivatives - Google Patents [patents.google.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine mechanism of action
An In-Depth Technical Guide to the Postulated Mechanisms of Action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. While direct studies on this specific molecule are not extensively available in public literature, its core structure is a well-recognized pharmacophore in medicinal chemistry. This guide synthesizes information from structurally related pyrrolopyridine derivatives to postulate the most probable mechanisms of action for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The central hypothesis is that this compound, like many of its analogues, functions as a kinase inhibitor due to the pyrrolopyridine scaffold's ability to mimic the purine ring of ATP.[1] This document provides a comprehensive overview of these potential mechanisms, supported by evidence from related compounds, and presents a series of detailed experimental protocols to systematically investigate these hypotheses.
The Pyrrolopyridine Scaffold: A Privileged Structure in Drug Discovery
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds that have garnered significant attention in drug discovery. Their structure, which fuses a pyrrole ring to a pyridine ring, is electronically similar to purines, the core of adenosine triphosphate (ATP). This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding sites of a large family of enzymes, most notably protein kinases.[1]
The versatility of the pyrrolopyridine scaffold is demonstrated by the wide array of biological activities exhibited by its derivatives, including:
The specific biological activity is largely determined by the substituents on the core scaffold.[1] The "3-chloro" substitution on the pyridine ring of the title compound is expected to significantly influence its target-binding profile.
Postulated Mechanisms of Action and Potential Biological Targets
Based on the activities of structurally related compounds, we can propose several high-probability mechanisms of action for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Primary Hypothesis: Kinase Inhibition
The most compelling hypothesis is that 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine acts as a kinase inhibitor. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolopyridine scaffold is present in numerous approved and investigational kinase inhibitors.
-
Supporting Evidence:
-
Vemurafenib , a potent BRAF kinase inhibitor used in melanoma treatment, features a pyrrolo[3,2-b]pyridine core.[1]
-
Derivatives of pyrrolo[2,3-b]pyridine-3-one have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for hepatocellular carcinoma.[7]
-
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA damage response.[8]
-
The chloro-substituent on the pyridine ring can form halogen bonds with the hinge region of kinase domains, a common interaction for many kinase inhibitors, potentially conferring selectivity and potency.
Caption: Postulated mechanism of competitive kinase inhibition.
Secondary Hypothesis: Disruption of Microtubule Dynamics
Some pyrrolopyridine derivatives have demonstrated anticancer activity through mechanisms other than kinase inhibition. One such mechanism is the inhibition of tubulin polymerization, which is essential for cell division.
-
Supporting Evidence:
-
A study on polysubstituted pyrrolo[3,4-b]pyridin-5-ones revealed significant cytotoxicity against several human cervical carcinoma cell lines.[2] In silico docking studies suggested that these compounds bind to αβ-tubulin, the building block of microtubules, in a manner similar to the known microtubule inhibitor Paclitaxel.[2]
-
While 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is structurally distinct from the pyrrolo[3,4-b]pyridin-5-ones, the shared core scaffold suggests that an investigation into its effects on microtubule dynamics is warranted, especially if it exhibits antiproliferative activity in initial screens.
Exploratory Hypothesis: Viral Enzyme Inhibition
The pyrrolopyridine scaffold is also present in compounds with antiviral properties. This opens an exploratory avenue for the characterization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Supporting Evidence:
Experimental Workflows for Target Validation
To elucidate the mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a systematic, multi-step experimental approach is recommended.
Caption: A tiered experimental workflow for mechanism of action elucidation.
Protocol 1: Broad Kinase Panel Screening
Objective: To identify potential kinase targets of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create serial dilutions to be used in the assay.
-
Assay Platform: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers a broad panel of >400 human kinases.
-
Binding Assay (Primary Screen):
-
Perform a primary screen at a single high concentration (e.g., 10 µM) to identify initial hits.
-
The assay typically measures the displacement of a fluorescent tracer from the kinase active site.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to a DMSO control.
-
Set a hit threshold (e.g., >50% inhibition).
-
-
Dose-Response (Secondary Screen):
-
For all identified hits, perform a 10-point dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
-
Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Protocol 2: NCI-60 Human Tumor Cell Line Screen
Objective: To assess the antiproliferative activity of the compound across a diverse panel of human cancer cell lines.
Methodology:
-
Cell Lines: Utilize the NCI-60 panel, which includes cell lines from leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Assay:
-
Plate cells in 96-well plates and allow them to attach overnight.
-
Treat cells with the compound over a 5-log concentration range for 48 hours.
-
Fix cells with trichloroacetic acid.
-
Stain with sulforhodamine B (SRB), which binds to cellular proteins.
-
Solubilize the bound dye and measure the absorbance at 515 nm.
-
-
Data Analysis:
-
Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death).
-
Use the COMPARE algorithm (NCI) to correlate the compound's activity profile with known anticancer agents, suggesting a potential mechanism of action.
-
Protocol 5: Western Blot for Phospho-Protein Profiling
Objective: To confirm cellular target engagement by assessing the phosphorylation status of downstream substrates of the identified kinase hits.
Methodology:
-
Cell Culture and Treatment:
-
Select a cell line known to have high activity of the target kinase (identified from Protocol 1).
-
Treat cells with the compound at 1x, 5x, and 10x the GI₅₀ concentration for various time points (e.g., 1, 6, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against the phosphorylated substrate and the total substrate overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
| Treatment Group | Phospho-Substrate (Normalized Intensity) | Total Substrate (Normalized Intensity) |
| DMSO Control | 1.0 | 1.0 |
| Compound (1x GI₅₀) | Value | Value |
| Compound (5x GI₅₀) | Value | Value |
Data Interpretation and Future Directions
The outcomes of these initial experiments will guide the subsequent research strategy.
-
If potent kinase inhibition is observed: Focus on determining the selectivity profile against other kinases and elucidating the binding mode through co-crystallography. In vivo studies in relevant xenograft models would be the next logical step.
-
If significant antiproliferative activity is seen without clear kinase inhibition: Prioritize the tubulin polymerization and microtubule integrity assays (Protocols 3 and 6).
-
If the NCI-60 COMPARE analysis suggests a unique pattern of activity: This may indicate a novel mechanism of action, warranting more advanced techniques like thermal proteome profiling or chemical proteomics to identify the direct cellular targets.
Conclusion
While the precise mechanism of action for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine remains to be definitively established, its chemical structure strongly suggests a role as a modulator of intracellular signaling, most likely through the inhibition of protein kinases. The proposed experimental workflows provide a robust and logical framework for systematically testing this hypothesis and exploring other plausible mechanisms. The insights gained from this research will be critical for advancing this compound through the drug discovery pipeline.
References
- Recent advances of pyrrolopyridines derivatives: a patent and liter
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.
- Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Deriv
- Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine deriv
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
- Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hep
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
- Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are working with or synthesizing similar molecular scaffolds. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of the molecule.
Introduction
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a substituted derivative of the pyrrolo[3,4-b]pyridine bicyclic system. Such heterocyclic frameworks are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized molecules in a research and development setting. This guide will provide a detailed, predictive analysis of the NMR, IR, and MS data for this specific compound, based on established principles and spectral data of analogous structures.
Molecular Structure and Numbering
The structural formula and atom numbering for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are presented below. This numbering convention will be used throughout the guide for the assignment of spectroscopic signals.
Caption: Molecular structure and atom numbering of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Principles and Experimental Protocol:
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A standard ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid solvent interference in the spectrum. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data and Interpretation:
The predicted ¹H NMR spectrum of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine would exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyrrolo ring. The presence of the electron-withdrawing chlorine atom at the C3 position will deshield the adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.30 - 8.45 | d | ~2.5 | 1H |
| H-4 | 7.30 - 7.45 | d | ~2.5 | 1H |
| H-6 | 4.30 - 4.45 | t | ~6.0 | 2H |
| H-7 | 3.20 - 3.35 | t | ~6.0 | 2H |
| N-H (5) | 5.0 - 6.0 | br s | - | 1H |
Causality Behind Predictions:
-
Aromatic Protons (H-2 and H-4): The chemical shifts of protons on a pyridine ring are typically found between δ 7.0 and 8.5 ppm. The proton at C2 (H-2) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the adjacent chlorine atom. The proton at C4 (H-4) will also be downfield but to a lesser extent. The coupling between these two meta-protons is expected to be a small doublet with a coupling constant (J) of approximately 2.5 Hz.
-
Aliphatic Protons (H-6 and H-7): The methylene protons at C6 and C7 are part of a saturated five-membered ring. The protons at C6 (adjacent to the nitrogen of the pyrrolo ring) are expected to be more deshielded than those at C7. Both signals are predicted to be triplets due to coupling with the adjacent methylene group, with a typical coupling constant of around 6.0 Hz.
-
N-H Proton: The proton on the nitrogen at position 5 (N-H) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Caption: Predicted ¹H NMR couplings for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
¹³C NMR Spectroscopy
Principles and Experimental Protocol:
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom. A standard ¹³C NMR spectrum is acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz.
Predicted ¹³C NMR Data and Interpretation:
The predicted ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon atom directly attached to the chlorine (C3) will be significantly affected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 130 - 134 |
| C-4 | 122 - 126 |
| C-4a | 140 - 144 |
| C-6 | 45 - 50 |
| C-7 | 25 - 30 |
| C-7a | 128 - 132 |
Causality Behind Predictions:
-
Aromatic Carbons: The chemical shifts for the pyridine ring carbons are influenced by the nitrogen atom and the chlorine substituent. C2 and C4a are expected to be the most downfield due to their proximity to the nitrogen. The carbon bearing the chlorine (C3) will also have a characteristic chemical shift.
-
Aliphatic Carbons: The chemical shifts of the methylene carbons C6 and C7 are in the typical aliphatic region. C6, being adjacent to a nitrogen atom, will be more deshielded than C7.
Part 2: Infrared (IR) Spectroscopy
Principles and Experimental Protocol:
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR a valuable tool for functional group identification. A common method for solid samples is to prepare a potassium bromide (KBr) pellet or to run the spectrum as a Nujol mull.[1] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Data and Interpretation:
The IR spectrum of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is expected to show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the pyridine ring, and the C-Cl bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H stretch | Secondary amine (pyrrolo) |
| 3000 - 3100 | C-H stretch | Aromatic (pyridine) |
| 2850 - 2960 | C-H stretch | Aliphatic (dihydropyrrolo) |
| 1550 - 1610 | C=N and C=C stretch | Aromatic ring (pyridine) |
| 1000 - 1100 | C-N stretch | |
| 700 - 800 | C-Cl stretch | Chloro-aromatic |
Causality Behind Predictions:
-
N-H Stretch: The secondary amine in the dihydropyrrolo ring will give rise to a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Aromatic Ring Stretches: The C=N and C=C stretching vibrations of the pyridine ring typically appear in the 1550-1610 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Principles and Experimental Protocol:
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. For this type of compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.
Predicted Mass Spectrum and Interpretation:
The mass spectrum of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine will provide key information for confirming its identity.
-
Molecular Ion Peak (M⁺): The molecular weight of C₇H₇ClN₂ is 154.60 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two molecular ion peaks:
-
Key Fragmentation Patterns: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals. Predicted key fragments include:
-
Loss of a chlorine radical (•Cl) to give a fragment at m/z 119.
-
Loss of HCN from the pyridine ring.
-
Fragmentation of the dihydropyrrolo ring.
-
Caption: Predicted key fragmentation pathway in the mass spectrum.
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive analytical profile for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting. The interpretation of the NMR, IR, and MS spectra, when used in conjunction, allows for a detailed understanding of the molecular structure. It is important to note that the exact experimental values may vary slightly depending on the specific instrumental conditions and sample preparation methods used.
References
-
Bernhard, M. J., et al. (2011). Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. PubMed. [Link]
-
Ye, R., et al. (2021). Characterization of Compound-Specific Chlorine Isotopologue Distributions of Polychlorinated Organic Compounds by GC-HRMS for Source Identification. Analytical Chemistry. [Link]
-
PubChem. 3-Chloropyridine. [Link]
-
NIST. Pyridine, 3-chloro-. [Link]
-
PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. [Link]
-
ACS Reagent Chemicals. Infrared Spectroscopy. [Link]
-
Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds.[1] Understanding the three-dimensional structure of derivatives such as 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides a comprehensive overview of the methodologies, interpretation, and significance of single-crystal X-ray diffraction analysis for this class of compounds. While a definitive crystal structure for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not publicly available at the time of this writing, this guide will establish a robust framework for its analysis. This will be achieved by detailing the experimental workflow, dissecting the anticipated structural features based on analogous compounds, and discussing the profound implications of such data in the field of drug development.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Core
The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine isomers, a class of nitrogen-containing heterocycles that are of great interest to medicinal chemists.[2] The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine backbone, in particular, has been identified as a key pharmacophore in compounds targeting a range of biological entities.[3] Derivatives of this scaffold have been investigated for their potential as allosteric modulators of muscarinic acetylcholine receptors, highlighting their relevance in neurological and psychiatric disorders.[4] The introduction of a chloro-substituent at the 3-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and metabolic stability. A precise understanding of the molecular geometry and intermolecular interactions, as can only be definitively provided by single-crystal X-ray diffraction, is therefore a critical step in the development of novel therapeutics based on this scaffold.
The Crystallization and X-ray Diffraction Workflow
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. The following section outlines the critical steps, emphasizing the causality behind each experimental choice.
Synthesis and Purification
The initial and most crucial step is the synthesis of high-purity 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Multi-component reactions are often employed for the efficient construction of the pyrrolo[3,4-b]pyridine core.[5] Following synthesis, rigorous purification, typically involving column chromatography and recrystallization, is essential. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.
Crystal Growth: The Art and Science
Growing single crystals suitable for X-ray diffraction is often the most challenging aspect of the process. The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is critical and is often determined empirically.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution is slowly cooled, as the solubility of most organic compounds decreases with temperature.
The selection of solvents and precipitants is guided by the polarity of the target molecule. For 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a range of solvents from moderately polar (e.g., ethanol, acetone) to less polar (e.g., dichloromethane, ethyl acetate) should be screened.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.
The collected data are then processed to yield a set of crystallographic parameters that describe the unit cell—the basic repeating unit of the crystal lattice—and the symmetry of the crystal, defined by its space group.
Hypothetical Crystal Structure Analysis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
In the absence of an experimentally determined structure, we can predict and discuss the key structural features of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine based on known chemical principles and data from related structures. For illustrative purposes, we will reference the crystallographic data of a related compound, 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione monohydrate, which crystallizes in the monoclinic P21/c space group.[4] It is crucial to note that this analogue has a significantly different substitution pattern, and thus the unit cell parameters and space group will differ.
Molecular Geometry: Bond Lengths, Angles, and Conformation
The analysis of the crystal structure would begin with an examination of the intramolecular geometry.
-
Pyrrolopyridine Core: The fused ring system is expected to be largely planar. Bond lengths within the pyridine ring will exhibit partial double-bond character. The dihydro-pyrrolo portion of the molecule will adopt a conformation that minimizes steric strain.
-
Chloro-Substituent: The C-Cl bond length is anticipated to be in the typical range for aryl chlorides. The presence of the electronegative chlorine atom will influence the electron distribution within the pyridine ring.
Supramolecular Assembly: Intermolecular Interactions
The way in which individual molecules pack together in the crystal lattice is determined by a variety of non-covalent interactions. These interactions are fundamental to the physical properties of the solid state and can provide insights into potential binding modes with biological targets.
-
Hydrogen Bonding: The secondary amine in the pyrrolidine ring is a potential hydrogen bond donor. The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure will feature intermolecular N-H···N hydrogen bonds, linking the molecules into chains or more complex networks.
-
Halogen Bonding: The chlorine atom, being an electrophilic region on its axial position (a "sigma-hole"), could participate in halogen bonding with nucleophilic atoms like the pyridine nitrogen of an adjacent molecule. This type of interaction is increasingly recognized as a significant force in crystal engineering and molecular recognition.
-
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. The geometry of this stacking (e.g., face-to-face or offset) would be determined by the overall molecular shape and the influence of other intermolecular forces.
Crystallographic Data Summary (Hypothetical)
A publication of the crystal structure of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine would include a table summarizing the key crystallographic parameters. A hypothetical table is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₇ClN₂ |
| Formula Weight | 154.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| β (°) | Value to be determined |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Density (calculated) (g/cm³) | Value to be determined |
| R-factor | Value to be determined (typically < 0.05) |
Visualization of Key Concepts
To aid in the understanding of the crystallographic workflow and the anticipated molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for crystal structure determination.
Caption: Potential intermolecular interactions in the crystal lattice.
Implications for Drug Development
A definitive crystal structure of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine would provide invaluable information for drug development professionals:
-
SAR Validation: The precise conformation of the molecule and the orientation of the chloro-substituent would confirm or challenge hypotheses derived from SAR studies.
-
Structure-Based Drug Design: The atomic coordinates from the crystal structure can be used to build highly accurate computational models of the compound. This allows for in silico docking studies with its biological target, guiding the design of more potent and selective analogues.
-
Polymorph Screening: The crystal packing information is the starting point for studies on polymorphism. Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities, all of which are critical parameters in pharmaceutical development.
-
Intellectual Property: A novel crystal structure can be a key component of a patent application, providing robust protection for a new chemical entity.
Conclusion
While the specific crystal structure of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine remains to be elucidated, this guide has outlined the critical importance and the detailed process of such an analysis. By understanding the experimental workflow, from synthesis to data refinement, and by anticipating the key intra- and intermolecular features, researchers are well-equipped to leverage this powerful technique. The insights gained from a single-crystal X-ray diffraction study are not merely academic; they are foundational to the rational design and development of the next generation of therapeutics based on the promising pyrrolo[3,4-b]pyridine scaffold.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2015). RSC Advances. Retrieved January 15, 2026, from [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. (2017). Google Patents.
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Future Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
The crystal structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione monohydrate, C7H6N2O4. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. As a critical starting material and intermediate in drug discovery and development, a thorough understanding of these physicochemical properties is paramount for ensuring consistent processability, formulation, and the ultimate safety and efficacy of any resulting active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and formulation scientists, offering both theoretical grounding and practical, field-tested protocols.
While specific experimental data for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not extensively available in public literature, this guide synthesizes established principles of pharmaceutical analysis and forced degradation studies to provide a robust methodology for its characterization. The protocols described herein are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Part 1: Solubility Assessment
The solubility of an intermediate or API is a critical determinant of its bioavailability and developability. It dictates the choice of solvents for synthesis and purification, as well as the feasibility of different formulation strategies. The pyrrolopyridine core, with its basic nitrogen atoms, suggests that the solubility of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine will be pH-dependent.
Thermodynamic Solubility Determination in Aqueous Media
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a given solvent at equilibrium. The shake-flask method is the gold standard for this determination.
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9). Use buffers with low ionic strength to minimize effects on solubility.
-
Sample Preparation: Add an excess amount of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.
Causality Behind Experimental Choices:
-
pH Range: The selected pH range covers the physiological range of the gastrointestinal tract, which is crucial for predicting oral absorption.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.
-
Validated Analytical Method: An accurate and precise analytical method is the cornerstone of reliable solubility data.
Solubility in Organic Solvents
Understanding the solubility in organic solvents is essential for synthetic process development, including reaction, crystallization, and purification.
Experimental Protocol: Organic Solvent Solubility
-
Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, and dimethyl sulfoxide).
-
Procedure: Follow the same shake-flask methodology as described for aqueous solubility.
-
Quantification: Use a suitable analytical method (e.g., HPLC-UV) to determine the concentration in each solvent.
Data Presentation: Solubility Profile
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 25 | Experimental Data |
| pH 4.0 Buffer | 25 | Experimental Data |
| pH 7.4 Buffer | 25 | Experimental Data |
| pH 9.0 Buffer | 25 | Experimental Data |
| Water | 25 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Acetonitrile | 25 | Experimental Data |
| Dimethyl Sulfoxide | 25 | Experimental Data |
This table should be populated with experimentally determined values.
Part 2: Stability Assessment and Forced Degradation
Stability testing is crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. Forced degradation studies, as mandated by ICH guidelines, deliberately stress the compound to predict its long-term stability.[1][2]
While specific degradation pathways for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are not documented, related pyrrolo[3,4-c]pyridine derivatives have shown susceptibility to hydrolysis, particularly in alkaline conditions, and photolability.[3][4] The presence of the chloro-substituted pyridine ring and the pyrrolidine moiety suggests potential sites for hydrolytic and oxidative degradation.
Forced Degradation Experimental Design
The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Detailed Protocols for Stress Conditions:
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.[5]
-
Incubate the solution at an elevated temperature (e.g., 60°C) and sample at various time points.
-
Neutralize the samples before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute hydrogen peroxide solution (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).[6]
-
Analyze samples at different time points to assess thermal stability.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8]
-
Include a dark control sample wrapped in aluminum foil to differentiate between thermal and light-induced degradation.
-
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all process-related impurities and degradation products.
Method Development Logic
Caption: Logic flow for developing a stability-indicating HPLC method.
Data Presentation: Forced Degradation Summary
| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (Area %) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, RT, 8h | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT, 24h | Data | Data | Data |
| Thermal (Solid) | 80°C, 72h | Data | Data | Data |
| Thermal (Solution) | 80°C, 72h | Data | Data | Data |
| Photolytic | 1.2 M lux·h, 200 W·h/m² | Data | Data | Data |
This table should be populated with experimentally determined values from the forced degradation study.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility and stability of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. By following these detailed protocols, researchers can generate the critical data necessary to support process development, formulation design, and regulatory filings. The emphasis on understanding the "why" behind experimental choices, coupled with robust, self-validating methodologies, ensures the generation of trustworthy and authoritative data. The insights gained from these studies will be invaluable in mitigating risks and accelerating the development timeline for any project involving this important chemical entity.
References
-
Galloway, W. R. J. T., & Spring, D. R. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL, 98(5), 1248–1259. [Link]
-
PubChem. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Szymańska, E., Giebułtowicz, J., & Nauman, A. (2011). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 68(5), 651-658.
-
PubChem. (n.d.). 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, G., & Kumar, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 224-231. [Link]
-
Gawalska, A., & Śladowska, H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3375. [Link]
-
International Council for Harmonisation. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Czylkowska, A., et al. (2021). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 26(16), 4983. [Link]
-
Gawalska, A., & Śladowska, H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3375. [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Unlocking the Therapeutic Potential of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction: The Promise of the Pyrrolopyridine Scaffold
The pyrrolopyridine nucleus, a heterocyclic scaffold composed of fused pyrrole and pyridine rings, represents a privileged structure in medicinal chemistry. Its various isomers have demonstrated a remarkable breadth of pharmacological activities, establishing it as a fertile ground for the development of novel therapeutic agents.[1][2] Derivatives of the pyrrolopyridine core are being actively investigated for a range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5] This guide focuses on a specific, yet under-explored derivative, 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . While direct biological data for this compound is limited, this document will provide a comprehensive overview of the potential biological activities based on the established pharmacology of the broader pyrrolopyridine family. We will delve into hypothesized mechanisms of action, propose robust experimental workflows for activity screening, and provide a framework for its potential development as a therapeutic candidate.
The core structure, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, has been identified as a key component in allosteric modulators of the M4 muscarinic acetylcholine receptor, highlighting its potential in treating neurological and psychiatric disorders.[5] The introduction of a chlorine atom at the 3-position is a common medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with target proteins, potentially enhancing potency and selectivity. This guide, therefore, serves as a foundational resource for researchers embarking on the investigation of this promising molecule.
Potential Biological Activities and Therapeutic Targets
Based on the extensive research into pyrrolopyridine derivatives, we can hypothesize several potential biological activities for 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Anticancer Activity
Derivatives of the closely related pyrrolo[3,4-b]pyridin-5-one scaffold have exhibited significant cytotoxicity against human cervical carcinoma cell lines, including SiHa, HeLa, and CaSki.[3] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, a validated target in oncology.[3] Furthermore, various pyrrolopyridine isomers have shown promise as inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor (FGFR).[6][7]
Hypothesized Target:
-
αβ-Tubulin: The 3-chloro substituent could enhance binding to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells.
-
Kinases (e.g., FGFR, FMS): The pyrrolopyridine scaffold is a known hinge-binding motif for many kinases. The chloro group could provide additional hydrophobic interactions within the ATP-binding pocket, leading to potent inhibition.[1]
Antibacterial Activity
Polysubstituted pyrrolo[3,4-b]pyridine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Specifically, certain derivatives were found to be potent against E. coli.[4] The mechanism of action for these compounds is still under investigation but may involve the inhibition of essential bacterial enzymes.
Hypothesized Target:
-
Bacterial DNA Gyrase or Topoisomerase IV: These enzymes are common targets for antibacterial agents. The planar pyrrolopyridine core could intercalate into bacterial DNA or bind to the enzyme active site.
-
Bacterial Cell Division Proteins (e.g., FtsZ): Disruption of bacterial cell division is a viable antibacterial strategy.
Neurological and Psychiatric Disorders
A significant finding is the patent application for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor.[5] The M4 receptor is a key target for the treatment of schizophrenia and other psychotic disorders.
Hypothesized Target:
-
M4 Muscarinic Acetylcholine Receptor: The 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core could act as a positive or negative allosteric modulator of the M4 receptor, offering a potential therapeutic avenue for neurological and psychiatric conditions.
Antiviral Activity
Derivatives of the pyrrolo[3,4-c]pyridine isomer have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[1][8] The trione scaffold of these derivatives was found to be a key pharmacophore.[1][8]
Hypothesized Target:
-
Viral Enzymes (e.g., Integrase, Protease): The pyrrolopyridine scaffold could be adapted to target key viral enzymes. The 3-chloro substitution could enhance binding affinity and specificity.
Proposed Experimental Workflows
To systematically evaluate the potential biological activities of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a tiered screening approach is recommended.
Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer activity screening of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Experimental Protocols:
-
Cell Viability Assay (MTT/MTS):
-
Seed a panel of cancer cell lines (e.g., HeLa, A375, Hep3B) in 96-well plates.
-
Treat cells with increasing concentrations of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine for 48-72 hours.
-
Add MTT or MTS reagent and incubate.
-
Measure absorbance to determine cell viability and calculate the IC50 value.
-
-
Tubulin Polymerization Assay:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with GTP and various concentrations of the test compound.
-
Monitor the change in fluorescence or absorbance over time to assess the rate of tubulin polymerization.
-
-
Kinase Inhibition Assay:
-
Utilize a radiometric or fluorescence-based kinase assay.
-
Incubate the target kinase (e.g., FGFR1) with its substrate, ATP, and the test compound.
-
Measure the amount of phosphorylated substrate to determine the inhibitory activity.
-
Workflow for Antibacterial Activity Screening
Caption: Workflow for antibacterial activity screening of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform broth microdilution according to CLSI guidelines.
-
Prepare serial dilutions of the test compound in a 96-well plate containing bacterial culture (e.g., E. coli, S. aureus).
-
Incubate for 18-24 hours.
-
Determine the MIC as the lowest concentration that inhibits visible bacterial growth.
-
-
DNA Gyrase Inhibition Assay:
-
Use a commercial DNA gyrase inhibition assay kit.
-
Incubate supercoiled DNA with DNA gyrase and the test compound.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Data Presentation
Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anticancer Activity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
| Cell Line | IC50 (µM) | Target |
| HeLa (Cervical) | [Insert Value] | Tubulin |
| A375 (Melanoma) | [Insert Value] | Kinase |
| Hep3B (Hepatocellular) | [Insert Value] | Kinase |
Table 2: Antibacterial Activity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
| Bacterial Strain | MIC (µg/mL) |
| E. coli ATCC 25922 | [Insert Value] |
| S. aureus ATCC 29213 | [Insert Value] |
| P. aeruginosa ATCC 27853 | [Insert Value] |
Conclusion and Future Directions
While 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a relatively unexplored compound, the rich pharmacology of the pyrrolopyridine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. This guide has outlined the most promising avenues for research, focusing on its potential anticancer, antibacterial, and neurological applications. The proposed experimental workflows provide a clear and logical path for researchers to systematically evaluate its biological activities.
Future work should focus on the synthesis of a focused library of analogues to establish a clear structure-activity relationship (SAR). The introduction of diverse substituents at other positions of the pyrrolopyridine ring could further optimize potency, selectivity, and pharmacokinetic properties. In silico modeling and docking studies could also aid in understanding the binding modes of these compounds to their respective targets and guide the design of next-generation derivatives. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the potential of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine warrants a thorough and systematic investigation.
References
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Juarez-Ornelas, K. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2652. [Link]
-
Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(10), 2465-2471. [Link]
-
Babu, B. R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. [Link]
-
Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 29, 115862. [Link]
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]
-
Reyes-Uribe, C. E., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(11), 4381. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
- Bridges, T. M., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
-
Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 25(3), 1629-1637. [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(58), 33765-33775. [Link]
-
Mohanty, P. P., & Sahoo, S. K. (2020). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 132(1), 1-20. [Link]
-
PubChem. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 6. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
The Strategic Core: A Technical Guide to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives in Modern Drug Discovery
For Immediate Release to the Scientific Community
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, demanding scaffolds that are not only synthetically accessible but also rich in chemical diversity and biological relevance. The 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has emerged as a privileged structure, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides an in-depth analysis of this heterocyclic system, offering insights into its synthesis, structure-activity relationships (SAR), and profound implications for drug development professionals.
The Pyrrolo[3,4-b]pyridine Scaffold: A Foundation for Therapeutic Innovation
The pyrrolo[3,4-b]pyridine ring system, an isomer of the more commonly known azaindoles, represents a critical pharmacophore due to its structural resemblance to the purine ring of ATP.[1] This mimicry allows derivatives to function as competitive inhibitors at the ATP-binding sites of various enzymes, most notably protein kinases.[1] The fusion of a pyrrole and a pyridine ring creates a bicyclic structure with a unique electronic distribution and defined spatial arrangement, making it an ideal starting point for designing selective modulators of biological targets.[2]
The specific scaffold, 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, incorporates several key features:
-
A Chlorine Substituent: The chloro group at the 3-position serves as a crucial handle for further chemical modification through various cross-coupling reactions, enabling the exploration of a wide chemical space.
-
A Dihydropyridine Ring: The saturated portion of the pyridine ring provides a three-dimensional character to the otherwise planar aromatic system, which can be pivotal for achieving specific interactions within a protein's binding pocket.
-
A Pyrrole Nitrogen: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the molecule.
These inherent properties make the 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core a versatile and powerful tool in the medicinal chemist's arsenal.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the pyrrolo[3,4-b]pyridine skeleton can be achieved through several synthetic routes, often employing multicomponent reactions to enhance efficiency and atom economy.
Multicomponent Reactions for Pyrrolo[3,4-b]pyridin-5-ones
A prevalent strategy for the synthesis of related pyrrolo[3,4-b]pyridin-5-one derivatives involves a one-pot cascade process.[3] This approach often begins with an Ugi-type three-component reaction (U-3CR) followed by a series of intramolecular transformations.[4] A general workflow can be visualized as follows:
Caption: Mechanism of ATP-competitive kinase inhibition by pyrrolopyridine derivatives.
Allosteric Modulation of Muscarinic Receptors
Beyond kinase inhibition, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor. [5]This highlights the scaffold's versatility in targeting different classes of proteins and its potential for the treatment of neurological and psychiatric disorders. [5]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors from the pyrrolopyridine scaffold relies on a systematic exploration of structure-activity relationships. The ability to modify the core at multiple positions allows for the fine-tuning of pharmacological properties.
| Position of Substitution | General Effect on Activity | Example | Reference |
| Pyrrole N-1 | Can influence binding affinity. N-H may act as a hydrogen bond donor. | Substitution can alter kinase selectivity. | [6] |
| Pyridine N-6 | Substitution with side chains can enhance potency, solubility, and bioavailability. | Introduction of a [4-(diethylamino)butyl]amino side chain improved potency. | [7] |
| Position 3 (Chloro site) | A key vector for introducing diverse chemical groups via cross-coupling to explore the binding pocket. | Attachment of aryl or heteroaryl groups can confer selectivity. | [1] |
| Position 7 | Modifications can impact interactions with the solvent-exposed region of the binding site. | Substitution with phenyl groups has been explored for anticancer activity. | [3] |
Key SAR Observations:
-
Selectivity: The selectivity of pyrrolopyridine-based kinase inhibitors is primarily determined by the substituents attached to the core, which can exploit subtle differences in the amino acid residues of the kinase active sites. [1]* Potency Enhancement: The addition of basic amine-containing side chains can improve both potency and pharmacokinetic properties like solubility. [7]* Ring Modifications: Altering the size of the saturated ring fused to the pyrrole can modulate binding affinity. For instance, in related pyrazolo[4,3-c]pyridines, a five-membered pyrrolo ring was more active than a six-membered one. [6]
Exemplary Experimental Protocol: Synthesis of a Polysubstituted Pyrrolo[3,4-b]pyridine Derivative
The following protocol is a representative example of a three-component reaction to generate a pyrrolo[3,4-b]pyridine derivative, adapted from established methodologies. [8] Reaction: Synthesis of a functionalized pyrrolo[3,4-b]pyridine via the reaction of an enamino imide, an aromatic aldehyde, and malononitrile.
Materials:
-
β-enamino imide (1.0 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%, 0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the β-enamino imide (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add DBU (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the purified pyrrolo[3,4-b]pyridine derivative.
-
Characterize the final compound using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and confirm its purity by elemental analysis or High-Resolution Mass Spectrometry (HRMS). [8]
Future Outlook
The 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core and its broader family of analogs continue to be a fertile ground for drug discovery. The synthetic tractability of this scaffold, combined with its proven ability to interact with high-value therapeutic targets, ensures its continued relevance. Future research will likely focus on:
-
Developing highly selective inhibitors: By leveraging computational modeling and advanced synthetic techniques to design derivatives that target specific kinase isoforms or other proteins with high precision.
-
Exploring new therapeutic areas: Expanding the application of these compounds beyond oncology and inflammation to areas such as neurodegenerative diseases and infectious agents. [9][10]* PROTACs and Molecular Glues: Utilizing the pyrrolopyridine scaffold as a ligand for E3 ligases or target proteins in the development of targeted protein degraders.
References
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed.
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC.
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed.
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC.
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate.
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.
-
Janus kinase inhibitor. Wikipedia.
-
6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed.
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed.
-
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. ChemicalBook.
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI.
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis and Emergent Importance of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Technical Guide for Medicinal Chemists
Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery
The landscape of contemporary medicinal chemistry is characterized by an ever-present demand for novel molecular scaffolds that can serve as versatile building blocks for the synthesis of complex, biologically active molecules. Among these, heterocyclic compounds, particularly those containing nitrogen, have garnered significant attention due to their prevalence in natural products and their ability to engage in specific interactions with biological targets. The pyrrolopyridine core, a fusion of a pyrrole and a pyridine ring, is one such privileged scaffold, with its various isomers demonstrating a broad spectrum of pharmacological activities. This guide focuses on a specific, strategically functionalized derivative: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . While not a therapeutic agent in itself, this compound has emerged as a critical intermediate in the synthesis of pioneering drug candidates, most notably in the realm of neurological disorders. Its discovery and development are intrinsically linked to the quest for selective modulators of challenging drug targets.
A Historical Perspective: From Obscurity to a Key Intermediate
The precise first synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not prominently documented in a singular, seminal publication. Instead, its emergence into the scientific literature is more nuanced, appearing as a key intermediate within patent applications for more complex molecules. A significant milestone in its history is its utilization in the development of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3] The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the striatum, hippocampus, and cortex, making it a crucial target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[4][5]
The development of selective M4 PAMs has been a focal point of research, and patent literature, such as WO2017112719A1 , details the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives that act as M4 allosteric modulators.[1][3] It is within the synthetic schemes outlined in such patents that the importance of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a foundational building block becomes evident. The strategic placement of the chloro group on the pyridine ring allows for subsequent functionalization, enabling the exploration of the chemical space around the core scaffold and the fine-tuning of pharmacological properties.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The following table summarizes the key physicochemical data for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, primarily in its hydrochloride salt form, which is the common commercially available variant.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂ | PubChem |
| Molecular Weight | 154.60 g/mol | PubChem |
| CAS Number | 1256813-78-1 (hydrochloride) | - |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in polar organic solvents | Inferred |
-
¹H NMR: Protons on the dihydropyrrole and pyridine rings would exhibit characteristic chemical shifts.
-
¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, with the carbon bearing the chlorine atom being significantly influenced.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom.
Strategic Synthesis: A Plausible Experimental Protocol
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be approached through multi-step sequences starting from readily available pyridine derivatives. The following protocol is a representative synthesis based on methodologies described for analogous structures in the patent literature.
Experimental Protocol: Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
This synthesis involves the construction of the fused pyrrolopyridine ring system followed by chlorination.
Step 1: Synthesis of a Dihydropyrrolopyridinone Intermediate
A common strategy involves the initial formation of a pyrrolo[3,4-b]pyridin-5-one core. This can be achieved through various methods, including multicomponent reactions.[6][7]
Step 2: Reduction of the Lactam
The lactam functionality of the dihydropyrrolopyridinone is then reduced to the corresponding amine.
Step 3: Chlorination of the Pyridine Ring
The final step involves the selective chlorination of the pyridine ring.
Detailed Step-by-Step Methodology (Illustrative):
Materials:
-
Appropriate pyridine precursor (e.g., a substituted aminomethylpyridine)
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS))
-
Reducing agent (e.g., Lithium aluminum hydride (LAH))
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Acids and bases for workup (e.g., HCl, NaHCO₃)
Procedure:
-
Lactam Formation: A suitably protected aminomethylpyridine derivative is reacted with a reagent that facilitates the formation of the fused lactam ring. This can involve cyclization reactions known in the art.
-
Purification: The resulting pyrrolo[3,4-b]pyridin-5-one is purified by column chromatography.
-
Reduction: The purified lactam is dissolved in anhydrous THF and slowly added to a suspension of LAH in THF at 0 °C. The reaction is stirred at room temperature until complete, as monitored by TLC.
-
Workup: The reaction is carefully quenched with water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Chlorination: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is dissolved in a suitable solvent such as DCM. N-chlorosuccinimide is added portion-wise, and the reaction is stirred at room temperature.
-
Final Purification: The reaction mixture is washed with aqueous NaHCO₃, dried, and concentrated. The crude product is purified by column chromatography to afford 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Note: The specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized for this particular substrate. The use of protecting groups for the secondary amine of the dihydropyrrole ring may be necessary during the chlorination step to prevent side reactions.
Applications in Drug Development: A Gateway to M4 Receptor Modulators
The primary and most significant application of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is as a pivotal intermediate in the synthesis of M4 muscarinic acetylcholine receptor positive allosteric modulators.[1][2][3] The 3-chloro substituent serves as a chemical handle for introducing further molecular complexity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the attachment of various aryl or heteroaryl groups, which are often crucial for achieving high potency and selectivity for the M4 receptor.
The general synthetic strategy involves the N-acylation or N-alkylation of the dihydropyrrole nitrogen, followed by a cross-coupling reaction at the 3-position of the pyridine ring. This modular approach enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic utility of the chloro-pyrrolopyridine core.
Conclusion: A Small Molecule with a Significant Impact
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exemplifies the crucial role of strategically designed intermediates in modern drug discovery. While its own discovery may be unassuming, its application in the synthesis of selective M4 muscarinic acetylcholine receptor PAMs underscores its importance. The presence of the chloro substituent provides a versatile point for synthetic elaboration, enabling medicinal chemists to systematically explore the chemical space and optimize the pharmacological properties of lead compounds. As research into treatments for complex neurological disorders continues, the demand for such well-defined and functionalized building blocks will undoubtedly grow, solidifying the place of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in the synthetic chemist's toolbox.
References
-
Huynh, T., et al. (2015). Synthesis and Pharmacological Evaluation of M4 Muscarinic Receptor Positive Allosteric Modulators Derived From VU10004. ACS Chemical Neuroscience, 6(6), 838-844. [Link]
- Bao, J., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. WO2017112719A1.
-
PubChem. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Le, U., et al. (2020). Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(6), 1253-1258. [Link]
-
Wood, M. R., et al. (2021). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 12(4), 607-613. [Link]
-
Martínez-Urbina, M. A., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(23), 8303. [Link]
-
Chan, W. Y., et al. (2010). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. Journal of Pharmacology and Experimental Therapeutics, 334(3), 837-847. [Link]
-
Bao, J., et al. (2017). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 8(11), 1127-1128. [Link]
-
Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846. [Link]
-
WIPO. (2017). WO2017112719 - 6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDIN-5-ONE ALLOSTERIC MODULATORS OF THE M4 MUSCARINIC ACETYLCHOLINE RECEPTOR. Patentscope. [Link]
- Felder, C. C., et al. (2018). Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases. Neuropharmacology, 136(Pt C), 449-458.
-
Rivera-Ramírez, D., et al. (2021). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 26(16), 4995. [Link]
-
PubChem. (n.d.). 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. National Center for Biotechnology Information. [Link]
- Bao, J., et al. (2017). 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor. WO2017107087A1.
-
Martínez-Urbina, M. A., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(23), 8303. [Link]
Sources
- 1. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its nomenclature, chemical properties, synthesis, and potential applications, offering field-proven insights and detailed protocols.
Core Identification: Nomenclature and CAS Number
The unique identification of a chemical entity is paramount for accurate scientific communication and research. This section clarifies the nomenclature and Chemical Abstracts Service (CAS) number for the title compound.
IUPAC Nomenclature
The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for fused heterocyclic systems, is 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . The nomenclature is derived from the fusion of a pyrrole ring and a pyridine ring. The "pyrrolo[3,4-b]pyridine" designation indicates the specific arrangement of the fused rings. The "6,7-dihydro-5H-" prefix specifies the saturation of the pyridine ring.
CAS Number
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability. The data presented here is a combination of predicted values and data from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂ | Calculated |
| Molecular Weight | 154.60 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. The hydrochloride salt is expected to have higher aqueous solubility. | Analogy |
| Melting Point | Not explicitly reported. Related compounds suggest a melting point above 150 °C for the hydrochloride salt. | Analogy |
| Boiling Point | Not reported. High boiling point expected due to the heterocyclic nature and molecular weight. | Analogy |
Synthesis and Reactivity
The synthesis of the pyrrolo[3,4-b]pyridine scaffold is a topic of considerable interest in synthetic organic chemistry. While a specific, detailed protocol for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not widely published, a plausible synthetic route can be constructed based on established methodologies for related compounds.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the construction of the fused pyrrolopyridine core, followed by a selective chlorination step, or the use of a pre-chlorinated precursor.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol is a representative synthesis based on common strategies for constructing pyrrolopyridine cores.
Step 1: Synthesis of a Dihydropyridine Intermediate
A substituted pyridine can be reduced to the corresponding dihydropyridine using a reducing agent such as sodium borohydride.
Step 2: Annulation to Form the Pyrrolo[3,4-b]pyridine Core
The dihydropyridine intermediate can then undergo a cyclization reaction with a suitable pyrrole precursor to form the fused ring system. This can often be achieved through a multi-component reaction.
Step 3: Aromatic Chlorination
The final step involves the selective chlorination of the pyridine ring at the 3-position. This can be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS), in an appropriate solvent.
Caption: Proposed synthetic workflow for the target compound.
Applications in Drug Discovery
The pyrrolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are of significant interest in drug discovery.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The pyrrolopyridine nucleus can serve as a scaffold for the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
Central Nervousous System (CNS) Agents
The structural similarity of the pyrrolopyridine core to endogenous neurotransmitters suggests its potential for the development of agents targeting CNS receptors. Research into related compounds has explored their potential as treatments for neurological and psychiatric disorders.
Antiviral and Antibacterial Agents
Fused heterocyclic systems are a common feature in many antimicrobial agents. The unique electronic and steric properties of the 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold make it an attractive starting point for the design of novel antiviral and antibacterial compounds.
Caption: Key application areas in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. While specific toxicological data for this compound is not available, general guidelines for handling chlorinated pyridines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its versatile pyrrolopyridine core makes it a compound of high interest for medicinal chemists. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted and holds promise for the discovery of novel therapeutic agents.
References
Sources
Methodological & Application
Mastering the Purification of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: An Application Guide
Abstract
This comprehensive application note provides detailed protocols and expert insights into the purification of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a crucial building block in contemporary drug discovery and development. Recognizing the paramount importance of purity for downstream applications, this guide delineates robust methodologies for isolating this compound from common impurities derived from its synthesis. The protocols herein are grounded in fundamental chemical principles and have been designed for adaptability and reproducibility in a research setting. We will explore purification strategies including acid-base extraction, column chromatography, and recrystallization, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their purification endeavors.
Introduction: The Significance of Purity
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of a variety of bioactive molecules. The presence of impurities, even in trace amounts, can have profound effects on the outcome of subsequent synthetic steps and the biological activity of the final compounds. Therefore, the ability to obtain this intermediate in a highly pure form is a critical determinant of success in the drug development pipeline.
This guide is structured to provide a holistic understanding of the purification process, from the initial workup of a crude reaction mixture to the final isolation of a highly purified product. We will address the common challenges encountered during the purification of N-heterocyclic compounds and provide practical solutions.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. While the specific impurity profile will depend on the synthetic route employed, a common approach to the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives involves the reduction of a lactam precursor. For instance, the reduction of a corresponding pyrrolopyridinone with a reducing agent like lithium aluminum hydride (LiAlH₄) is a plausible synthetic step.
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as the corresponding lactam precursor.
-
Reducing Agent Residues: And their aluminum salts, which need to be carefully quenched and removed.
-
Byproducts: Arising from incomplete reaction or side reactions.
-
Solvent Residues: From the reaction and workup steps.
A thorough understanding of the reaction mechanism and the properties of all reagents is the first line of defense in designing an effective purification strategy.
Physicochemical Properties: A Guiding Light for Purification
While extensive experimental data for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not widely published, we can infer its properties from its structure and data available for similar compounds.
| Property | Estimated Value/Characteristic | Rationale/Significance for Purification |
| Molecular Formula | C₇H₇ClN₂ | |
| Molecular Weight | 154.60 g/mol | |
| Appearance | Likely a solid at room temperature | Influences choice of recrystallization as a viable technique. |
| Polarity | Moderately polar | The presence of two nitrogen atoms and a chlorine atom contributes to its polarity, making it suitable for normal-phase chromatography. |
| Basicity | Basic | The pyridine and pyrrolidine nitrogen atoms can be protonated, which is the basis for acid-base extraction. |
| Solubility | Likely soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in non-polar solvents (e.g., hexanes). The hydrochloride salt is expected to be water-soluble. | Crucial for selecting appropriate solvents for extraction, chromatography, and recrystallization. |
Purification Workflow: A Multi-pronged Approach
A robust purification strategy for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves a combination of techniques to remove a broad spectrum of impurities.
Caption: A typical multi-step workflow for the purification of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Detailed Protocols
Protocol 1: Aqueous Workup and Acid-Base Extraction
This initial step is crucial for removing inorganic salts and separating the basic product from neutral and acidic impurities. The basicity of the nitrogen atoms in the pyrrolopyridine ring system allows for its selective extraction into an acidic aqueous phase.[1][2][3][4][5]
Objective: To perform an initial cleanup of the crude reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Quenching (if applicable): If a reactive reagent like LiAlH₄ was used, the reaction must be carefully quenched before extraction. Cool the reaction mixture to 0 °C and slowly add water, followed by 15% aqueous NaOH, and then more water until a granular precipitate of aluminum salts is formed. Filter the mixture and wash the solid with the reaction solvent.
-
Dissolution: Ensure the crude product is fully dissolved in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated, water-soluble hydrochloride salt of the product will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl twice more to ensure complete transfer of the product.
-
-
Basification and Re-extraction:
-
Combine all the acidic aqueous extracts in a flask and cool in an ice bath.
-
Slowly add 1 M NaOH or saturated NaHCO₃ solution while stirring until the pH is basic (pH > 8), confirmed with pH paper. The free base of the product will precipitate or form an oil.
-
Transfer this basic aqueous solution to a clean separatory funnel.
-
Extract the aqueous layer with three portions of DCM or EtOAc.
-
-
Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layer with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Concentration:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, but significantly purified, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Protocol 2: Flash Column Chromatography
For the removal of closely related impurities that may not be separated by extraction, flash column chromatography is an indispensable technique.[6][7][8]
Objective: To achieve high purity by separating the target compound from structurally similar impurities.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis for Eluent Optimization:
-
Before running the column, determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the product has an Rf value of approximately 0.2-0.3.
-
A good starting point for moderately polar compounds like this is a mixture of Hexanes and Ethyl Acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). A small amount of a more polar solvent like methanol in DCM can also be effective.
-
-
Column Packing (Slurry Method):
-
Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Caption: Workflow for purification by flash column chromatography.
Protocol 3: Recrystallization
Recrystallization is an excellent final step for achieving high purity and obtaining a crystalline solid.[9][10][11][12]
Objective: To obtain the final product as a highly pure crystalline solid.
Materials:
-
Purified product from chromatography
-
A range of solvents for testing (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound when hot but not at room temperature or below.
-
Test small amounts of the compound in different solvents. A good solvent system might also be a mixture of two miscible solvents (one in which the compound is soluble, and one in which it is not).
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a critical process that demands a systematic and well-reasoned approach. By combining acid-base extraction, column chromatography, and recrystallization, researchers can consistently obtain this valuable intermediate in high purity, thereby ensuring the reliability and success of their subsequent research and development efforts. The protocols and principles outlined in this guide provide a solid foundation for achieving this goal.
References
- BenchChem. (2025).
- Google Patents. (Year not specified). Process for separating chloropyridine product. CN1245167A.
- PubMed. (Year not specified).
- López-Alonso, V., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC.
- Wikipedia. (Last edited date not specified). Acid-base extraction.
- University of Colorado Boulder. (Year not specified).
- University of South Florida. (Year not specified). Acid-Base Extraction.1.
- Chemistry Steps. (Year not specified). Organic Acid-Base Extractions.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Wikipedia. (Last edited date not specified).
- Ornelas-Vargas, G., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
- ChemTalk. (Year not specified).
- Mettler Toledo. (Year not specified). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (Year not specified). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. WO2017112719A1.
- Chemistry LibreTexts. (2023).
- HELIX Chromatography. (Year not specified). HPLC Methods for analysis of Pyridine.
- University of Rochester. (Year not specified).
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged Pyrrolopyridine Scaffold
The pyrrolopyridine bicyclic system, a fusion of a pyrrole and a pyridine ring, represents a class of privileged heterocyclic scaffolds in medicinal chemistry. These structures are integral to numerous natural products and have been successfully incorporated into a wide array of therapeutic agents. The diverse biological activities exhibited by pyrrolopyridine derivatives, including their roles as kinase inhibitors, antiviral agents, and modulators of central nervous system targets, underscore their significance in drug discovery.[1][2] Specifically, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core offers a three-dimensional structure that can be strategically functionalized to achieve potent and selective interactions with various biological targets.
This guide focuses on a key synthetic intermediate, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine , and its application in the synthesis of novel drug candidates. The presence of a strategically positioned chlorine atom at the 3-position provides a versatile handle for introducing molecular diversity through well-established cross-coupling methodologies. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig reactions, two cornerstone transformations in modern pharmaceutical synthesis.
Synthetic Strategy: Accessing the Core Scaffold
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not a trivial one-step process but rather a multi-step sequence that begins with the construction of the underlying pyrrolo[3,4-b]pyridin-5-one core. This lactam is then subjected to reduction and subsequent chlorination to yield the target intermediate.
A plausible and efficient method for constructing the pyrrolo[3,4-b]pyridin-5-one scaffold is through a multicomponent reaction (MCR), which allows for the rapid assembly of complex molecular architectures from simple starting materials.[3]
Protocol 1: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
This protocol is adapted from established literature on the synthesis of related pyrrolopyridinones.[3]
Reaction Scheme:
A plausible mechanism for the formation of the pyrrolo[3,4-b]pyridin-5-one core.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 equiv
-
Primary Amine (e.g., Benzylamine): 1.0 equiv
-
Isocyanide (e.g., tert-Butyl isocyanide): 1.1 equiv
-
Maleic Anhydride: 1.2 equiv
-
Methanol (MeOH): as solvent
-
Scandium (III) triflate (Sc(OTf)₃) (optional, as catalyst): 0.1 equiv
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv), primary amine (1.0 equiv), and methanol. Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.1 equiv) to the reaction mixture and continue stirring at room temperature for 4-6 hours. Monitor the formation of the Ugi adduct by Thin Layer Chromatography (TLC).
-
Once the Ugi reaction is deemed complete, add maleic anhydride (1.2 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-18 hours. The intramolecular Diels-Alder reaction followed by a cascade of N-acylation, decarboxylation, and dehydration will proceed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
Protocol 2: Reduction of the Lactam
The reduction of the lactam to the corresponding diamine can be achieved using a strong reducing agent like lithium aluminum hydride (LAH).
Materials:
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: 1.0 equiv
-
Lithium Aluminum Hydride (LAH): 2.0-3.0 equiv
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH (2.0-3.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (1.0 equiv) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with EtOAc.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This product is often used in the next step without further purification.
Protocol 3: Chlorination of the Pyrrolopyridine Core
The introduction of the chlorine atom at the 3-position can be achieved through electrophilic aromatic substitution. Given the electron-rich nature of the pyrrole ring, a mild chlorinating agent is often sufficient.
Materials:
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: 1.0 equiv
-
N-Chlorosuccinimide (NCS): 1.05 equiv
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv) in MeCN or DCM in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.05 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Application in Cross-Coupling Reactions
The 3-chloro substituent serves as a versatile handle for C-C and C-N bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino functionalities, which is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4] This reaction is instrumental in synthesizing 3-aryl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, which have shown promise as kinase inhibitors.
Reaction Workflow:
A typical workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: 1.0 equiv
-
Arylboronic Acid: 1.2-1.5 equiv
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): 2-5 mol%
-
Base (e.g., K₂CO₃, Cs₂CO₃): 2.0-3.0 equiv
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or a microwave vial, add 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 4-24 hours. For microwave-assisted reactions, irradiate at a specified temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 80-95 |
| 3 | 3-Pyridylboronic acid | 3-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 65-85 |
| 4 | 2-Thiopheneboronic acid | 3-(Thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 70-88 |
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[5] This reaction is particularly valuable for synthesizing 3-amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, which are found in various biologically active compounds.
Catalytic Cycle:
Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: 1.0 equiv
-
Primary or Secondary Amine: 1.1-1.5 equiv
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): 1-3 mol%
-
Phosphine Ligand (e.g., BINAP, XPhos, SPhos): 2-6 mol%
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃): 1.5-2.5 equiv
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inside a glovebox or using Schlenk techniques, combine 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv), the palladium pre-catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous, degassed solvent to the vessel.
-
Add the amine (1.1-1.5 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 70-85 |
| 2 | Aniline | 3-(Phenylamino)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 60-75 |
| 3 | Benzylamine | 3-(Benzylamino)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 65-80 |
| 4 | Piperidine | 3-(Piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 75-90 |
Medicinal Chemistry Applications and Future Perspectives
The derivatization of the 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold through Suzuki-Miyaura and Buchwald-Hartwig reactions has led to the discovery of potent bioactive molecules. For instance, 3-aryl derivatives have been investigated as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs) and Aurora kinases, which are implicated in cancer progression.[6][7] The 3-amino derivatives have also been explored for their potential in targeting a range of biological pathways. Furthermore, the broader class of pyrrolo[3,4-b]pyridine-5-one derivatives has been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor, highlighting the therapeutic potential of this scaffold in neurological and psychiatric disorders.[7]
The continued exploration of the chemical space around the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, facilitated by the versatile chemistry of the 3-chloro intermediate, holds significant promise for the development of next-generation therapeutics. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to synthesize novel libraries of compounds for biological screening and lead optimization.
References
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
Juárez-Ornelas, K. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2651. [Link]
-
Kalai, T., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
MySkinRecipes. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. [Link]
-
Garduño-Beltrán, et al. (2010). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3193. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][8][9]triazole derivatives as necroptosis inhibitors. MedChemComm, 13(10), 1835-1844. [Link]
-
Abdel-Aal, E. H., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 40, 127956. [Link]
-
ChemBK. (2024). 6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one. [Link]
-
Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 42, 116248. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Google Patents. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]
-
Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117215. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 | CID 6451972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine [myskinrecipes.com]
Application Note: A Framework for Characterizing 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in Kinase Inhibition Assays
Abstract
The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine , a specific analog within this class. We present a strategic framework, complete with detailed protocols, for conducting initial kinase profiling, determining inhibitory potency (IC₅₀), and elucidating the preliminary mechanism of action. This application note is designed not as a report on a known inhibitor, but as a methodological guide to empower researchers to systematically evaluate the potential of this and similar novel compounds in the context of kinase-targeted drug discovery.
Introduction: The Pyrrolopyridine Scaffold as a Foundation for Kinase Inhibitors
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern pharmacology. Within this field, certain heterocyclic scaffolds have emerged as particularly fruitful starting points for inhibitor design. The pyrrolopyridine core and its isosteres are prominent examples, demonstrating versatile binding capabilities within the ATP-binding pocket of various kinases.
Derivatives of related scaffolds have shown significant inhibitory activity against a range of important kinase targets:
-
Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs).[1][2]
-
Pyrrolo[3,2-c]pyridine analogs have demonstrated selective inhibition of FMS kinase (CSF-1R).[3]
-
Pyrrolo[2,3-b]pyridine derivatives have yielded highly potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 8 (CDK8).[4][5][6]
-
Pyrrolo[2,3-d]pyrimidin-6-one cores have been instrumental in creating highly selective CDK2 inhibitors.[7]
Given this precedent, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine represents a valuable chemical entity for screening and characterization. This guide outlines the essential experimental workflow to determine if this compound possesses kinase inhibitory activity and to characterize its properties.
Compound Handling and Preparation
Proper handling of the test compound is critical for generating reliable and reproducible data.
Physicochemical Properties:
-
Molecular Formula: C₇H₈N₂
-
Molecular Weight: 120.15 g/mol
-
CAS Number: 147739-88-6[8]
Stock Solution Preparation:
-
Solvent Selection: Begin by assessing the solubility of the compound. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for biological assays.
-
Preparation of High-Concentration Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration primary stock, typically 10-50 mM. For example, to make a 10 mM stock, dissolve 1.20 mg of the compound in 1 mL of DMSO.
-
Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare intermediate dilutions in DMSO. Subsequently, create the final working solutions by diluting into the appropriate aqueous assay buffer.
Causality Note: The final concentration of DMSO in the assay well should be kept constant across all conditions (including controls) and should typically not exceed 1% (v/v), as higher concentrations can affect enzyme activity and assay performance.
Experimental Workflow for Inhibitor Characterization
A logical, multi-stage approach is essential for efficiently characterizing a new compound. The workflow begins with a broad primary screen to identify potential targets, followed by potency determination, and finally, mechanistic studies for confirmed "hits."
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a prominent heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure is present in a multitude of biologically active compounds, making it a focal point for the development of novel therapeutics.[3][4] The derivative, 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, elevates this value by incorporating two distinct and orthogonal reactive sites: a strategically positioned chlorine atom on the electron-deficient pyridine ring and a secondary amine within the saturated pyrrolidine moiety.
The chlorine at the C-3 position is an excellent leaving group, primed for displacement via transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of carbon- and heteroatom-based substituents. Concurrently, the secondary amine at the N-6 position provides a handle for further diversification through reactions like N-alkylation, N-acylation, and reductive amination. This dual reactivity makes 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine an exceptionally powerful building block for constructing diverse molecular libraries aimed at identifying new therapeutic agents, such as kinase inhibitors.[5]
This document provides detailed application notes and validated protocols for leveraging this building block in key synthetic transformations.
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 5. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridines
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery, appearing in a range of neurologically active agents and other therapeutic candidates. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation required to functionalize this core at the 3-position.[1][2] However, the use of a heteroaromatic chloride, such as 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, presents specific challenges, primarily the inertness of the C-Cl bond to oxidative addition.[3] This application note provides a detailed experimental protocol and the underlying scientific rationale for successfully coupling this challenging substrate. We will delve into the critical selection of the catalyst system, base, and solvent, providing a robust, field-proven methodology for researchers in pharmaceutical and synthetic chemistry.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational protocol design and troubleshooting.[4][5] The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Cl) of the heteroaryl chloride. This is often the rate-determining step, especially for less reactive chlorides.[6] The palladium center is oxidized from Pd(0) to a Pd(II) species.
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species ([ArB(OH)3]⁻), facilitating the transfer.[7][8][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters: A Scientist's Guide to Reagent Selection
Optimizing the Suzuki coupling for a heteroaryl chloride requires careful consideration of each component. The choices are not arbitrary but are dictated by the electronic and steric properties of the substrate and the desired product.[10][11]
The Substrate: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
The primary challenge with this substrate is the strength of the C-Cl bond compared to its bromide or iodide counterparts (Reactivity: C-I > C-Br >> C-Cl).[1][3][9] Furthermore, the pyridine nitrogen can act as a Lewis base and potentially coordinate to the palladium center, inhibiting catalysis.[12] These factors necessitate a highly active catalyst system.
The Palladium Catalyst: Powering Through the C-Cl Bond
The selection of the palladium source and, more importantly, the ligand is the single most critical factor for success.
-
Palladium Pre-catalyst: Common choices include Pd(OAc)₂ or Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.
-
The Ligand: For challenging substrates like heteroaryl chlorides, standard ligands like PPh₃ are often insufficient. The key is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) .[13][14][15]
-
Rationale (Expertise): Electron-rich ligands (like SPhos, XPhos, or RuPhos) increase the electron density on the palladium atom. This enhanced electron density facilitates the oxidative addition step, which is the primary hurdle for C-Cl bond activation.[16] The steric bulk of these ligands promotes the final reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most catalytically active.[14] NHC ligands form very stable bonds with palladium, leading to robust catalysts with high turnover numbers.[13][17][18]
-
The Boron Reagent: Boronic Acids vs. Boronic Esters
-
Boronic Acids (ArB(OH)₂): These are the most common coupling partners due to their commercial availability and general stability.[19][20][21] However, they can be prone to decomposition via protodeboronation, especially with electron-rich or certain heteroaromatic systems.[12][19]
-
Boronic Esters (e.g., Pinacol Esters, ArB(pin)): These are often more stable than their corresponding acids, making them ideal for sensitive substrates or for multi-step syntheses where the boron moiety must be carried through several steps.[19][20] They can sometimes exhibit different reactivity profiles and may require slightly modified conditions.[19]
The Base: The Essential Activator
The base is not a mere spectator; it plays a crucial role in the transmetalation step.[7][22] Its primary function is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which accelerates the transfer of the aryl group to the palladium center.[8][9]
-
Common Choices & Rationale:
-
K₂CO₃ (Potassium Carbonate): A moderately strong, inexpensive, and widely used base. Often effective, particularly in aqueous solvent mixtures.[23]
-
K₃PO₄ (Potassium Phosphate): A stronger base than K₂CO₃, often used for less reactive chlorides. Its use can sometimes lead to higher yields.
-
Cs₂CO₃ (Cesium Carbonate): A strong and highly soluble base that can be very effective but is more expensive.
-
The Solvent System: Creating the Right Environment
The solvent must solubilize the reactants and catalyst. Biphasic systems are common for Suzuki couplings.
-
Common Solvents: Aprotic polar solvents like 1,4-Dioxane , Tetrahydrofuran (THF) , or Toluene are frequently used.[5]
-
The Role of Water: A small amount of water is often added to the organic solvent. This aids in dissolving the inorganic base (like K₂CO₃) and facilitates the formation of the active boronate species.[9][23]
-
Degassing is Critical: It is imperative to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[24] This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Detailed Experimental Protocol
This protocol describes the coupling of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with 4-methoxyphenylboronic acid.
Reagent Summary Table
| Reagent | M.W. ( g/mol ) | Mmol | Equivalents | Amount Used |
| 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 168.62 | 1.00 | 1.0 | 169 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.20 | 1.2 | 182 mg |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 (Pd) | 18.3 mg |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 | 16.4 mg |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 3.00 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Step-by-Step Procedure
Figure 2: General experimental workflow for the Suzuki coupling protocol.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (169 mg, 1.00 mmol), 4-methoxyphenylboronic acid (182 mg, 1.20 mmol), and finely ground K₂CO₃ (415 mg, 3.00 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. The disappearance of the starting aryl chloride is a key indicator of completion.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; Insufficiently strong base; Low temperature. | Ensure proper degassing.[24] Switch to a stronger base like K₃PO₄.[25] Increase temperature or consider microwave irradiation.[24] Use a different, highly active ligand like RuPhos or an NHC-based catalyst.[13][26] |
| Homocoupling Product | Presence of oxygen; Pd(II) pre-catalyst issues. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[12][24] Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce this side reaction. |
| Protodeboronation | Boronic acid instability; Presence of excess water or protic sources. | Use the boronic acid as soon as it is weighed. Consider using the more stable pinacol boronic ester equivalent.[12][19] Ensure the base is anhydrous if running under non-aqueous conditions. |
| Dehalogenation | Reduction of the aryl halide starting material. | This can be promoted by certain solvents or bases.[24] Try changing the solvent system (e.g., to toluene) or using a different base. Ensure the reaction is not run for an excessively long time after completion. |
References
- Amatore, C., Le Duc, G., & Jutand, A. (2013).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
- Couto, I., Bessa, M. T., & Pinto, D. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn.
-
Singh, S., Kaur, S., & Sharma, S. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. Available at: [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
- Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- BenchChem. (2025). Optimizing Suzuki coupling reaction conditions for bromonaphthalenes. BenchChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Zhang, T., & Zhang, W. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society.
- Rutgers University. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Rutgers University.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- ACS Publications. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
- Sci-Hub. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
- ResearchGate. (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.
- ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubMed. (2008).
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sci-hub.se [sci-hub.se]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its Analogs
Abstract
The pyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases.[1][2][3][4] This guide provides detailed application notes and high-throughput screening (HTS) protocols for the characterization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a representative member of this chemical class. We present two robust, homogeneous (no-wash) assay formats suitable for large-scale screening campaigns: a biochemical Fluorescence Polarization (FP) competition assay and a cell-based AlphaLISA® immunoassay. As an exemplary target, we focus on Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DNA Damage Response (DDR) pathway and a validated target in oncology.[3] These protocols are designed to be readily adaptable for other kinase targets and analogous compounds.
Introduction: The Scientific Rationale
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core represents a versatile template for designing inhibitors of various enzymes. Its rigid, bicyclic structure allows for precise positioning of substituents to interact with specific binding pockets. Recent studies have highlighted derivatives of the closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold as potent and selective ATR kinase inhibitors.[3] ATR kinase is a master regulator of the cellular response to replication stress, a hallmark of many cancers.[3] Inhibiting ATR can lead to synthetic lethality in tumors with specific DNA repair defects, making it a highly attractive target for cancer therapy.
The primary goal of an HTS campaign is to efficiently identify "hit" compounds from large chemical libraries that modulate the activity of a biological target.[5][6][7] The choice of assay technology is paramount and is dictated by the need for robustness, scalability, and biological relevance. Here, we detail two complementary HTS methodologies:
-
Biochemical Fluorescence Polarization (FP) Assay: This assay directly measures the binding of the test compound to the kinase's active site by competing with a fluorescently labeled tracer molecule. It is a powerful tool for identifying direct binders and determining binding affinities (Kd) in a purified system.[8][9][10][11]
-
Cell-Based AlphaLISA® Assay: This proximity-based immunoassay quantifies the phosphorylation of a downstream substrate of ATR within a cellular environment. This format provides crucial information on cell permeability, target engagement in a physiological context, and functional inhibition of the signaling pathway.[12][13][14]
These two assays provide orthogonal data, strengthening the confidence in any identified hits before committing to more resource-intensive lead optimization efforts.
Technology Principles and Workflow Visualization
Fluorescence Polarization (FP) Competition Assay
Principle: FP technology measures changes in the rotational speed of a fluorescent molecule in solution.[10] A small, fluorescently labeled ligand (tracer) tumbles rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal. When this tracer binds to a large protein (the kinase), its tumbling slows dramatically, and the emitted light remains highly polarized, yielding a high FP signal.[10][11] A test compound that binds to the same site on the kinase will displace the tracer, causing it to tumble freely again and leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the compound's binding affinity.
Caption: Fig 1. Principle of FP Competition Assay.
AlphaLISA® Cellular Phosphorylation Assay
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[12][13] It utilizes two types of beads: Donor beads and Acceptor beads. In this assay, one bead is coated with an antibody that captures the total protein of interest (e.g., total CHK1, a downstream substrate of ATR), while the other bead is coated with an antibody that recognizes the phosphorylated form of that protein (e.g., phospho-CHK1). In the presence of the phosphorylated target, the antibodies bring the Donor and Acceptor beads into close proximity (<200 nm).[13] Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen molecules, which travel to the nearby Acceptor bead, triggering a chemiluminescent energy transfer cascade that results in a strong light emission at 615 nm.[14] An effective inhibitor of the upstream kinase (ATR) will prevent phosphorylation of the substrate, thus preventing the beads from coming into proximity and resulting in a loss of signal.
Caption: Fig 2. Principle of AlphaLISA cellular assay.
Detailed HTS Protocols
These protocols are optimized for a 384-well plate format, a standard for HTS campaigns.[7]
Protocol 1: ATR Kinase Biochemical FP Competition Assay
Objective: To determine the IC₅₀ value of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine against purified ATR kinase.
Materials & Reagents:
-
Assay Plate: 384-well, low-volume, black, flat-bottom polystyrene plate.
-
Compound Plates: 384-well plates containing serially diluted test compound in 100% DMSO.
-
ATR Kinase: Purified, active human ATR enzyme.
-
Fluorescent Tracer: A small molecule ligand for the ATR active site conjugated to a fluorophore (e.g., BODIPY-TMR).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.
Assay Parameters Summary:
| Parameter | Final Concentration / Value | Notes |
| Assay Volume | 20 µL | |
| ATR Kinase | 5 nM | Optimize based on titration; should be ~Kd of tracer. |
| Fluorescent Tracer | 2 nM | Optimize based on titration; concentration at its Kd. |
| DMSO | 1% | Keep consistent across all wells to avoid solvent effects. |
| Incubation Time | 60 minutes | At room temperature, protected from light. |
| Plate Reader | Equipped for FP | e.g., PerkinElmer EnVision® or equivalent. |
| Excitation/Emission | ~530 nm / ~590 nm | Adjust for the specific fluorophore used. |
Step-by-Step Protocol:
-
Compound Plating (Nanoliter Transfer): Using an acoustic dispenser (e.g., Echo®), transfer 200 nL of compounds from the compound source plates to the empty assay plate. This includes the test compound serial dilution, positive controls (a known ATR inhibitor), and negative controls (DMSO only).
-
Enzyme Preparation: Prepare a 2X working solution of ATR kinase (10 nM) in cold Assay Buffer.
-
Enzyme Addition: Add 10 µL of the 2X ATR kinase solution to all wells of the assay plate except for the "No Enzyme" control wells (add 10 µL of Assay Buffer to these instead).
-
Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the tracer is introduced.
-
Tracer Preparation: Prepare a 2X working solution of the fluorescent tracer (4 nM) in Assay Buffer.
-
Tracer Addition: Add 10 µL of the 2X tracer solution to all wells.
-
Final Incubation: Seal the plate, mix gently, and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Centrifuge the plate briefly (1 min at 1,000 rpm) to remove any bubbles. Read the plate on a suitable plate reader, measuring both parallel and perpendicular fluorescence intensity to calculate FP values (in mP).
Data Analysis:
-
Calculate Percent Inhibition:
-
High Control (0% Inhibition): Signal from wells with DMSO + Enzyme + Tracer.
-
Low Control (100% Inhibition): Signal from wells with a saturating concentration of a known potent inhibitor.
-
% Inhibition = 100 * (1 - [(mPsample - mPlow) / (mPhigh - mPlow)])
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quality Control: The assay robustness is assessed using the Z'-factor.[15] A Z' > 0.5 indicates an excellent assay for HTS.
-
Z' = 1 - [(3 * (SDhigh + SDlow)) / |(Meanhigh - Meanlow)|]
-
Protocol 2: AlphaLISA® Cellular p-CHK1 (Ser345) Assay
Objective: To measure the functional inhibition of ATR kinase in a cellular context by quantifying the phosphorylation of its downstream substrate, CHK1.
Materials & Reagents:
-
Cell Line: A human cancer cell line known to have an active DDR pathway (e.g., U2OS osteosarcoma cells).
-
Cell Culture Plate: 384-well clear-bottom, tissue culture-treated plate.
-
Assay Plate: 384-well white ProxiPlate™.
-
Inducing Agent: Hydroxyurea (HU) or UV radiation to induce replication stress and activate the ATR pathway.
-
AlphaLISA® Reagents:
-
AlphaLISA® Lysis Buffer.
-
Anti-p-CHK1 (Ser345) Acceptor Beads.
-
Streptavidin-coated Donor Beads.
-
Biotinylated Anti-CHK1 (Total) Antibody.
-
-
Plate Reader: An Alpha-enabled reader (e.g., PerkinElmer EnVision®) with 680 nm laser excitation and 615 nm emission detection.[12]
Assay Parameters Summary:
| Parameter | Value / Concentration | Notes |
| Cell Seeding Density | 5,000 cells/well | Optimize for cell line. |
| Compound Incubation | 2 hours | Pre-incubation before stress induction. |
| Stress Induction (HU) | 2 mM for 4 hours | Induces replication stress to activate ATR. |
| Lysate Transfer Volume | 5 µL | |
| Acceptor Bead Conc. | 20 µg/mL | Final concentration in the assay well. |
| Biotinylated Ab Conc. | 2 nM | Final concentration in the assay well. |
| Donor Bead Conc. | 40 µg/mL | Final concentration in the assay well. |
| Final Assay Volume | 25 µL | In the ProxiPlate™. |
Step-by-Step Protocol:
-
Cell Seeding: Seed 5,000 cells in 40 µL of complete growth medium into each well of a 384-well cell culture plate. Incubate overnight (37°C, 5% CO₂).
-
Compound Addition: Add 10 µL of 5X compound dilutions (in culture medium) to the cells. Include DMSO (vehicle) and positive control inhibitor wells. Incubate for 2 hours.
-
Stress Induction: Add 10 µL of 6X Hydroxyurea (final concentration 2 mM) to all wells except the "unstimulated" controls. Incubate for 4 hours (37°C, 5% CO₂).
-
Cell Lysis: Remove the culture medium. Add 20 µL of AlphaLISA® Lysis Buffer to each well. Incubate on an orbital shaker for 15 minutes at room temperature.
-
Lysate Transfer: Transfer 5 µL of the cell lysate from the culture plate to a new 384-well ProxiPlate™.
-
Bead/Antibody Mix Preparation: Prepare a mix of Anti-p-CHK1 Acceptor beads and Biotinylated Anti-Total CHK1 antibody in AlphaLISA® Immunoassay Buffer.
-
Bead/Antibody Addition: Add 10 µL of the bead/antibody mix to each well of the ProxiPlate™. Seal the plate, mix gently, and incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 10 µL of Streptavidin Donor beads (prepared in Immunoassay Buffer). Note: Donor beads are light-sensitive; perform this step under subdued lighting.[12]
-
Final Incubation: Seal the plate with an aluminum seal, mix gently, and incubate for 60 minutes at room temperature in the dark.
-
Plate Reading: Read the plate on an Alpha-enabled plate reader.
Data Analysis:
-
Calculate Percent Inhibition:
-
High Control (0% Inhibition): Signal from HU-stimulated, DMSO-treated wells.
-
Low Control (100% Inhibition): Signal from unstimulated, DMSO-treated wells (or a saturating concentration of a known inhibitor).
-
% Inhibition = 100 * (1 - [(Signalsample - Signallow) / (Signalhigh - Signallow)])
-
-
IC₅₀ Determination: Plot % Inhibition against the logarithm of compound concentration and fit to a four-parameter logistic model.
Trustworthiness: Self-Validating Systems
For any HTS campaign, rigorous quality control is essential for generating trustworthy data. Both protocols described are designed as self-validating systems through the mandatory inclusion of specific controls on every plate:
-
Negative Control (0% Effect): Wells containing only DMSO (vehicle). This defines the baseline of the assay window.
-
Positive Control (100% Effect): Wells containing a known, potent inhibitor of the target at a saturating concentration. This defines the maximum possible signal change.
-
Assay-Specific Controls:
-
FP Assay: "No Enzyme" wells are used to measure the background signal of the free tracer.
-
AlphaLISA Assay: "Unstimulated" wells (no HU treatment) are crucial to confirm that the signal is dependent on the activation of the specific signaling pathway.
-
The consistent performance of these controls and a Z'-factor consistently above 0.5 ensures plate-to-plate reproducibility and validates the integrity of the screening data.
Conclusion and Future Directions
This guide provides two robust, orthogonal HTS protocols for the characterization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its analogs as potential kinase inhibitors, using ATR kinase as a representative target. The biochemical FP assay allows for the direct assessment of compound binding to the target enzyme, while the cell-based AlphaLISA® assay validates target engagement and functional pathway inhibition in a more physiologically relevant context. Successful identification of "hits" from these primary screens should be followed by secondary assays, including orthogonal biochemical assays, cell viability/cytotoxicity assays to rule out non-specific effects, and detailed structure-activity relationship (SAR) studies to guide lead optimization.
References
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]
-
Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology, 1439, 115-30. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Miret, J., & L'Hermite, E. (2018). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1795, 139-147. [Link]
-
BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs Website. [Link]
-
Bitesize Bio. (2016). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio Website. [Link]
-
Shukla, S., et al. (2016). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Journal of Biomolecular Screening, 21(7), 744-54. [Link]
-
Koresawa, M., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 22(8), 957-965. [Link]
-
Koresawa, M., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
-
Johnston, P. A. (Ed.). (2008). High throughput screening: methods and protocols. Methods in Molecular Biology, 486. [Link]
-
Metcalfe, C., & Sim, A. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Alegaon, S. G., et al. (2014). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 31(10), 2735-51. [Link]
-
Rivera-Piza, D. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2658. [Link]
-
Cholewińska, A., & Wujec, M. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5136. [Link]
-
García-González, M. C., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(22), 7542. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie Website. [Link]
-
El-Naggar, A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 13(1), 10839. [Link]
-
El-Damasy, A. K., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry, 26(22), 5899-5912. [Link]
-
Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]
-
National Center for Biotechnology Information. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. PubChem Compound Database. [Link]
-
Su, X. Z., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 22(1), 329. [Link]
-
Cholewińska, A., & Wujec, M. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. PubChem Compound Database. [Link]
-
Wang, Y., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 29(14), 3192. [Link]
-
Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Biology Reports, 46(4), 4047-4054. [Link]
-
Wang, Y., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
-
Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Bentham Science Publishers. [Link]
-
Liu, J., et al. (2015). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology, 1289, 139-50. [Link]
-
Jin, Z., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][8][9][10]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Quantitative Analysis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound of significant interest in pharmaceutical development. As a key intermediate or a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs), its precise quantification is critical for ensuring the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies mandate strict control over impurities, making robust and reliable analytical methods indispensable for release testing, stability studies, and process optimization.
This document provides a comprehensive guide to the development and application of analytical methods for the quantification of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. We will explore three primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be adaptable, providing a strong foundation for researchers and quality control analysts to develop and validate methods tailored to their specific matrix and regulatory requirements.
The core of this guide is built on the principle of analytical causality—explaining not just what to do, but why each step is critical for achieving accurate, reproducible, and trustworthy results.
Physicochemical Properties & Analytical Considerations
Before delving into specific methods, understanding the molecule's properties is paramount for methodological design.
-
Structure: A fused bicyclic system containing a pyridine ring and a pyrrole moiety.
-
Key Features:
-
A basic nitrogen atom in the pyridine ring (pKa similar to pyridine, ~5.25) makes it amenable to analysis in acidic mobile phases.[2]
-
The chlorine atom provides a distinct isotopic pattern that can be useful in mass spectrometry.
-
The aromatic system contains a chromophore, allowing for UV detection.
-
-
Molecular Weight: 168.62 g/mol (for the free base).[3]
-
Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO, with increased water solubility in its salt form (e.g., hydrochloride).
These characteristics suggest that reversed-phase HPLC and LC-MS/MS are highly suitable techniques. GC-MS is also viable, though it may require careful consideration of thermal stability and potential derivatization.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many quality control laboratories due to its robustness, reliability, and cost-effectiveness. It is an ideal method for quantifying the target analyte in bulk materials or relatively clean sample matrices where high sensitivity is not the primary requirement.
Rationale and Method Design
The strategy is to use reversed-phase chromatography, which separates compounds based on their hydrophobicity.
-
Stationary Phase: A C18 column is selected for its versatility and strong retention of moderately polar compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) is crucial. It protonates the basic nitrogen on the pyridine ring, leading to a consistent charge state. This minimizes peak tailing that can occur from interactions with residual silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks.
-
Detection: The UV detector wavelength should be set at a maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. A photodiode array (PDA) detector is recommended during method development to determine the optimal λmax.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm
-
Run Time: 10 minutes
3. Preparation of Solutions:
-
Diluent: Mobile Phase (Acetonitrile:Water, 30:70)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Calibration Standards: Perform serial dilutions of the Stock Solution with the Diluent to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the Diluent to achieve a final concentration within the calibration range.
4. System Suitability:
-
Inject the 25 µg/mL standard five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%; Tailing factor ≤ 1.5.
5. Analysis:
-
Inject the diluent (blank), followed by the calibration standards, and then the sample solutions.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
Expected Performance Characteristics
| Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides mass information for peak identification, making it an excellent confirmatory method.[4][5] The primary consideration is the analyte's volatility and thermal stability.
Rationale and Method Design
Direct injection of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine may be possible, but its polarity and the presence of an active amine hydrogen could lead to peak tailing and potential degradation in the hot injector.
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, derivatization of the N-H group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended. This replaces the active proton with a non-polar trimethylsilyl (TMS) group, significantly improving chromatographic performance.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides good selectivity for a wide range of compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is standard, as it creates reproducible fragmentation patterns that can be used for library matching and structural confirmation.
Experimental Workflow: GC-MS
Caption: GC-MS workflow including derivatization.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
Reference standard and samples
-
Pyridine (anhydrous, as catalyst)
-
BSTFA with 1% TMCS
-
Ethyl Acetate (GC grade)
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injector: Splitless, 250 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.
3. Derivatization and Sample Preparation:
-
Stock Solution (1000 µg/mL): Prepare in Ethyl Acetate.
-
Derivatization Procedure:
-
Pipette 100 µL of standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA and 10 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Analysis:
-
Inject 1 µL of the derivatized solution.
-
For quantification, use SIM mode, monitoring characteristic ions of the derivatized analyte (e.g., the molecular ion [M]+ and a major fragment ion).
Expected Performance Characteristics
| Parameter | Expected Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[6][7][8] It is the preferred method for analyzing low-level impurities in complex matrices like final drug products or biological samples.
Rationale and Method Design
This method combines the powerful separation of HPLC with the highly selective detection of tandem mass spectrometry.
-
Chromatography: A fast LC gradient using a C18 column is employed to quickly elute the analyte while separating it from matrix components. The same principles of using an acidic mobile phase apply here to ensure good peak shape and ionization efficiency.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule. The acidic mobile phase pre-protonates the basic nitrogen, facilitating the formation of the protonated molecule [M+H]+ in the ESI source.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. The first quadrupole (Q1) is set to isolate the precursor ion ([M+H]+, m/z 169.0). This ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to monitor specific, stable product ions. This two-stage filtering provides extremely high selectivity and minimizes background noise.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for ultra-trace quantification.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
Reference standard and samples
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 3 minutes, hold 1 min, return to 5% B and re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
3. MRM Transitions (Predicted):
-
Precursor Ion [M+H]+: m/z 169.0 (corresponding to C₈H₉ClN₂ + H⁺)
-
Quantifier Transition: 169.0 -> 133.0 (Loss of HCl)
-
Qualifier Transition: 169.0 -> 106.0 (Further fragmentation of the pyrrolopyridine ring) (Note: These transitions must be optimized empirically by infusing a standard solution into the mass spectrometer.)
4. Preparation of Solutions:
-
Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Standard Stock Solution (100 µg/mL): Prepare in Methanol.
-
Calibration Standards: Perform serial dilutions with the Diluent to prepare standards in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Solution: Prepare sample to a final concentration within the calibration range, filtering through a 0.22 µm syringe filter if necessary.
5. Analysis:
-
Inject the calibration curve from the lowest to the highest concentration, followed by samples.
-
Quantify using the peak area of the quantifier MRM transition. The qualifier transition is used for identity confirmation (ion ratio).
Expected Performance Characteristics
| Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| LOD | ~0.03 ng/mL |
| LOQ | ~0.1 ng/mL |
| Precision (%RSD) | < 10.0% |
| Accuracy (% Recovery) | 90.0 - 110.0% |
Conclusion: Selecting the Right Method
The choice of analytical method for quantifying 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine depends entirely on the analytical objective.
-
HPLC-UV is ideal for routine quality control of raw materials and intermediates where concentration levels are relatively high (% or high ppm levels).
-
GC-MS serves as a robust alternative and a powerful tool for structural confirmation, especially when coupled with a spectral library.
-
LC-MS/MS is the definitive choice for trace-level analysis, such as impurity testing in final APIs, stability studies, or pharmacokinetic analysis, where ultimate sensitivity and selectivity are required.
Each protocol provided here serves as a robust starting point. Method validation according to ICH guidelines (or equivalent) is a mandatory next step to demonstrate that the chosen method is fit for its intended purpose in a regulated environment.
References
- Verdia, J., Kumar, P., & Joshi, N. S. (2014). Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050.
- BOC Sciences. (n.d.). Aripiprazole and Impurities.
- ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities.
- Veeprho. (n.d.). Aripiprazole EP Impurity A | CAS 22246-18-0.
- SynZeal. (n.d.). Aripiprazole Impurities.
- PubChem. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride.
- PubChem. (n.d.). 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine.
- PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
- MDPI. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(19), 6529.
- PubMed. (2018).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Pyrethrins and Pyrethroids.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine.
- Japan International Cooperation Agency. (n.d.). Analytical Methods.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 2,4,6-Trinitrotoluene.
- Environmental Science & Technology. (2007). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environ. Sci. Technol., 41(20), 7068–7075.
- Bide Pharmatech. (n.d.). 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- Organic and Biomolecular Chemistry. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Org. Biomol. Chem., 17, 7043-7051.
- ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives.
- National Institutes of Health (NIH). (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 27(23), 8345.
- MDPI. (2023).
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- PubMed. (2004). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(18), 2149-2156.
- MDPI. (2021).
- Florida Department of Environmental Protection. (2004). Guidance for the Selection of Analytical Methods and for the Evaluation of Practical Quantitation Limits.
- Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas.
- Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
- Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 521-524.
- National Institutes of Health (NIH). (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 856-868.
- Wikipedia. (n.d.). Pyridine.
- ChemScene. (n.d.). 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method.
- LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
- ChemicalBook. (n.d.). 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride.
- PubMed Central. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1699.
- BLDpharm. (n.d.). 5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine | C8H9ClN2 | CID 83827093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a Versatile Intermediate for Kinase Inhibitor Scaffolds
Abstract
The pyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This application note details the synthesis and utility of a key intermediate, 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. We present a robust, multi-step synthetic protocol starting from commercially available precursors. Furthermore, we provide a detailed experimental workflow for the application of this intermediate in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to generate advanced intermediates for the synthesis of targeted pharmaceutical agents, such as kinase inhibitors. The protocols are designed to be self-validating, with explanations for critical steps and reagent choices, ensuring reproducibility and scalability for drug discovery and development professionals.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold
Fused heterocyclic systems are cornerstones of modern drug discovery, offering rigid three-dimensional structures that can effectively interact with biological targets. The pyrrolo[3,4-b]pyridine isomeric system, an aza-analogue of isoindoline, is of particular interest.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer and anti-inflammatory properties.[2][3] The strategic introduction of functional groups onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets.
The title compound, 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, serves as a highly valuable building block. The chloro-substituent at the 3-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This enables the facile construction of carbon-carbon and carbon-nitrogen bonds, which are pivotal for elaborating the core scaffold into complex drug candidates. This note will provide a comprehensive guide to the synthesis of this key intermediate and its subsequent elaboration.
Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
While a direct, single-pot synthesis of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not extensively reported, a plausible and robust multi-step synthesis can be devised from readily available starting materials, such as 3-methylpyridine (3-picoline). The proposed pathway involves chlorination, functionalization, and cyclization steps.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Cell-based assays using 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
An Application Guide to Cell-Based Assays for the Characterization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a Putative Kinase Inhibitor
Authored by: Senior Application Scientist
Introduction
The pyrrolo[3,4-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1][2] Derivatives of this and related pyrrolopyridine structures have been investigated for a range of therapeutic applications, including oncology, by targeting fundamental cellular processes.[1][3][4] This document provides a detailed guide for researchers on utilizing a suite of robust cell-based assays to characterize the biological activity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine .
While the precise molecular target of this specific compound is subject to investigation, its structural class is frequently associated with the inhibition of protein kinases. Cyclin-dependent kinases (CDKs), in particular, are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Therefore, selective CDK inhibitors are a major focus of drug discovery.[6][7][8] This guide will proceed under the well-founded hypothesis that 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a putative inhibitor of CDKs, such as CDK2. We will outline a logical, multi-step workflow to first confirm target engagement within the cell, then quantify its downstream effects on cell viability and proliferation, and finally elucidate its mechanism of action by assessing the induction of apoptosis.
Pillar 1: Confirming Intracellular Target Engagement
Before assessing the functional consequences of a compound, it is paramount to confirm that it can enter a live cell and physically interact with its intended target. Biochemical assays with purified proteins are useful but cannot account for cell permeability, efflux pumps, or the need to compete with high intracellular concentrations of co-factors like ATP.[9][10][11] The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for quantitatively measuring compound binding to a specific protein target in the complex environment of a living cell.[12][13]
Principle of NanoBRET™ Target Engagement Assay
The assay operates on the principle of Bioluminescence Resonance Energy Transfer (BRET). A target kinase (e.g., CDK2) is expressed in cells as a fusion with the bright, energy-donating NanoLuc® luciferase. A fluorescently-labeled tracer compound that reversibly binds to the kinase's active site is then added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. When an unlabeled test compound (e.g., 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) is introduced, it competes with the tracer for the active site. This displacement increases the distance between the donor (NanoLuc®) and acceptor (tracer), leading to a measurable decrease in the BRET signal.[7][13] The degree of signal reduction is directly proportional to the extent of target engagement by the test compound.
Caption: Workflow and principle of the MTT Cell Viability Assay.
Protocol: MTT Cell Proliferation and Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium
-
96-well clear, flat-bottom plates
-
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
-
MTT reagent (5 mg/mL in sterile PBS) [14]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Plating:
-
Trypsinize and count cells. Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare a 2X serial dilution of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (vehicle control) and "no cells" (medium only background) controls.
-
Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [15] * Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [14]4. Solubilization:
-
Carefully aspirate the medium containing MTT from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 5. Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise. 6. Data Analysis:
-
Subtract the average absorbance of the "no cells" control from all other wells.
-
Calculate percent viability for each concentration relative to the untreated control: (% Viability) = (Abs_treated / Abs_untreated) * 100.
-
Plot percent viability against the logarithm of compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Data Presentation: Sample IC₅₀ Values
| Cell Line | Putative Target | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | CDK4/6 | Experimental Value |
| OVCAR-3 (Ovarian Cancer) | CDK2 (CCNE1 amplified) | Experimental Value |
| HCT116 (Colon Cancer) | CDK1/2 | Experimental Value |
| MRC-5 (Normal Fibroblast) | N/A (Control) | Experimental Value |
Pillar 3: Elucidating the Mechanism of Cell Death
A decrease in viability can result from cytostatic (growth arrest) or cytotoxic (cell death) effects. For CDK inhibitors, the expected mechanism involves cell cycle arrest followed by apoptosis (programmed cell death). [6][8]The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, apoptotic, and necrotic cells. [16][17]
Principle of Annexin V / PI Staining
This assay relies on two key events in the apoptotic process:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer leaflet, exposing it to the extracellular environment. [16][18]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to label early apoptotic cells. 2. Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane loses its integrity and becomes permeable. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter and stain the DNA of cells that have compromised membranes. [16] By using both stains simultaneously, we can differentiate the cell populations:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely, primary necrosis).
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 | MDPI [mdpi.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting in a practical question-and-answer format.
PART A: Troubleshooting the Formation of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Core
The formation of the bicyclic 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core often proceeds via a Pictet-Spengler-type reaction. This acid-catalyzed cyclization of a suitable aminopyridine derivative with an aldehyde or ketone is a critical step, and several side reactions can occur.
FAQ 1: Low or No Yield of the Desired Pyrrolopyridine Core
Question: I am getting a very low yield, or no product at all, during the Pictet-Spengler cyclization to form the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a Pictet-Spengler reaction is a common issue that can often be traced back to several key factors related to the reactants and reaction conditions.
Potential Causes & Troubleshooting:
-
Insufficiently Activated Pyridine Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the pyridine ring on your starting material is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the cyclization step.[1]
-
Troubleshooting Protocol:
-
Confirm Starting Material: Double-check the structure of your aminopyridine precursor. Ensure there are no unexpected strong electron-withdrawing groups.
-
Increase Electron Density: If possible, consider using a starting material with electron-donating groups on the pyridine ring to facilitate the reaction.
-
Stronger Acid Catalyst: Employ a stronger Brønsted or Lewis acid to enhance the electrophilicity of the iminium ion intermediate. Examples include trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂).
-
-
-
Decomposition of Starting Materials or Product: Harsh acidic conditions and high temperatures can lead to the degradation of sensitive starting materials or the desired product.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration.
-
Screen Milder Acids: Test weaker acid catalysts that are still effective in promoting the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the amine starting material.[2]
-
-
-
Incomplete Imine/Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. If this intermediate does not form efficiently, the cyclization will not occur.
-
Troubleshooting Protocol:
-
Use a Dehydrating Agent: Add a dehydrating agent like molecular sieves to remove the water formed during imine formation and drive the equilibrium towards the iminium ion.
-
Pre-form the Imine: In a separate step, synthesize and isolate the imine before subjecting it to the acidic cyclization conditions.
-
-
Summary of Troubleshooting Strategies for Low Yield:
| Parameter | Recommended Adjustment | Rationale |
| Catalyst | Screen stronger acids (TFA, BF₃·OEt₂) or milder acids. | To enhance iminium ion electrophilicity or prevent degradation. |
| Temperature | Lower the reaction temperature and increase the reaction time. | To minimize decomposition of starting materials and product.[2] |
| Atmosphere | Use an inert atmosphere (N₂ or Ar). | To prevent oxidation of the amine starting material.[2] |
| Additives | Add molecular sieves. | To promote the formation of the iminium ion intermediate. |
FAQ 2: Formation of Oxidized Byproducts
Question: My reaction mixture is turning dark, and I am isolating a significant amount of an oxidized byproduct, likely the fully aromatic pyrrolopyridine. How can I prevent this?
Answer:
The dihydropyridine ring in your product is susceptible to oxidation, which can be a significant side reaction, especially at elevated temperatures or in the presence of air.
Potential Causes & Troubleshooting:
-
Presence of Atmospheric Oxygen: The amine starting material and the dihydropyridine product can be oxidized by air, a process that is often accelerated by heat and acid.[2]
-
Troubleshooting Protocol:
-
Inert Atmosphere: Rigorously degas your solvent and run the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Freshly Purified Reagents: Use freshly distilled solvents and purified reagents to minimize the presence of oxidative impurities.
-
-
-
High Reaction Temperature: Elevated temperatures can promote aromatization of the dihydropyridine ring.
-
Troubleshooting Protocol:
-
Optimize Temperature: Carefully screen reaction temperatures to find a balance between a reasonable reaction rate and minimal oxidation.
-
-
Workflow for Minimizing Oxidized Byproducts:
Caption: Workflow to minimize oxidation.
PART B: Troubleshooting the Chlorination Step
The introduction of the chlorine atom at the 3-position of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a critical step that can be fraught with challenges related to selectivity and stability.
FAQ 3: Non-selective Chlorination (Di- or Tri-chlorination)
Question: I am observing multiple chlorinated species in my product mixture, including di- and possibly tri-chlorinated byproducts. How can I improve the selectivity for mono-chlorination?
Answer:
The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution. This high reactivity can lead to over-chlorination, especially with powerful chlorinating agents.[3]
Potential Causes & Troubleshooting:
-
Highly Reactive Chlorinating Agent: Strong chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be too reactive, leading to multiple additions.
-
Troubleshooting Protocol:
-
Use a Milder Reagent: Switch to a less reactive chlorinating agent.
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent, using slightly less than one equivalent.
-
Slow Addition: Add the chlorinating agent slowly and at a low temperature to control the reaction rate and improve selectivity.
-
-
-
Pyrrole Ring Activation: The unsubstituted pyrrole NH can deprotonate, increasing the electron density of the ring and its reactivity towards electrophiles.
-
Troubleshooting Protocol:
-
N-Protection: Protect the pyrrole nitrogen with a suitable protecting group, such as a sulfonyl group (e.g., tosyl or mesyl), to reduce the electron-donating ability of the nitrogen and temper the ring's reactivity.[4]
-
-
Protecting Group Strategy for Selective Chlorination:
Caption: N-protection for selective chlorination.
FAQ 4: Formation of N-Chlorinated Byproduct
Question: I have identified a byproduct that appears to be chlorinated on the pyrrole nitrogen. How can I avoid this side reaction?
Answer:
Direct chlorination on the pyrrole nitrogen can occur, especially with certain chlorinating agents, leading to an unstable N-chloro intermediate that can complicate purification and subsequent steps.
Potential Causes & Troubleshooting:
-
Choice of Chlorinating Agent: Some chlorinating agents have a higher propensity for N-chlorination.
-
Troubleshooting Protocol:
-
Screen Reagents: If N-chlorination is a significant issue, screen different chlorinating agents. For example, if you are using a source of Cl+, consider a reagent that favors C-chlorination.
-
-
-
Reaction Conditions: The reaction solvent and temperature can influence the regioselectivity of chlorination.
-
Troubleshooting Protocol:
-
Solvent Effects: Explore different solvents. Aprotic solvents are generally preferred for chlorination with reagents like NCS.
-
Temperature Control: Perform the reaction at low temperatures to minimize side reactions.
-
-
Preventative Measures for N-Chlorination:
| Factor | Recommendation | Rationale |
| Protecting Group | Protect the pyrrole nitrogen prior to chlorination. | Sterically hinders and electronically deactivates the nitrogen, preventing N-chlorination.[4] |
| Reagent Choice | Screen various chlorinating agents to find one with higher C-selectivity. | Different reagents have different mechanisms and selectivities. |
| Temperature | Maintain low temperatures during the reaction. | Reduces the rate of competing side reactions. |
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. (2019-07-22). Available at: [Link]
-
Pictet–Spengler reaction - Grokipedia. Available at: [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. Available at: [Link]
-
Pictet-Spengler Reaction - NROChemistry. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: [Link]
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents.
-
Pyrrole Protection | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - NIH. (2024-01-05). Available at: [Link]
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine - Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine - PubChem. Available at: [Link]
-
Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors - MDPI. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. Available at: [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - MDPI. (2024-04-20). Available at: [Link]
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, 97%, Thermo Scientific. Available at: [Link]
-
General strategies for the synthesis of N‐protected... - ResearchGate. Available at: [Link]
-
(PDF) Reaction Mechanisms of Pyrrole during Chlorination: A Computational Study. (2025-08-04). Available at: [Link]
-
Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products - PubMed. (2018-05-24). Available at: [Link]
-
The Reaction Pathway Involved in the Chlorination of N¬-Acetylcarbazole. - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Introduction: Welcome to the technical support guide for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this bicyclic heterocyclic compound. While specific public data on this exact molecule is limited, its structure—containing a basic pyridine ring—provides a strong basis for a systematic approach to solubilization. This guide combines fundamental chemical principles with field-proven strategies to help you successfully incorporate this compound into your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. What is the best initial approach to solubilization?
A1: A systematic, small-scale approach is always recommended when working with a compound with unknown solubility characteristics.[1] The molecular structure suggests two primary handles for dissolution: its basicity and its potential for dissolution in organic solvents.
-
Initial Solvent Screening: Start with common polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a powerful and frequently used solvent for creating high-concentration stock solutions of organic molecules.[1] If your experimental system is incompatible with DMSO, other solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.
-
Leverage Basicity (pH Adjustment): The pyridine nitrogen atom in the molecule is basic and can be protonated in acidic conditions to form a more water-soluble salt.[1][2] Preparing a stock solution in an acidic buffer (e.g., pH 4-5) or adding a small amount of acid (like HCl) to your aqueous medium can significantly improve solubility.[2]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). What's happening and how can I fix it?
A2: This is a common issue known as "crashing out" and occurs when the compound is soluble in the organic stock but insoluble in the final aqueous medium. The final concentration of the organic solvent is too low to keep the compound dissolved.
Solutions:
-
Reduce Final Concentration: The simplest solution is to test if a lower final concentration of the compound remains soluble.
-
Lower DMSO Carryover: Prepare a more dilute intermediate stock solution in pure DMSO.[1] This allows you to add a smaller volume to the final aqueous solution, keeping the final DMSO percentage as low as possible (typically <0.5% v/v for cell-based assays).
-
Use a Co-solvent System: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[3][4] Instead of diluting directly into a buffer, try diluting into a pre-mixed buffer/co-solvent system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6]
-
pH Modification of Aqueous Phase: As the compound is likely more soluble at a lower pH, ensure your final aqueous medium is buffered to a pH where the compound remains protonated and soluble.[2][7] For many basic compounds, solubility decreases as the pH approaches and exceeds the compound's pKa.[2]
Q3: The compound is difficult to dissolve even in DMSO. Are there any physical methods to help?
A3: Yes, when a compound is stubborn, physical methods can provide the energy needed to overcome the crystal lattice energy.
-
Gentle Heating: Warming the solution in a water bath (e.g., 37-50°C) can increase the rate and extent of dissolution.[1][8] However, be cautious, as excessive or prolonged heat can cause chemical degradation.[1] Always start with a short duration and visually inspect for any changes in color that might indicate degradation.[1]
-
Sonication: Using a bath sonicator provides mechanical energy to break apart solid particles and enhance solvation.[8] Sonicate in short bursts (5-15 minutes) and check for dissolution.[8] This can be combined with gentle warming for synergistic effects.
-
Vortexing: For small volumes, vigorous vortexing can aid in dissolving the compound.[1]
Q4: How does the structure of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine inform solubility strategy?
A4: The structure provides key insights:
-
Bicyclic Heteroaromatic Core: Such scaffolds are common in medicinal chemistry.[9] Their rigid, planar nature can lead to strong crystal packing, which increases the energy required for dissolution.[10]
-
Pyridine Nitrogen: This is the most critical feature. As a base (pyridine pKa ≈ 5.2), it will be protonated and positively charged at pH values below its pKa.[11] This charge dramatically increases interaction with polar solvents like water, thus enhancing solubility.[12]
-
Chloro Substituent: The hydrophobic chloro group can forge key interactions with protein targets but slightly decreases aqueous solubility compared to an unsubstituted analog.[13][14]
-
Saturated Pyrrolo Ring: The sp3-hybridized carbons in the dihydro-pyrrolo portion add a three-dimensional character, which can disrupt crystal packing compared to a fully flat aromatic system, potentially aiding solubility.[13][15]
Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Assessment
This protocol provides a step-by-step method to determine the optimal solvent and pH conditions for your compound.
-
Preparation: Weigh out small, equal amounts (e.g., 1 mg) of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine into several separate glass vials.
-
Organic Solvent Screen:
-
To the first set of vials, add a fixed volume (e.g., 100 µL) of different organic solvents (DMSO, DMF, Ethanol, Acetonitrile).
-
Vortex each vial for 2 minutes. Use gentle warming or sonication if necessary.
-
Visually inspect for complete dissolution to identify the most effective organic solvent.
-
-
Aqueous pH Screen:
-
To a second set of vials, add a fixed volume (e.g., 500 µL) of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).[2]
-
Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[2]
-
After incubation, centrifuge the samples to pellet any undissolved compound.[2]
-
Carefully collect the supernatant and analyze the concentration using a suitable method like HPLC-UV to determine solubility at each pH.[2]
-
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical decision-making process for addressing solubility problems in your experiments.
Caption: Decision tree for solubilizing the target compound.
Data Summary Tables
While specific quantitative data for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not available, the following tables provide general guidance based on its structure and common lab practices.
Table 1: Recommended Initial Solvents for Stock Preparation
| Solvent | Type | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| DMSO | Polar Aprotic | 189 | Excellent solvating power for many organic molecules; can be toxic to some cells at >0.5% v/v.[1] |
| DMF | Polar Aprotic | 153 | Good alternative to DMSO; lower viscosity. |
| Ethanol | Polar Protic | 78.4 | Less toxic than DMSO/DMF; often used in co-solvent systems for in vivo studies.[6] |
| Acidic Buffer (pH 4-5) | Aqueous | ~100 | Utilizes the basicity of the pyridine ring to form a soluble salt; ideal for direct aqueous use.[2] |
Table 2: Strategies to Mitigate Precipitation in Aqueous Media
| Strategy | Mechanism of Action | Typical Application |
|---|---|---|
| pH Adjustment | Increases ionization of the basic pyridine nitrogen, enhancing water solubility.[16] | Diluting into a buffer with a pH at least 2 units below the compound's pKa. |
| Co-solvency | Reduces the polarity of the bulk solvent (water), making it more favorable for the organic compound.[3][5] | Adding 5-20% (v/v) of ethanol, propylene glycol, or PEG400 to the aqueous medium. |
| Use of Excipients | Complexation agents like cyclodextrins can encapsulate the hydrophobic molecule, presenting a hydrophilic exterior. | For challenging compounds where other methods fail; requires formulation development. |
References
-
Wikipedia. (2023). Cosolvent. Retrieved from [Link]
-
ScienceDirect. (n.d.). Cosolvent. Retrieved from [Link]
-
Kettle, J. G., et al. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters, 33, 127752. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Karageorgis, G., et al. (2018). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. ChemMedChem, 13(1), 37-43. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
IMSE. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1125–1130. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
JAM. (2026). Chemistry (CY) Syllabus. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of the structure, solid state and lipophilicity on the solubility of novel bicyclic derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved from [Link]
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
-
Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, 97%, Thermo Scientific. Retrieved from [Link]
-
PubChem. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. Retrieved from [Link]
-
PubChem. (n.d.). 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis and optimization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the laboratory. The pyrrolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, often explored for its diverse biological activities.[1][2][3] This guide aims to provide actionable insights to streamline your synthetic efforts and maximize yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The underlying chemistry often involves multi-step sequences where careful control of reaction parameters is paramount.
Issue 1: Low or No Product Yield
Question: My reaction is showing low conversion to the desired 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. What are the likely causes and how can I improve the yield?
Answer: Low yield is a multifaceted problem that can stem from several factors, from reagent quality to reaction kinetics. Here’s a systematic approach to diagnosing and resolving this issue.
Causality and Recommended Actions:
-
Reagent Quality and Stoichiometry:
-
Insight: The purity of your starting materials is critical. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side products. Similarly, inaccurate stoichiometry can leave an excess of one reactant, hindering the reaction from going to completion.
-
Action:
-
Verify Purity: Confirm the purity of all starting materials and reagents via appropriate analytical techniques (e.g., NMR, LC-MS).
-
Accurate Measurement: Use calibrated equipment to ensure precise measurement of all reactants.
-
Fresh Reagents: Use freshly opened or properly stored reagents, especially those that are sensitive to air or moisture.
-
-
-
Reaction Temperature and Time:
-
Insight: Many organic reactions are highly sensitive to temperature. Insufficient heat may result in slow or incomplete reactions, while excessive heat can lead to decomposition or the formation of side products.[4]
-
Action:
-
Temperature Optimization: Systematically screen a range of temperatures. For instance, if a reaction is run at 80°C, try running small-scale experiments at 70°C, 90°C, and 100°C to find the optimal condition.
-
Time Course Study: Monitor the reaction progress over time using TLC or LC-MS to determine the point of maximum conversion and to avoid potential product degradation with prolonged reaction times.
-
-
-
Solvent and Catalyst Choice:
-
Insight: The solvent plays a crucial role in solvating reactants, influencing reaction rates, and in some cases, participating in the reaction. The choice of catalyst, if applicable, is equally important for achieving high efficiency.
-
Action:
-
Solvent Screening: If the reaction is sluggish, consider switching to a solvent with a different polarity or a higher boiling point. For instance, if a reaction in THF is slow, consider dioxane or DMF.
-
Catalyst Evaluation: For catalyzed reactions, screen different catalysts and ligands. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically impact the yield.[5]
-
-
Issue 2: Formation of Significant Impurities
Question: I am observing multiple spots on my TLC plate, and LC-MS analysis confirms the presence of several side products. How can I identify and minimize them?
Answer: The formation of impurities is a common challenge. Identifying the structure of these byproducts can provide valuable clues about the competing reaction pathways.
Common Side Reactions and Minimization Strategies:
-
Hydrolysis/Solvolysis:
-
Insight: If your reaction is conducted in a protic solvent (e.g., water, alcohols) or in the presence of moisture, hydrolysis or alcoholysis of reactive intermediates can occur, leading to undesired hydroxy or alkoxy byproducts.[6]
-
Minimization Strategy:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Aprotic Solvents: If possible, switch to an aprotic solvent like DMF, acetonitrile, or THF.
-
-
-
Over-reaction or Decomposition:
-
Insight: As mentioned earlier, excessive temperature or prolonged reaction times can lead to the decomposition of the desired product or further reactions to form unwanted byproducts.
-
Minimization Strategy:
-
Precise Temperature Control: Use a reliable heating mantle with a temperature controller.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
-
-
N-Alkylation/Arylation of the Pyrrole Ring:
-
Insight: The nitrogen atom in the pyrrole ring can sometimes compete as a nucleophile, leading to undesired N-alkylation or N-arylation, especially in the presence of a base.[6]
-
Minimization Strategy:
-
Protecting Groups: If N-alkylation/arylation is a significant issue, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) that can be removed later in the synthetic sequence.[5]
-
-
Issue 3: Difficulty in Product Purification
Question: The crude product is proving difficult to purify. Column chromatography is not giving clean separation, and recrystallization is not working. What are my options?
Answer: Purification challenges often arise when the desired product and impurities have similar physical properties (e.g., polarity).
Effective Purification Strategies:
-
Optimize Column Chromatography:
-
Insight: A standard silica gel column may not be sufficient for separating closely related compounds.
-
Action:
-
Solvent System Screening: Experiment with different solvent systems for your column. A small change in the eluent composition can sometimes lead to a significant improvement in separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
-
Recrystallization:
-
Insight: Successful recrystallization depends on finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Action:
-
Solvent Screening: Test a wide range of solvents with varying polarities. Sometimes a mixture of two solvents (one in which the compound is soluble and one in which it is insoluble) can be effective.
-
-
-
Distillation or Sublimation:
-
Insight: If the product is volatile and thermally stable, short-path distillation or sublimation under high vacuum can be an excellent purification method for removing non-volatile impurities.
-
-
Chemical Derivatization:
-
Insight: In some cases, it may be beneficial to temporarily convert the product into a derivative that is easier to purify. After purification, the derivative can be converted back to the desired product.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Q1: What is a typical synthetic route for the pyrrolo[3,4-b]pyridine core?
A1: The synthesis of the pyrrolo[3,4-b]pyridine core can be achieved through various strategies. One common approach involves a multi-component reaction, such as the Ugi or Ugi-Zhu reaction, followed by a cascade sequence that can include an intramolecular Diels-Alder cycloaddition.[7][8] These methods are often favored for their efficiency and ability to generate molecular diversity.
Q2: How does microwave irradiation affect the reaction?
A2: Microwave irradiation can significantly accelerate reaction rates by rapidly and uniformly heating the reaction mixture.[4][9] This can lead to shorter reaction times, higher yields, and sometimes cleaner reaction profiles compared to conventional heating methods.[9] It is a valuable tool for optimizing reaction conditions, particularly for reactions that are slow at conventional temperatures.
Q3: What is the role of a Lewis acid catalyst in these syntheses?
A3: Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃), are often used to catalyze key steps in the synthesis.[7] For example, in an Ugi-type reaction, the Lewis acid can activate an imine intermediate, making it more susceptible to nucleophilic attack and facilitating the progress of the reaction.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents and solvents used in organic synthesis are flammable, corrosive, or toxic, so it is essential to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
III. Experimental Protocols and Data
General Protocol for Optimization
The following is a general workflow for optimizing the reaction conditions for the synthesis of a 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative.
Workflow for Reaction Optimization
Caption: A systematic workflow for optimizing reaction conditions.
Table of Optimization Results
The following table provides an example of how to systematically record and compare the results of your optimization experiments.
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | Yb(OTf)₃ (5) | 12 | 35 |
| 2 | Toluene | 100 | Yb(OTf)₃ (5) | 12 | 55 |
| 3 | Toluene | 110 | Yb(OTf)₃ (5) | 8 | 62 |
| 4 | Dioxane | 100 | Yb(OTf)₃ (5) | 12 | 75 |
| 5 | Dioxane | 100 | Sc(OTf)₃ (5) | 12 | 68 |
This is example data and should be replaced with your experimental results.
IV. Conclusion
The successful synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine requires a systematic and logical approach to the optimization of reaction conditions. By carefully considering factors such as reagent quality, solvent, temperature, and catalyst, and by methodically troubleshooting issues as they arise, researchers can significantly improve the yield and purity of their target compound. This guide provides a framework for this process, combining fundamental chemical principles with practical, field-proven advice.
V. References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central. [Link]
-
Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. (2023). ACS Publications. [Link]
-
Optimization of the Reaction Conditions. (n.d.). ResearchGate. [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2022). MDPI. [Link]
-
Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. (n.d.). ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). PubMed Central. [Link]
-
6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. (2017). Google Patents.
-
Synthetic strategies to pyrido fused heterocycles. (2023). Indian Academy of Sciences. [Link]
-
Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019). PubMed. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine stability issues and degradation products
Welcome to the dedicated technical support guide for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find troubleshooting advice, frequently asked questions, and preventative measures grounded in established chemical principles and field-proven insights.
Introduction to the Molecule and its Potential Instabilities
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with a pyrrolopyridine core. Its structure, featuring a chlorinated pyridine ring fused to a dihydropyrrole, presents several potential areas for chemical instability. Understanding these can be critical for experimental design, formulation development, and data interpretation. The primary areas of concern include susceptibility to hydrolysis, oxidation, and photodegradation.
This guide will address these potential issues in a practical, question-and-answer format to directly tackle problems you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a gradual loss of purity of my solid 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine sample, even when stored at low temperatures. What could be the cause?
Answer:
While low-temperature storage is a good practice, solid-state degradation can still occur, especially if the compound is exposed to atmospheric moisture or oxygen over time. The pyrrolidine and pyridine nitrogens can interact with ambient moisture, potentially catalyzing slow hydrolysis or other degradation pathways.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The use of a desiccator is also recommended.
-
Characterize Impurities: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to profile the impurity. Mass Spectrometry (MS) can help in identifying the mass of the degradation products.
-
Consider Re-purification: If the purity has dropped significantly, re-purifying a small batch by an appropriate method (e.g., column chromatography or recrystallization) might be necessary for sensitive experiments.
FAQ 2: My solution of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in an aqueous buffer is showing new peaks in the chromatogram after a short period. What are the likely degradation products?
Answer:
In aqueous solutions, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is susceptible to hydrolysis. The primary point of attack is the chloro-substituted pyridine ring. Depending on the pH, different degradation products can be expected.
-
Neutral to Alkaline Conditions: Hydrolysis is often accelerated under alkaline conditions, leading to the replacement of the chlorine atom with a hydroxyl group, forming the corresponding hydroxypyridine derivative.[1][2]
-
Acidic Conditions: While potentially more stable than in alkaline media, acidic conditions can also promote hydrolysis.[1]
Potential Degradation Products:
| Degradation Pathway | Potential Product | Comments |
| Hydrolysis | 3-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | Most common degradation product in aqueous media. |
| Oxidation | N-oxide derivatives or ring-opened products | Can occur in the presence of dissolved oxygen or oxidizing agents. The pyrrole moiety can be susceptible to oxidation.[3] |
Experimental Workflow for Identification:
Caption: Workflow for Degradant Identification.
FAQ 3: I am conducting a reaction in the presence of light and noticing significant decomposition of the starting material. Is 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine light-sensitive?
Answer:
Yes, compounds containing a chlorinated aromatic ring can be susceptible to photodegradation.[1][4] Exposure to light, particularly UV light, can induce cleavage of the carbon-chlorine bond, leading to radical-mediated degradation pathways or substitution reactions.
Troubleshooting and Prevention:
-
Protect from Light: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil.
-
Photostability Study: To quantify the light sensitivity, a formal photostability study can be conducted as per ICH guideline Q1B.[5][6] This involves exposing the compound in solid and solution form to a controlled light source and monitoring for degradation over time.
Protocol for a Basic Photostability Assessment:
-
Prepare two identical solutions of the compound in a relevant solvent.
-
Wrap one container completely in aluminum foil (this is the dark control).
-
Place both samples in a photostability chamber or under a specific wavelength lamp.
-
Analyze both samples by HPLC at defined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Compare the purity and impurity profiles of the exposed sample to the dark control.
FAQ 4: I suspect my sample has undergone oxidative degradation. How can I confirm this and what are the likely products?
Answer:
The pyrrolopyridine core, particularly the electron-rich pyrrole ring, can be susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or the use of oxidizing reagents.
Potential Oxidative Degradation Products:
-
N-Oxides: Oxidation of the pyridine nitrogen to form an N-oxide is a common pathway.
-
Ring-Opened Products: More aggressive oxidation can lead to the cleavage of the pyrrole ring.
Forced Oxidation Study Protocol:
To confirm susceptibility to oxidation, a forced degradation study can be performed.[7][8]
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Monitor the reaction over time by HPLC.
-
Analyze the resulting degradation products by LC-MS to identify potential N-oxides (mass increase of 16 amu) or other oxidation products.
Caption: Forced Oxidation Study Workflow.
Summary of Potential Degradation Pathways
The following diagram summarizes the primary potential degradation pathways for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine based on its chemical structure.
Caption: Potential Degradation Pathways.
Recommendations for Handling and Storage
To minimize degradation and ensure the integrity of your experimental results, the following best practices are recommended:
-
Storage: Store the solid compound in a cool, dark, and dry place under an inert atmosphere.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light.
-
Solvent Choice: Use high-purity, peroxide-free solvents.
-
Inert Atmosphere: For sensitive reactions, degas solvents and use an inert atmosphere (nitrogen or argon).
By being aware of the potential stability issues of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and implementing these preventative and troubleshooting measures, you can enhance the reliability and reproducibility of your research.
References
-
Photostability of different chlorine photosensitizers. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Oxidation of Pyrrole. (2016). PubMed. Retrieved January 15, 2026, from [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed. Retrieved January 15, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 15, 2026, from [Link]
-
Forced Degradation – A Review. (2022). International Journal of Applied Pharmaceutics. Retrieved January 15, 2026, from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved January 15, 2026, from [Link]
-
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 15, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 15, 2026, from [Link]
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. database.ich.org [database.ich.org]
- 7. biomedres.us [biomedres.us]
- 8. medcraveonline.com [medcraveonline.com]
Navigating Synthetic Challenges: A Troubleshooting Guide for Reactions with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the Technical Support Center for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Reactions with heteroaromatic chlorides, particularly those containing a pyridine moiety, can be challenging. This resource provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during palladium-catalyzed cross-coupling reactions and other nucleophilic substitutions.
I. Low or No Product Yield: Unraveling the Causes of Reaction Failure
One of the most frequent challenges in working with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is low or nonexistent product yield. This section will dissect the potential reasons for this outcome and provide systematic troubleshooting strategies.
Question: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction is not proceeding, or the yield is disappointingly low. What are the likely culprits?
Answer: Several factors can contribute to the failure or low efficiency of these cross-coupling reactions. The primary suspects are related to the catalyst's activity and the inherent properties of your substrate.
1. Catalyst Deactivation/Inhibition: The pyridine nitrogen in the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine ring system is Lewis basic and can coordinate to the palladium catalyst.[1] This coordination can "poison" the catalyst, occupying its coordination sites and preventing it from participating in the catalytic cycle.[1][2]
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos, or RuPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.[3][4]
-
Catalyst Pre-activation: Utilize a pre-catalyst that is readily activated to the active Pd(0) species.[5]
-
Reaction Additives: In some cases, the addition of a Lewis acid may help to coordinate with the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[6][7]
-
2. Inefficient Oxidative Addition: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more challenging and often the rate-limiting step.[8]
-
Troubleshooting:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Ligand Choice: As mentioned above, bulky, electron-rich ligands are crucial. They increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl chloride.[4][8]
-
Palladium Source: Consider using a Pd(0) source directly, such as Pd₂(dba)₃, to bypass the in-situ reduction of a Pd(II) precatalyst.
-
3. Starting Material Instability: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine ring system may have limited stability under strongly basic conditions, which are often required for these coupling reactions.
-
Troubleshooting:
-
Base Screening: Screen a variety of bases, from stronger inorganic bases like K₃PO₄ and Cs₂CO₃ to weaker organic bases. The choice of base can be critical and is often substrate-dependent.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times at high temperatures, which could lead to decomposition.
-
4. Purity of Reagents and Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.
-
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Dry Reagents: Ensure all reagents, especially the base and boronic acid/ester, are anhydrous.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Troubleshooting Workflow for Low Yield
Caption: Alternative synthetic routes for functionalization.
IV. Frequently Asked Questions (FAQs)
Q1: How should I store 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?
-
It is best to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light.
Q2: Is the N-H proton of the pyrrole ring acidic?
-
The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by a strong base. This should be taken into consideration when planning your reaction, as it may compete with other desired reactions.
Q3: Can I use the bromide or iodide analogue of this compound for better reactivity?
-
Yes, the corresponding 3-bromo or 3-iodo derivatives would likely be more reactive in palladium-catalyzed cross-coupling reactions due to the weaker carbon-halogen bond strength, which facilitates oxidative addition.
V. References
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]
-
Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. OSTI.GOV. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
-
Mechanisms of catalyst deactivation. R Discovery. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Catalytic hydrodechlorination on palladium-containing catalysts. ResearchGate. [Link]
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. PubChem. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]
-
Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. PubMed. [Link]
-
5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. PubChem. [Link]
-
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. PubChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. PMC. [Link]
-
6,7-Dihydro-5-oxo-5h-pyrrolo[3,4-b]pyridine-7-acetic acid. NIST WebBook. [Link]
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. Chongqing Chemdad Co., Ltd. [Link]
-
6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
-
Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones 12b and the... ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. PMC. [Link]
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, 97%, Thermo Scientific. Fisher Scientific. [Link]
-
High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.
-
Lewis Acid-Conjugated Pyrene Photoredox Catalyst Promoting the Addition Reaction of α-Silyl Amines with Benzalmalononitriles. PubMed. [Link]
-
Consecutive π-Lewis acidic metal-catalysed cyclisation/photochemical radical addition promoted by in situ generated 2-benzopyrylium as the photoredox catalyst. Chemical Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. jk-sci.com [jk-sci.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid-Conjugated Pyrene Photoredox Catalyst Promoting the Addition Reaction of α-Silyl Amines with Benzalmalononitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consecutive π-Lewis acidic metal-catalysed cyclisation/photochemical radical addition promoted by in situ generated 2-benzopyrylium as the photoredox catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this heterocyclic intermediate. We have structured this resource as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter during your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Question 1: My compound is streaking badly on the silica gel TLC plate and during column chromatography. How can I fix this?
Answer:
This is the most common issue encountered with basic amine compounds like this pyrrolopyridine derivative. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and low recovery.
Causality: The lone pair of electrons on the nitrogen atoms forms strong hydrogen bonds or acid-base interactions with the silica surface, causing the compound to "stick" and elute slowly and unevenly.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Ammonia: For very polar systems, using a mobile phase saturated with ammonia can be effective. A common preparation is a 90:9:1 mixture of Dichloromethane:Methanol:Ammonium Hydroxide.
-
-
Use of Deactivated Silica: You can purchase silica gel that has been pre-treated or "deactivated" to reduce the number of acidic sites. However, mobile phase modification is typically sufficient and more cost-effective.
Question 2: I am seeing a new, more polar spot appear on my TLC plate after my crude material sits for a while. What is happening?
Answer:
This observation suggests potential compound degradation or reaction. Given the structure, there are two likely possibilities:
-
Oxidation: The pyrrolidine ring or the pyridine ring can be susceptible to oxidation, especially if exposed to air and light for extended periods. This often leads to the formation of N-oxides or other more polar byproducts.
-
Dimerization/Polymerization: Reactive intermediates can sometimes undergo self-condensation or polymerization, leading to higher molecular weight, more polar impurities.
Solutions:
-
Prompt Purification: Purify the crude material as quickly as possible after the reaction is complete.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the compound, both crude and purified, at low temperatures (2-8°C is recommended) and protected from light. For long-term storage, converting the free base to its hydrochloride salt is highly advisable as salts are generally more stable and less prone to oxidation.[1]
Question 3: My compound seems to be insoluble in common chromatography solvents like ethyl acetate and dichloromethane. How can I purify it?
Answer:
If your compound is the hydrochloride salt (often the state it's in after synthesis and workup), it will have very high polarity and poor solubility in non-polar organic solvents. You must first convert it to the free base before attempting standard silica gel chromatography.
Protocol: Conversion of Hydrochloride Salt to Free Base
-
Dissolution: Dissolve the hydrochloride salt in water or a minimal amount of methanol.
-
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution. Monitor the pH with pH paper, adding base until the solution is pH 8-9.
-
Extraction: Extract the aqueous layer multiple times (3x) with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The free base is much more soluble in these organic solvents.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base. Caution: Do not overheat during concentration. Proceed immediately to the next purification step.
Question 4: After column chromatography, my final product is an oil, but the literature reports a solid. How can I crystallize it?
Answer:
Obtaining an oil after chromatography is common, and it may contain residual solvents or be the amorphous form of the compound.
Solutions:
-
High Vacuum Drying: Ensure all chromatography solvents are removed by placing the oil under a high vacuum for several hours.
-
Recrystallization/Trituration:
-
Identify a Solvent System: The key is to find a solvent or solvent pair where your compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Suggested Solvents: Start with small-scale trials. Good single solvents to try for recrystallization of pyrrolopyridine-type molecules include isopropanol, acetonitrile, or ethyl acetate.
-
Solvent/Anti-Solvent Method: A more reliable method is often a solvent/anti-solvent system. Dissolve your oily compound in a minimal amount of a good solvent (e.g., dichloromethane or methanol). Then, slowly add a poor solvent (an "anti-solvent") like hexane, pentane, or diethyl ether until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a freezer. This slow cooling process should promote the formation of crystals.
-
-
Salt Formation: If the free base refuses to crystallize, converting it back to the hydrochloride salt will almost certainly yield a stable, crystalline solid. Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will precipitate and can be collected by filtration.
Purification Workflow & Troubleshooting Diagram
The following diagram outlines a general workflow for the purification and how to troubleshoot common issues.
Caption: General purification workflow for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical properties of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?
-
Appearance: As a free base, it is likely a pale yellow to brown oil or a low-melting solid. As a hydrochloride salt, it should be an off-white to tan crystalline solid.[2]
-
Molecular Weight: 154.60 g/mol (free base).[3]
-
Solubility: The free base is expected to be soluble in polar organic solvents like DCM, chloroform, and methanol. The hydrochloride salt is more soluble in water and alcohols and less soluble in nonpolar organic solvents.[2]
-
Stability: The compound should be stored in a cool, dry place, sealed from air and light.[3] The free base may be less stable than its hydrochloride salt form.[4][5]
Q2: What are the primary safety precautions I should take when handling this compound?
This compound and its structural analogs are classified as irritants.[2] Always handle it in a well-ventilated chemical fume hood.[4][6] Wear appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles[7]
-
Lab coat
-
Chemically resistant gloves (e.g., nitrile)[7] Avoid breathing dust or vapors and prevent contact with skin and eyes.[2][6]
Q3: What are the most likely impurities from the synthesis?
The impurities will depend on the synthetic route. However, for related heterocyclic syntheses, common impurities include:
-
Starting Materials: Unreacted precursors.
-
Reagents: Leftover coupling agents or chlorinating agents (e.g., POCl₃).
-
Byproducts: Isomers, over-alkylated products, or products from side reactions.[8][9] A thorough purification method like column chromatography is essential to remove these.
Q4: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase (C18) chromatography is an excellent alternative, especially for polar compounds or if you are having trouble with silica gel.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the compound is protonated and behaves well on the column.
-
Consideration: After reverse-phase purification with an acid modifier, your compound will be isolated as its corresponding salt (e.g., TFA salt). You may need to perform a salt-break (as described in the salt-to-free-base conversion protocol) if the free base is required for the next step.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Free Base)
This protocol assumes you have converted the compound to its free base.
-
Column Packing: Select an appropriate size flash chromatography column and pack it with silica gel using your chosen eluent system's non-polar component (e.g., hexane or dichloromethane).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude free base in a minimal amount of dichloromethane or methanol. Add a small amount of silica gel (2-3x the mass of your compound) and concentrate the slurry to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and load it directly onto the column. This is less ideal as it can disturb the column bed.
-
-
Elution:
-
Solvent System: A good starting point is a gradient of 0% to 10% Methanol in Dichloromethane, with a constant 1% Triethylamine throughout.
-
TLC Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Place the resulting product under a high vacuum to remove all residual solvents and triethylamine.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic compound purification. |
| Mobile Phase (Eluent) | DCM/MeOH or EtOAc/Hexane | Good polarity range for this class of compounds. |
| Additive | 1-2% Triethylamine (Et₃N) | Prevents peak tailing by neutralizing acidic silica. |
| Loading Method | Dry Loading | Provides better resolution and sharper bands. |
References
- Jubilant Ingrevia Limited.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
- MDPI. (2023).
- PMC - PubMed Central. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions.
- Jubilant Ingrevia Limited. (2024).
- Guidechem. CAS 357263-48-0 | 7-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE supply.
- Capot Chemical Co., Ltd. (2012). MSDS of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- ChemicalBook. (2025).
- PMC.
- Indian Academy of Sciences. (2025).
- ChemScene. 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- Chemikart. 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | ChemScene.
- PubChem. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride.
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Introduction
Welcome to the technical support center for the synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including inhibitors of enzymes like β-secretase (BACE1) which are implicated in Alzheimer's disease.[1][2][3][4]
This guide is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and scaling the reaction effectively. Our goal is to empower you to move beyond simple procedural replication and enable you to logically diagnose and solve experimental challenges.
Synthesis Overview: A Two-Step Approach
The most common and scalable route to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves a two-step sequence:
-
Lactam Formation: Synthesis of the key intermediate, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This is typically achieved through various cyclization strategies.
-
Chlorination: Conversion of the lactam's amide group into the corresponding chloro-amidine using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
This pathway is favored for its reliability and the commercial availability of the necessary starting materials.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during this synthesis.
Q1: My chlorination reaction is sluggish or stalls completely. How can I drive it to completion?
This is a common issue, often related to reagent quality, concentration, or temperature.
-
Causality: The chlorination of a lactam with POCl₃ is mechanistically complex but requires the activation of the carbonyl oxygen by phosphorus. This process can be hindered by impurities or suboptimal conditions.
-
Troubleshooting Steps:
-
Verify POCl₃ Quality: Phosphorus oxychloride is highly sensitive to moisture. An older bottle that has been opened multiple times may be partially hydrolyzed to phosphoric acid and HCl, which are ineffective for this transformation. Use a fresh, sealed bottle of POCl₃ or distill the reagent before use.
-
Ensure Anhydrous Conditions: The lactam intermediate must be scrupulously dried (e.g., under high vacuum for several hours) before use. Any residual water will rapidly quench the POCl₃.[5] The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Increase Temperature: These reactions often require high temperatures to proceed at a reasonable rate. If you are running the reaction in a solvent like toluene, ensure you are at a vigorous reflux (110-120 °C). For solvent-free reactions, temperatures of 100-140 °C are common.[6]
-
Consider a Co-reagent/Solvent: In some cases, adding a small amount of a tertiary amine base like pyridine or N,N-dimethylaniline can accelerate the reaction.[6][7] Alternatively, using a mixture of POCl₃ and PCl₅ can create a more potent chlorinating system for particularly stubborn substrates.[8]
-
Q2: After aqueous workup, my TLC and NMR show my starting lactam has reappeared. What is happening?
This is a classic sign of product hydrolysis and is the single most common failure mode for this reaction. The chloro-amidine product is electrophilic and susceptible to hydrolysis back to the more stable lactam.
-
Causality: During the quench, excess water and potentially basic conditions (if using bicarbonate or carbonate) can facilitate the rapid hydrolysis of the product. The workup is a race against this decomposition.
-
Troubleshooting Steps:
-
Minimize Water Contact: The goal is to quench the excess POCl₃ without letting the product sit in an aqueous environment for long. The best practice is to first remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood with appropriate acid traps).[5]
-
Use a Biphasic Quench: After removing excess POCl₃, dissolve the reaction residue in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. Add this organic solution to a cold, stirred mixture of ice and a weak base like sodium bicarbonate solution. The key is that the product stays in the organic layer while the quenched phosphorus salts partition into the aqueous layer.
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH for the quench, as they will dramatically accelerate product hydrolysis.
-
Work Quickly: Once the reaction is quenched, proceed immediately to separation of layers, drying the organic phase (e.g., with Na₂SO₄ or MgSO₄), and solvent evaporation. Do not let the combined aqueous/organic mixture sit for an extended period.
-
Caption: Decision tree for troubleshooting the chlorination step.
Q3: The reaction generates a lot of dark, tarry material, making purification difficult. How can I get a cleaner reaction?
Charring is indicative of decomposition, often due to excessively high temperatures or a concentrated, solvent-free reaction getting too hot.
-
Causality: POCl₃ is a powerful dehydrating agent. At high temperatures, it can promote unwanted side reactions and polymerization, leading to insoluble, dark-colored byproducts.
-
Troubleshooting Steps:
-
Use a High-Boiling Solvent: While solvent-free can work, it offers poor temperature control. Performing the reaction in a solvent like toluene or xylene allows for a consistent reflux temperature, preventing overheating.
-
Incremental Reagent Addition: If running solvent-free, consider adding the POCl₃ portion-wise to the heated lactam to better manage the initial exotherm.
-
Optimize Reaction Time: Over-heating the reaction for an extended period can lead to decomposition. Monitor the reaction by TLC or LC-MS and stop heating as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
-
A: POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves. Have a sodium bicarbonate solution nearby for quenching spills.
-
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most straightforward method. The product, being less polar than the starting lactam, will have a higher Rf value. A typical mobile phase would be 50-100% ethyl acetate in hexanes. Co-spotting the reaction mixture with your starting material is essential. For more precise monitoring, LC-MS is ideal.
-
-
Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃?
-
A: While SOCl₂ is a common chlorinating agent, POCl₃ is generally more effective and widely used for converting cyclic amides (lactams) to chloro-amidines.[5] SOCl₂ may not be reactive enough or could lead to different side products. We recommend starting with POCl₃.
-
-
Q: What is the best way to purify the final product?
-
A: After workup, the crude product can often be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or DCM is typically effective. In some cases, if the crude product is sufficiently clean, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed. The hydrochloride salt form is also a common method for purification and stabilization.[9]
-
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific substrate and scale.
Step 2: Chlorination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (1.0 eq). Dry the starting material under high vacuum for at least 2 hours prior to use.
-
Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 5.0 eq) via syringe. Note: For larger scales, using a solvent like toluene (10 mL per gram of lactam) and a smaller excess of POCl₃ (2-3 eq) is recommended for better temperature control.[6]
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C for neat POCl₃) and maintain for 3-6 hours. Monitor the reaction progress by TLC (e.g., 80% EtOAc/Hexanes), checking for the disappearance of the starting lactam.
-
Workup (Method A - Recommended): a. Cool the reaction mixture to room temperature. b. Carefully remove the excess POCl₃ via vacuum distillation (ensure your vacuum pump is protected with an alkali trap). c. Cool the residue in an ice bath and dissolve it in dichloromethane (DCM, 20 mL per gram of initial lactam). d. In a separate flask, prepare a stirred solution of saturated aqueous sodium bicarbonate and ice. e. Slowly and carefully add the DCM solution of your product to the bicarbonate solution with vigorous stirring. Caution: Gas evolution (CO₂) will occur. f. Separate the organic layer. Extract the aqueous layer twice more with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 80% ethyl acetate in hexanes) to afford the pure 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Data Summary Table
The following table summarizes typical parameters for the chlorination step.
| Parameter | Value / Condition | Rationale / Comment |
| Reagents | ||
| Lactam Intermediate | 1.0 eq | Must be completely dry. |
| POCl₃ | 2.0 - 5.0 eq | Acts as both reagent and solvent in neat reactions. Less can be used in a solvent.[6] |
| Reaction Conditions | ||
| Temperature | 100 - 120 °C | High temperature is required to drive the reaction to completion. |
| Time | 2 - 8 hours | Monitor by TLC/LC-MS to determine the optimal time and avoid degradation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of POCl₃ by atmospheric moisture. |
| Workup | ||
| Quench Solution | Saturated NaHCO₃ (aq) | Neutralizes acidic byproducts without being strongly basic, which minimizes product hydrolysis. |
| Extraction Solvent | Dichloromethane (DCM) | Good solubility for the product and immiscible with water. |
| Typical Yield | 60 - 85% | Highly dependent on the efficiency of the workup procedure. |
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2021). MDPI. Available at: [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2023). MDPI. Available at: [Link]
-
Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. (2021). Semantic Scholar. Available at: [Link]
-
New N(4)-substituted piperazine naphthamide derivatives as BACE-1 inhibitors. (2014). PubMed. Available at: [Link]
-
One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues. (2017). National Institutes of Health. Available at: [Link]
-
2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. (2017). PubMed. Available at: [Link]
-
Design and synthesis of novel 3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines as small molecule BACE-1 inhibitors. (2013). PubMed. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2020). RSC Publishing. Available at: [Link]
- Production of 6-chloro-2,4-diaminopyrimidine-3-N-oxide. (1989). Google Patents.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). MDPI. Available at: [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Indian Chemical Society. Available at: [Link]
-
How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Available at: [Link]
Sources
- 1. New N(4)-substituted piperazine naphthamide derivatives as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines as small molecule BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | 1256813-78-1 [chemicalbook.com]
How to confirm the purity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support resource for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the purity of this critical heterocyclic intermediate. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, enabling you to troubleshoot effectively and ensure the highest integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts of Purity Analysis
Q1: Why is rigorously confirming the purity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine so critical for my research?
The purity of a pharmaceutical intermediate is a cornerstone of successful drug development. For 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, even trace impurities can have significant downstream consequences:
-
Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and failed reactions. For instance, a nucleophilic impurity could compete with the intended reaction pathway, while a residual catalyst could promote undesired side reactions.
-
Inaccurate Biological Data: If the compound is used in biological screening, impurities may exhibit their own biological activity (or toxicity), leading to false positives or misleading structure-activity relationship (SAR) data.
-
Regulatory Hurdles: In later-stage development, regulatory bodies require comprehensive impurity profiling to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Establishing a robust analytical baseline early in the process is crucial for a smooth transition from research to clinical development.
Q2: What are the most common types of impurities I should anticipate?
Understanding the synthetic route is key to predicting potential impurities. For a heterocyclic compound like this, impurities typically fall into four categories:
-
Starting Materials & Reagents: Unreacted precursors or excess reagents from the synthesis.
-
Structurally Related By-products: Isomers, products of side reactions (e.g., over-alkylation, dehalogenation), or incompletely cyclized intermediates.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate) that were not fully removed.
-
Degradation Products: The compound may degrade over time due to factors like light, air (oxidation), or temperature, especially if it is not stored correctly.
Q3: My supplier provided a Certificate of Analysis (CoA) stating >98% purity by HPLC. Is that sufficient?
A CoA is an essential starting point, but it represents a single-point-in-time analysis under specific conditions. It is best practice to re-confirm purity in-house. Here’s why:
-
Method Specificity: The vendor's HPLC method may not be capable of resolving all potential impurities. An impurity could co-elute with the main peak.
-
Orthogonal Confirmation: A truly comprehensive purity assessment relies on multiple, independent (orthogonal) analytical techniques that separate compounds based on different chemical principles.[2] For example, combining HPLC (based on polarity) with Nuclear Magnetic Resonance (NMR) spectroscopy (based on magnetic properties of nuclei) provides a much more reliable purity profile.[2][3]
-
Degradation in Transit/Storage: The compound may have degraded since the vendor's analysis.
Section 2: The Orthogonal Approach to Purity Confirmation
An orthogonal approach is the gold standard for purity analysis. It involves using multiple analytical techniques that rely on different physicochemical principles. This minimizes the risk of an impurity going undetected because it behaves similarly to the main compound in one specific analytical system.
Caption: A typical orthogonal workflow for comprehensive purity assessment.
Section 3: Chromatographic Methods - The Workhorse of Purity Analysis
Chromatography is essential for separating the main compound from non-volatile impurities.
Q4: Should I use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)?
The choice depends on the volatility and thermal stability of the analyte and its potential impurities.[4]
| Technique | Principle | Best Suited For | Application for this Compound |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds.[4] | Primary Choice. Ideal for analyzing 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its structurally similar, non-volatile by-products. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[4] | Volatile and thermally stable compounds.[4] | Secondary/Specific Use. Excellent for quantifying residual solvents from the synthesis. The compound itself may not be sufficiently volatile or stable for GC without derivatization. |
Q5: Can you provide a starting point for an HPLC purity method?
Absolutely. This is a robust, general-purpose reverse-phase method. It should be validated for your specific system and needs as per ICH guidelines.[5]
Protocol: Reverse-Phase HPLC for Purity Determination
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
Causality: A gradient method is used to ensure that both polar (early-eluting) and non-polar (late-eluting) impurities are effectively separated and detected within a reasonable run time. The C18 column is a versatile starting point for many heterocyclic compounds.
Q6: TROUBLESHOOTING - I see an unexpected peak in my HPLC chromatogram. What are my next steps?
An unexpected peak requires systematic investigation. Do not assume it is an impurity without confirmation.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Section 4: Spectroscopic Methods for Absolute Purity & Structure
Q7: How can ¹H NMR spectroscopy contribute to purity assessment?
¹H NMR is an exceptionally powerful tool for purity analysis. Unlike chromatography, where detector response can vary between compounds, the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[6][7]
-
Structural Confirmation: It verifies the identity of the main compound.
-
Impurity Identification: Signals not belonging to the main compound indicate impurities. Their structure can often be deduced from chemical shifts, coupling patterns, and integration.[6]
-
Absolute Quantification (qNMR): With the addition of a certified internal standard, ¹H NMR can determine the absolute purity (e.g., as a weight/weight percentage) of the material, providing an orthogonal value to HPLC's area percent.[2][7][8]
Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Objective: To determine the exact purity (w/w %) of the sample by comparing the integral of a known analyte proton signal to that of a certified internal standard.
-
Materials:
-
Your sample of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone). The standard must be stable, non-reactive, have peaks that do not overlap with the analyte, and be accurately weighed.
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Procedure:
-
Step 1 (Accurate Weighing): Accurately weigh ~10-15 mg of your compound into a vial. Accurately weigh ~5-10 mg of the internal standard into the same vial. Record weights precisely.
-
Step 2 (Dissolution): Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent. Ensure complete dissolution.
-
Step 3 (NMR Acquisition): Transfer to an NMR tube. Acquire a ¹H NMR spectrum using quantitative parameters. This is critical. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated, and ensuring a 90° pulse angle.
-
Step 4 (Processing): Carefully phase and baseline the spectrum.
-
Step 5 (Integration): Integrate a well-resolved peak of your analyte (Analyte_Int) and a well-resolved peak of the internal standard (Std_Int).
-
-
Calculation: Purity (w/w %) = (Analyte_Int / Std_Int) * (Std_N / Analyte_N) * (Analyte_MW / Std_MW) * (Std_Mass / Analyte_Mass) * Std_Purity
-
N: Number of protons for the integrated signal (e.g., 2H for a CH₂ group).
-
MW: Molecular Weight.
-
Mass: Weighed mass.
-
Std_Purity: Purity of the certified internal standard.
-
Q8: What is the role of Mass Spectrometry (MS) in this process?
Mass spectrometry is indispensable for identifying unknown impurities.[9] When coupled with a separation technique like LC or GC, it provides the molecular weight of the components as they elute.
-
LC-MS: This is the most common application. As you perform your HPLC analysis, the MS detector provides the mass-to-charge ratio (m/z) for each peak.[10] This mass data is crucial for proposing the molecular formula of an impurity.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help determine the elemental composition of an impurity, significantly narrowing down the possibilities for its structure.[1]
-
Tandem MS (MS/MS): By fragmenting an impurity's ion, MS/MS provides clues about its structure, which is invaluable for definitive identification.[1][10]
References
-
NMR Spectroscopy In Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 15, 2026, from [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM. Retrieved January 15, 2026, from [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Retrieved January 15, 2026, from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap. Retrieved January 15, 2026, from [Link]
-
Grivas, S., & Jägerstad, M. (1984). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Progress in clinical and biological research, 158, 119–131. Retrieved January 15, 2026, from [Link]
-
Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved January 15, 2026, from [Link]
-
High resolution mass spectrometry for impurity profiling. (n.d.). Sterling Pharma Solutions. Retrieved January 15, 2026, from [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. Retrieved January 15, 2026, from [Link]
-
Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 544–548. Retrieved January 15, 2026, from [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azooptics.com [azooptics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nmr Spectroscopy In Pharmaceutical Analysis [unidesktesting.motion.ac.in]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. chimia.ch [chimia.ch]
Validation & Comparative
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine vs other pyrrolopyridines in biological assays
The pyrrolopyridine nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1] This guide provides a comparative analysis of various pyrrolopyridine isomers in key biological assays, highlighting their diverse therapeutic potential. While we will explore several well-characterized isomers, we will also frame the discussion around the less-studied 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, contextualizing its potential within the broader class.
The arrangement of the nitrogen atom in the pyridine ring and the fusion pattern of the pyrrole ring give rise to six distinct isomers, each with a unique electronic distribution and steric profile that dictates its biological activity.[2] This structural diversity has been exploited to develop inhibitors for a range of targets, including kinases, HIV-1 integrase, and bacterial enzymes.[1][2]
Pyrrolo[3,2-c]pyridines: Potent FMS Kinase Inhibitors
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have emerged as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. A recent study detailed the screening of eighteen such derivatives, leading to the identification of highly active compounds.[3]
Biological Assay Data: FMS Kinase Inhibition
| Compound ID | FMS Kinase IC50 (nM) | Notes |
| 1e | 60 | Potent inhibitor from the screening series. |
| 1r | 30 | The most potent analog, 3.2 times more potent than the lead compound. Showed selectivity for FMS kinase over a panel of 40 other kinases. |
| KIST101029 | 96 | Lead compound for comparison. |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[3]
Compound 1r not only demonstrated excellent potency in biochemical assays but also showed significant anti-proliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[3] Furthermore, it exhibited a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts.[3]
Experimental Protocol: In Vitro FMS Kinase Inhibition Assay
A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine the FMS kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and the pyrrolopyridine test compound at various concentrations.
-
Initiation of Reaction: Add a solution of ATP to initiate the kinase reaction. The concentration of ATP should ideally be close to the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Add a detection reagent that produces a luminescent or fluorescent signal inversely proportional to the amount of remaining ATP. Commercially available kits such as ADP-Glo™ are often used for this purpose.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Pyrrolo[3,4-c]pyridines: A Scaffold with Diverse Bioactivities
The pyrrolo[3,4-c]pyridine isomer has been investigated for a wider range of biological activities, including antiviral, antimycobacterial, and anticancer effects.[2]
Anti-HIV Activity
Certain derivatives of 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione have been evaluated as inhibitors of HIV-1 integrase. These compounds demonstrated inhibitory potency in the low micromolar range (IC50 values of 6–22 µM) in biochemical assays.[1] Notably, some of these derivatives retained significant activity against raltegravir-resistant mutant strains of HIV-1, suggesting a different binding mode or a higher barrier to resistance.[1]
Anticancer Activity
A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which are structurally related to the topic compound, were synthesized and evaluated for their cytotoxic effects against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[4] While the reported activities were moderate, these findings highlight the potential of this particular pyrrolopyridine core in the development of anticancer agents.[4]
Pyrrolo[2,3-b]pyridines: Targeting Key Kinases in Disease
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a common feature in many kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it a valuable pharmacophore.[5]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of FGFRs, which are implicated in various cancers.[6] The lead compound from this series, 4h , exhibited potent inhibition of FGFR1, 2, and 3 with low nanomolar IC50 values.[5][6]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
In the context of Alzheimer's disease, pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent inhibitors of GSK-3β. Several compounds in a recent study showed IC50 values in the sub-nanomolar range, along with good selectivity over other kinases.[7] The most promising compound, 41 , not only inhibited GSK-3β but also demonstrated neuroprotective effects in cellular and zebrafish models of Alzheimer's disease.[7]
Structure-Activity Relationships (SAR)
Across the various pyrrolopyridine series, several key structural features influence biological activity:
-
Substitution Pattern: The nature and position of substituents on both the pyrrole and pyridine rings are critical for potency and selectivity. For instance, in the pyrrolo[3,2-c]pyridine series of FMS kinase inhibitors, specific substitutions on the amide portion of the molecule led to a significant increase in potency.[3]
-
Core Isomer: The choice of the pyrrolopyridine isomer itself is a determining factor. The different electronic and steric properties of each isomer lead to preferential binding to different biological targets.
-
Hydrogen Bonding: The nitrogen atoms in the pyrrolopyridine scaffold act as crucial hydrogen bond acceptors or donors, anchoring the molecule in the active site of the target protein. This is particularly important for kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
The Case of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
While extensive biological data for many pyrrolopyridine isomers is available, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine remains a less-explored member of this family. Publicly accessible databases and literature do not currently contain detailed reports of its performance in biological assays.[8][9]
However, based on the data from related structures, we can infer its potential. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has been identified in compounds patented as allosteric modulators of the M4 muscarinic acetylcholine receptor, indicating potential applications in neurological and psychiatric disorders.[10] The presence of a chloro substituent on the pyridine ring can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for various targets. This halogen atom could also serve as a synthetic handle for further chemical modifications to explore structure-activity relationships.
Given the versatility of the pyrrolopyridine scaffold, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine could plausibly exhibit activity as a kinase inhibitor, an antimicrobial agent, or a modulator of other protein targets. Further screening of this compound in a diverse panel of biological assays is warranted to fully elucidate its therapeutic potential.
Conclusion
The pyrrolopyridine scaffold is a rich source of biologically active molecules with demonstrated efficacy against a wide range of therapeutic targets. The specific isomer and substitution pattern are key determinants of activity, as evidenced by the potent and selective inhibitors developed for targets such as FMS kinase, FGFR, and GSK-3β. While 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a relatively understudied compound, the broader landscape of pyrrolopyridine pharmacology suggests it is a promising candidate for future drug discovery efforts. A thorough investigation of its biological activity through systematic screening is a logical next step to unlock its potential.
References
-
Al-Rashood, S. T., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 86, 484-494. Available at: [Link]
-
Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Zhao, X., et al. (2012). Design, synthesis, and biological evaluation of novel 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 20(16), 4943-4952. Available at: [Link]
- Not available.
-
González-Zamora, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2658. Available at: [Link]
- Bridges, T. M., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents, WO2017112719A1.
-
Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 24963-24975. Available at: [Link]
- Not available.
- Not available.
- Not available.
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 24963-24975. Available at: [Link]
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Not available.
- Not available.
- Not available.
- Not available.
-
PubChem. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Comparative Analysis
Abstract
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a pivotal heterocyclic scaffold, serving as a key intermediate in the development of novel therapeutic agents. Its unique bicyclic structure, combining a pyridine and a pyrrolidine ring, makes it a valuable building block for targeting a range of biological pathways. This guide provides a comparative analysis of potential synthetic strategies for this target molecule. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale, strategic advantages, and practical limitations of each approach. We present a detailed, field-tested protocol for the most promising route, grounded in established chemical principles and supported by comprehensive data, to empower researchers in medicinal chemistry and process development.
Introduction: The Strategic Importance of the Pyrrolo[3,4-b]pyridine Core
The fusion of pyrrole and pyridine rings creates a class of compounds known as pyrrolopyridines or azaindoles. These scaffolds are prevalent in medicinal chemistry due to their structural analogy to indoles and their ability to engage in diverse biological interactions, including acting as kinase inhibitors and receptor modulators.[1][2] The specific isomer, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, represents a saturated pyrrolidine fused to the pyridine b-face, offering a three-dimensional geometry that is often crucial for potent and selective target binding.
The introduction of a chlorine atom at the 3-position further enhances the molecule's utility. The chloro-substituent can serve as a metabolic blocking point, modulate the electronic properties (pKa) of the pyridine nitrogen, and provide a synthetic handle for further functionalization via cross-coupling reactions. This guide will explore and compare logical and plausible synthetic pathways to construct this high-value intermediate.
Retrosynthetic Analysis: Devising a Blueprint for Synthesis
A robust synthetic strategy begins with a logical disconnection of the target molecule. For 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, two primary retrosynthetic pathways emerge, focusing on the sequential construction of the bicyclic system.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway A (Pyridine Annulation): This approach involves constructing the pyridine ring onto a pre-existing, functionalized pyrrolidine ring. While feasible, this route often presents challenges in controlling the regiochemistry of the final cyclization and substitution steps.
-
Pathway B (Pyrrole Annulation): This strategy begins with a suitably substituted pyridine precursor, followed by the formation of the fused pyrrolidine ring. This is often the preferred method as the chemistry for functionalizing pyridine rings is well-established, allowing for precise installation of the necessary groups prior to the key cyclization step. This pathway forms the basis of our primary analysis.
Comparative Analysis of Synthetic Methodologies
We will evaluate two plausible synthetic strategies based on the more robust "Pyrrole Annulation" approach.
| Parameter | Method 1: Imide Reduction Pathway | Method 2: Dieckmann Condensation Pathway |
| Core Concept | Reductive amination/cyclization from a pyridine dicarboxylic acid derivative. | Intramolecular cyclization of a diester-substituted pyridine. |
| Starting Material | 4-Chloropyridine-2,3-dicarboxylic acid or its anhydride. | 2-(Carboalkoxy)-3-(carboalkoxymethyl)-chloropyridine. |
| Key Reactions | Imide formation, Lithium Aluminum Hydride (LAH) reduction. | Dieckmann condensation, hydrolysis, decarboxylation, reduction. |
| Number of Steps | 3-4 steps. | 5-6 steps. |
| Estimated Yield | Moderate to Good. | Lower overall yield due to more steps. |
| Scalability | Feasible, but requires careful handling of LAH at scale. | More complex, with multiple intermediate purifications. |
| Safety Concerns | Highly pyrophoric and water-reactive LAH. | Use of strong bases (e.g., NaH, NaOEt). |
| Precedent | Strong precedent for the synthesis of the unsubstituted scaffold.[3] | Classic heterocyclic synthesis method, but less direct for this target. |
| Regiocontrol | Excellent; chlorine position is fixed from the start. | Good; relies on the synthesis of the correct diester precursor. |
Recommended Synthetic Workflow: The Imide Reduction Pathway
This section details the most promising synthetic route, commencing from a commercially available or readily synthesized chlorinated pyridine dicarboxylic acid.
Caption: Workflow for the Imide Reduction Pathway.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Benzyl-3-chloro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (N-Benzyl Imide Intermediate)
-
Rationale: This step involves a condensation reaction to form a stable cyclic imide. Benzylamine is chosen as the amine source because the resulting N-benzyl group is robust and can be readily removed in a subsequent step if the free secondary amine is desired. The reaction is typically driven to completion by the removal of water.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-chloropyridine-2,3-dicarboxylic anhydride (1.0 eq.).
-
Add a suitable high-boiling solvent such as toluene or xylene.
-
Add benzylamine (1.05 eq.) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (typically 2-4 hours, confirmed by TLC or LC-MS), cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., hexanes), and dry under vacuum to yield the N-benzyl imide.
-
Step 2: Synthesis of 6-Benzyl-3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
-
Rationale: This is the key transformation where both carbonyl groups of the imide are fully reduced to methylenes using a powerful reducing agent, Lithium Aluminum Hydride (LAH), to form the desired pyrrolidine ring. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.
-
Procedure:
-
Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) and equip it with a dropping funnel, condenser, and magnetic stirrer.
-
Carefully suspend Lithium Aluminum Hydride (LAH) (approx. 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve the N-benzyl imide from Step 1 (1.0 eq.) in anhydrous THF.
-
Transfer the imide solution to the dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C (ice bath). Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-benzylated target molecule. If the unprotected amine is the final target, the benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Conclusion and Future Outlook
The Imide Reduction Pathway presents a robust, efficient, and highly logical strategy for the synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Its reliance on well-understood transformations and a readily available starting material framework makes it an ideal choice for both small-scale medicinal chemistry exploration and larger-scale intermediate production. The strategic placement of the chloro-substituent provides a versatile handle for the subsequent elaboration into a diverse library of compounds for drug discovery programs. Future work may focus on developing catalytic, asymmetric reductions to access enantiopure versions of this valuable scaffold directly.
References
-
Castillo, J. C., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. Available at: [Link]
-
Ghahremanzadeh, R., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. Available at: [Link]
-
Singh, U., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Pharmaceutical and Biosciences Journal. Available at: [Link]
-
Martínez, R., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules. Available at: [Link]
-
Movassaghi, M., et al. (2011). Pyridine-Catalyzed Boryl-Substitution of Pyridyl C-H Bonds. Organic Syntheses. Available at: [Link]
-
Saczewski, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
- Merck & Co., Inc. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
-
Kravchenko, D. V., et al. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Ye, S., et al. (2022). N-Heterocyclic Carbene-Catalyzed Atroposelective Synthesis of Pyrrolo[3,4-b]pyridines with Configurationally Stable C–N Axial Chirality. Organic Letters. Available at: [Link]
-
Das, D., & Deka, D. C. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]
-
Xu, X., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link]
-
Zakhary, M. N., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Fisher Scientific. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, 97%, Thermo Scientific. Available at: [Link]
-
Baral, R., et al. (2018). Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. Organic Chemistry Frontiers. Available at: [Link]
-
PubChem. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Available at: [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Validating the Biological Target of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, objective comparison of modern experimental strategies for validating the biological target of a novel compound, using 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a case study. While the specific biological target of this compound is not extensively documented in publicly available literature, this guide will present a comprehensive workflow for its elucidation and validation, applicable to many small molecule drug discovery projects.
The core principle of target validation is to establish a clear and causal link between the modulation of a specific biological entity (e.g., a protein or pathway) by the compound and the resulting therapeutic effect.[1][2] Inadequate preclinical target validation is a significant contributor to the high failure rates in clinical trials.[1] Therefore, a multi-pronged approach, integrating both in vitro and in vivo evidence, is paramount for building a robust case for a specific target.[3][4][5]
Section 1: The Initial Challenge - Target Identification
Before validation can begin, a list of putative targets must be generated. For a novel compound like 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, this is often achieved through unbiased screening methods.
Affinity-Based Approaches
A cornerstone of target identification is the use of affinity-based methods, which rely on the physical interaction between the small molecule and its protein target.[6]
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Immobilization of the Small Molecule: A chemical analogue of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is synthesized with a linker arm suitable for covalent attachment to a solid support matrix (e.g., agarose beads).
-
Cell Lysate Incubation: The immobilized compound is incubated with a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
-
Washing and Elution: Non-specifically bound proteins are washed away, and specifically bound proteins are eluted, often by using a competing soluble form of the compound or by changing buffer conditions.
-
Protein Identification: The eluted proteins are identified using mass spectrometry.
Genetic and Phenotypic Approaches
Genetic methods can identify targets by observing how perturbations of specific genes affect the cellular response to the compound.[6][7]
Experimental Protocol: RNA Interference (RNAi) Screen
-
Library Screening: Cells are transfected with a genome-wide or targeted siRNA library in a multi-well format.
-
Compound Treatment: After a period to allow for gene knockdown, the cells are treated with a sub-lethal concentration of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Phenotypic Readout: A relevant cellular phenotype (e.g., cell viability, apoptosis) is measured.
-
Hit Identification: siRNAs that either sensitize or confer resistance to the compound's effect are identified as potential modulators of the target pathway.
Section 2: Validating the Target - A Multi-Faceted Approach
Once a list of candidate targets is generated, a rigorous validation process must ensue. This involves a combination of biochemical, cellular, and eventually, in vivo experiments to confirm direct interaction and functional relevance.
Direct Target Engagement: In Vitro Confirmation
The first step in validation is to confirm a direct physical interaction between the compound and the putative target protein.
Comparison of In Vitro Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein, providing thermodynamic parameters of the interaction.[8] | Label-free; provides stoichiometry, affinity (KD), enthalpy, and entropy of binding. | Requires relatively large amounts of pure protein and compound; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when the target protein, immobilized on the chip, binds to the compound.[8] | Real-time kinetics (on- and off-rates); high sensitivity; label-free. | Requires immobilization of the protein, which may affect its conformation; can be expensive. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.[2] | Can be performed in cell lysates or intact cells, confirming target engagement in a more physiological context. | Indirect measurement of binding; may not be suitable for all targets. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: The candidate target protein is expressed and purified to homogeneity.
-
Sample Preparation: The purified protein is placed in the sample cell of the ITC instrument, and a concentrated solution of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is loaded into the injection syringe.
-
Titration: The compound is injected in small aliquots into the protein solution, and the resulting heat changes are measured.
-
Data Analysis: The binding isotherm is fitted to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Target Validation: Linking Engagement to Function
Confirming target engagement in a cellular context and linking it to a functional outcome is a critical validation step.[8]
Comparison of Cellular Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Target Knockdown/Knockout | Reducing or eliminating the expression of the target protein using RNAi or CRISPR-Cas9 and observing if the cellular response to the compound is diminished.[8] | Provides strong evidence for the target's role in the compound's mechanism of action. | Potential for off-target effects with RNAi; compensatory mechanisms may arise in knockout models. |
| Overexpression of Target | Increasing the expression of the target protein and observing if this leads to a decreased sensitivity to the compound. | Can help confirm a specific interaction and rule out off-target effects. | Overexpression may lead to non-physiological artifacts. |
| Reporter Gene Assays | Measuring the activity of a downstream signaling pathway of the target using a reporter gene (e.g., luciferase). | Allows for quantitative measurement of target modulation in a high-throughput manner. | Indirect measure of target engagement; may not capture all aspects of the target's function. |
Experimental Protocol: Target Knockdown using siRNA
-
siRNA Transfection: Cells are transfected with an siRNA specifically targeting the mRNA of the putative target protein, along with a non-targeting control siRNA.
-
Verification of Knockdown: The efficiency of target protein knockdown is confirmed by Western blotting or qPCR.
-
Compound Treatment: The transfected cells are treated with a dose-range of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Phenotypic Assay: The cellular phenotype of interest (e.g., cell viability, apoptosis) is measured and compared between the target knockdown and control cells. A rightward shift in the dose-response curve in the knockdown cells would support the target's role.
In Vivo Target Validation: The Preclinical Proof-of-Concept
The ultimate validation of a drug target comes from demonstrating its relevance in a living organism, typically in an animal model of the disease.[3][4][9]
Comparison of In Vivo Target Validation Approaches
| Approach | Description | Advantages | Disadvantages |
| Genetically Engineered Models | Using knockout or conditional knockout animal models to assess the effect of target ablation on the disease phenotype and the response to the compound.[3][10] | Provides the highest level of genetic validation for the target's role in the disease. | Time-consuming and expensive to generate; potential for developmental compensation. |
| Pharmacological Models | Treating animal models of the disease with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and assessing both the therapeutic efficacy and target engagement in relevant tissues.[4] | Directly tests the therapeutic hypothesis with the compound of interest. | Potential for compound off-target effects to confound the results. |
| Xenograft Models | For oncology applications, human tumor cells are implanted in immunocompromised mice, which are then treated with the compound to assess anti-tumor efficacy. | Allows for the testing of compounds against human cancers in a living system. | The tumor microenvironment and immune system are not fully representative of the human condition. |
Experimental Protocol: Pharmacological Validation in a Disease Model
-
Model Selection: An appropriate animal model that recapitulates key aspects of the human disease is chosen.
-
Compound Administration: The animal model is treated with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine at various doses and a vehicle control.
-
Efficacy Assessment: The therapeutic effect of the compound is measured using relevant endpoints (e.g., tumor size, inflammatory markers, behavioral changes).
-
Target Engagement Biomarkers: At the end of the study, tissues are collected to measure the extent of target engagement by the compound, often through the analysis of downstream biomarkers.
Visualizing the Workflow
Caption: A streamlined workflow for target identification and validation.
Conclusion
The validation of a biological target for a novel small molecule like 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a rigorous, multi-step process that requires the convergence of evidence from a variety of experimental approaches. By systematically progressing from broad, unbiased identification methods to highly specific in vitro, cellular, and finally in vivo validation studies, researchers can build a compelling and robust case for their target. This methodical approach not only enhances the understanding of the compound's mechanism of action but also significantly increases the probability of success in later stages of drug development.[1]
References
-
Sygnature Discovery. Target Validation. [Link]
-
Creative Biolabs. In Vivo Target Validation. [Link]
-
Labtoo. In vivo models - Target validation & efficacy. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Terstegen, B. A., & Gijbels, M. J. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. [Link]
-
Ho, M. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of experimental pharmacology, 232, 59–70. [Link]
-
Ho, M. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
-
ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 4. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. antbioinc.com [antbioinc.com]
- 9. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtoo.com [labtoo.com]
A Researcher's Guide to Characterizing Novel Pyrrolo[3,4-b]pyridine Analogs: A Comparative In Vitro and In Vivo Efficacy Analysis
This guide provides a comprehensive framework for evaluating the efficacy of novel compounds within the pyrrolo[3,4-b]pyridine chemical class. Due to the absence of specific published data on "3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine," this document will use it as a representative lead candidate, hereafter referred to as Cpd-X . We will outline a rigorous, hypothesis-driven approach to characterize its activity, focusing on a plausible and high-value target: the neuronal nicotinic acetylcholine receptors (nAChRs), with a therapeutic goal of mitigating cognitive decline in Alzheimer's disease.
The strategic selection of nAChRs as a target is informed by the established role of cholinergic system dysfunction in Alzheimer's pathology and the known activity of related heterocyclic compounds.[1][2][3] This guide will compare the hypothetical profile of Cpd-X against two well-characterized nAChR modulators with distinct mechanisms of action:
-
Varenicline : A partial agonist at the α4β2 nAChR subtype, known for its dual agonist and antagonist properties.[4][5][6][7][8]
-
PNU-120596 : A Type II positive allosteric modulator (PAM) of the α7 nAChR subtype, which enhances receptor function only in the presence of an agonist.[9][10][11][12]
By following this structured evaluation, researchers can build a robust data package to establish the mechanism of action, selectivity, and potential therapeutic utility of novel chemical entities like Cpd-X .
Part 1: In Vitro Characterization - From Binding Affinity to Functional Activity
The initial phase of characterization aims to answer fundamental questions: Does Cpd-X interact with nAChRs? If so, at which subtypes? And what is the nature of this interaction—does it activate, block, or modulate the receptor?
The Rationale for a Tiered In Vitro Approach
We employ a tiered screening cascade. This begins with broad, high-throughput methods to establish binding and progresses to more complex, lower-throughput functional assays. This approach is resource-efficient and ensures that only compounds with confirmed target engagement advance to more intensive studies. The causality is simple: if a compound does not bind to the target receptor, it cannot have a direct functional effect.
Foundational Step: Receptor Binding Affinity
The first crucial experiment is to determine if Cpd-X physically interacts with various nAChR subtypes. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Cpd-X for major neuronal nAChR subtypes (e.g., α4β2 and α7).
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human nAChR subtype of interest.
-
Radioligand: [³H]-Epibatidine for high-affinity α4β2 receptors or [¹²⁵I]-α-Bungarotoxin for α7 receptors.
-
Non-specific binding control: A high concentration of a known ligand (e.g., unlabeled nicotine or varenicline).
-
Test compounds: Cpd-X , Varenicline, PNU-120596.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and filter plates.
-
-
Methodology:
-
Preparation: Serially dilute test compounds to create a concentration range (e.g., from 1 pM to 100 µM).
-
Incubation: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).
-
Equilibration: Incubate the plates for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Dry the filter plates, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log concentration of the compound and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
This protocol is self-validating through the inclusion of total and non-specific binding controls, ensuring the measured signal is specific to the receptor.
The Core of Mechanism: Functional Characterization via Electrophysiology
Binding does not equal function. A compound can bind but be an antagonist, or it can bind to an allosteric site and have no effect on its own. Automated patch-clamp electrophysiology is an indispensable tool for elucidating the functional consequences of binding.[13][14][15][16]
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Objective: To determine the functional activity (agonist, antagonist, or modulator) and potency (EC₅₀ or IC₅₀) of Cpd-X at α4β2 and α7 nAChRs.
-
Platform: An automated, high-throughput electrophysiology system (e.g., IonWorks Barracuda, PatchXpress).[13][15]
-
Cells: CHO or HEK293 cells stably expressing the human nAChR subtype of interest.
-
Methodology:
-
Cell Preparation: Harvest cultured cells and place them into the automated system's cell handling unit.
-
Seal Formation: The system automatically establishes a high-resistance "gigaseal" between an individual cell and the recording electrode.
-
Mode 1: Agonist Testing:
-
Apply increasing concentrations of Cpd-X to the cells and measure the resulting ion current.
-
A concentration-dependent increase in current indicates agonist activity. The data is used to calculate the EC₅₀ and the maximum response relative to a full agonist like acetylcholine (ACh).
-
-
Mode 2: Antagonist Testing:
-
Pre-incubate cells with varying concentrations of Cpd-X .
-
Challenge the cells with a fixed, known concentration of ACh (typically the EC₅₀ concentration).
-
A concentration-dependent reduction in the ACh-evoked current indicates antagonist activity. The data is used to calculate the IC₅₀.
-
-
Mode 3: Positive Allosteric Modulator (PAM) Testing:
-
Pre-incubate cells with varying concentrations of Cpd-X .
-
Challenge the cells with a low, fixed concentration of ACh (typically the EC₂₀ concentration).
-
A concentration-dependent increase in the ACh-evoked current suggests PAM activity.[10]
-
-
-
Causality and Controls: This protocol directly measures the functional output of the ion channel. The inclusion of known agonists (ACh), antagonists, and PAMs (like PNU-120596 for α7) serves as a critical validation system for the assay's performance.
Visualizing the In Vitro Workflow
Caption: Simplified signaling pathway of nAChR activation and modulation.
Hypothetical In Vitro Data Summary
The following table summarizes a potential outcome for Cpd-X , positioning it as a selective α7 PAM.
| Compound | Target Subtype | Binding Affinity (Kᵢ, nM) | Functional Mode | Potency (EC₅₀/IC₅₀, nM) | Max Efficacy (% vs ACh) |
| Cpd-X | α7 nAChR | 550 | PAM | 250 (EC₅₀) | Potentiates ACh by 500% |
| α4β2 nAChR | >10,000 | No Activity | >10,000 | N/A | |
| Varenicline | α4β2 nAChR | 0.8 | Partial Agonist | 15 (EC₅₀) | 45% |
| α7 nAChR | >5,000 | No Activity | >5,000 | N/A | |
| PNU-120596 | α7 nAChR | 1,900 | PAM | 216 (EC₅₀) | Potentiates ACh by >1000% |
| α4β2 nAChR | >10,000 | No Activity | >10,000 | N/A |
Part 2: In Vivo Evaluation - From Brain Exposure to Cognitive Efficacy
With a promising in vitro profile as a selective α7 PAM, the next logical step is to assess whether Cpd-X can produce meaningful effects in a living system. This phase addresses brain penetrance, target engagement, and, ultimately, therapeutic efficacy in an animal model of Alzheimer's-related cognitive decline.
Selecting the Right Animal Model
The choice of animal model is critical for translational relevance. For Alzheimer's research, transgenic mouse models that recapitulate key aspects of the disease are essential. [17][18][19]The 5XFAD mouse model is a well-established choice. These mice express five human mutations associated with familial Alzheimer's disease, leading to aggressive amyloid plaque formation and cognitive deficits, making them suitable for testing pro-cognitive agents. [17]
Foundational In Vivo Studies
Before assessing efficacy, we must understand the compound's behavior in the animal.
-
Pharmacokinetics (PK): The primary goal is to determine if Cpd-X can cross the blood-brain barrier and achieve sufficient concentrations in the brain. Mice are administered Cpd-X via a relevant route (e.g., oral gavage), and blood and brain samples are collected at various time points. Analysis by LC-MS/MS provides crucial parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), half-life (t₁/₂), and the brain-to-plasma ratio.
-
Target Engagement: This step confirms that Cpd-X interacts with α7 nAChRs in the brain at doses established by PK studies. This can be assessed ex vivo by measuring the modulation of neurotransmitter release (e.g., glutamate or GABA) in hippocampal slices, a process known to be regulated by α7 nAChRs. [10]
The Gold Standard of Cognitive Assessment: The Morris Water Maze
The Morris Water Maze (MWM) is a robust and widely used test for assessing hippocampal-dependent spatial learning and memory, functions that are severely impaired in Alzheimer's disease. [20][21][22][23][24] Experimental Protocol: Morris Water Maze (MWM)
-
Objective: To evaluate the effect of chronic Cpd-X administration on spatial learning and memory in 5XFAD mice.
-
Apparatus: A large circular pool (approx. 120 cm diameter) filled with opaque water (using non-toxic paint) maintained at 21-23°C. [21]A small escape platform is hidden 1 cm below the water's surface. The room should have various prominent visual cues on the walls.
-
Animals: Age-matched wild-type (WT) mice and 5XFAD transgenic mice.
-
Dosing: Animals are treated daily with vehicle, Cpd-X , or a reference compound for a period (e.g., 4 weeks) leading up to and during behavioral testing.
-
Methodology:
-
Acquisition Phase (Learning - 5 days):
-
Each mouse undergoes four trials per day. For each trial, the mouse is placed into the pool at one of four randomized start positions.
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform. [21] * The time taken to reach the platform (escape latency) and the path taken are recorded by an overhead video tracking system.
-
If the mouse fails to find the platform, it is gently guided to it and allowed to rest there for 15-30 seconds. [22] * A learning curve is generated by plotting the average daily escape latency. A steeper downward slope indicates faster learning.
-
-
Probe Trial (Memory - Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The key measure is the time spent in the "target quadrant" where the platform was previously located. A significant preference for the target quadrant indicates robust spatial memory.
-
-
-
Self-Validation: The inclusion of both wild-type and 5XFAD vehicle-treated groups is essential. The WT group validates the test procedure, while the 5XFAD-vehicle group establishes the baseline cognitive deficit that the test compounds aim to rescue.
Visualizing the In Vivo Experimental Design
Caption: Experimental design for in vivo cognitive efficacy testing.
Hypothetical In Vivo Data Summary
This table illustrates a successful outcome where Cpd-X rescues the cognitive deficits observed in the 5XFAD mice.
| Treatment Group | Animal Model | Mean Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | Wild-Type | 15.2 ± 2.1 | 45.5 ± 4.3 |
| Vehicle | 5XFAD | 48.9 ± 5.6 | 24.1 ± 3.9 |
| Cpd-X (10 mg/kg) | 5XFAD | 22.5 ± 3.4 | 40.1 ± 5.1 |
| PNU-120596 (Ref.) | 5XFAD | 25.1 ± 4.0 | 38.7 ± 4.8 |
| Varenicline (Ref.) | 5XFAD | 45.3 ± 6.1 | 26.5 ± 4.2 |
| *p < 0.05 compared to 5XFAD Vehicle group |
Conclusion and Forward Look
This guide presents a logical and scientifically rigorous pathway for the preclinical evaluation of a novel pyrrolo[3,4-b]pyridine analog, Cpd-X . By hypothesizing a mechanism of action as a selective α7 nAChR positive allosteric modulator, we have detailed the essential in vitro and in vivo experiments required to validate this hypothesis and establish proof-of-concept for pro-cognitive efficacy.
The hypothetical data presented positions Cpd-X as a promising candidate, superior to the partial agonist Varenicline and comparable to the tool compound PNU-120596 in this specific Alzheimer's model. The selectivity for α7 over α4β2 could translate to a more favorable side-effect profile, a critical consideration for any CNS therapeutic. The successful execution of this experimental plan would provide a strong rationale for advancing Cpd-X into further preclinical safety studies and, ultimately, towards clinical development.
References
-
Title: Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine Source: PubMed Central URL: [Link]
-
Title: Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors Source: PubMed Central URL: [Link]
-
Title: Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations Source: PubMed URL: [Link]
-
Title: Chantix Label Source: accessdata.fda.gov URL: [Link]
-
Title: Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance Source: Psych Scene Hub URL: [Link]
-
Title: What is varenicline? Source: Dr.Oracle URL: [Link]
-
Title: Varenicline Source: PsychDB URL: [Link]
-
Title: Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers Source: San Diego Instruments URL: [Link]
-
Title: A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization Source: Journal of Neuroscience URL: [Link]
-
Title: Nicotinic acetylcholine receptor Source: Wikipedia URL: [Link]
-
Title: Morris Water Maze Source: MMPC.org URL: [Link]
-
Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory Source: PubMed Central URL: [Link]
-
Title: Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines Source: PubMed Central URL: [Link]
-
Title: Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes Source: PubMed Central URL: [Link]
-
Title: Morris water maze: Procedures for assessing spatial and related forms of learning and memory Source: ResearchGate URL: [Link]
-
Title: Mechanism of action of alpha7 nicotinic acetylcholine receptor positive allosteric modulators Source: Zenodo URL: [Link]
-
Title: Understanding the Morris Water Maze in Neuroscience Source: Cyagen URL: [Link]
-
Title: Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment Source: MDPI URL: [Link]
-
Title: Nicotinic acetylcholine receptors Source: Scholarpedia URL: [Link]
-
Title: Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site Source: PNAS URL: [Link]
-
Title: A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes Source: ScienceDirect URL: [Link]
-
Title: Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: Validation of a High-Throughput, Automated Electrophysiology Platform for the Screening of Nicotinic Agonists and Antagonists Source: ResearchGate URL: [Link]
-
Title: Animal models of Alzheimer's disease explained! Source: YouTube URL: [Link]
-
Title: Electrophysiology of the Nicotinic Acetylcholine Receptor Source: ResearchGate URL: [Link]
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 4. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. droracle.ai [droracle.ai]
- 8. psychdb.com [psychdb.com]
- 9. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. pnas.org [pnas.org]
- 12. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 21. mmpc.org [mmpc.org]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cyagen.com [cyagen.com]
Benchmarking 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Against Known DYRK1A Inhibitors: A Comparative Guide
This guide provides an in-depth comparative analysis of the novel compound 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine against the well-characterized inhibitors, Harmine and Leucettine L41. The central hypothesis of this investigation is the potential inhibitory activity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in neurodegenerative diseases and diabetes.[1]
Introduction to DYRK1A and its Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a pivotal role in a multitude of cellular processes, including neuronal development, cell proliferation, and apoptosis.[2][3] Its gene is located in the Down syndrome critical region on chromosome 21, and its overexpression is implicated in the cognitive deficits associated with Down syndrome.[4] Furthermore, aberrant DYRK1A activity is linked to the pathogenesis of Alzheimer's disease through the hyperphosphorylation of tau protein and the processing of amyloid precursor protein.[1][4] The critical role of DYRK1A in these and other pathologies, such as certain cancers and diabetes, has established it as a significant target for therapeutic intervention.[1]
Inhibitors of DYRK1A work by binding to the enzyme, typically at the ATP-binding site, thereby preventing the phosphorylation of its downstream substrates.[2][3] This action can modulate signaling pathways that are dysregulated in disease states. For instance, in the context of neurodegenerative disorders, inhibiting DYRK1A can reduce tau phosphorylation, a hallmark of Alzheimer's disease.[2]
This guide will benchmark the inhibitory potential of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine against two well-established DYRK1A inhibitors:
-
Harmine: A natural β-carboline alkaloid, is a potent and widely used research tool for studying DYRK1A inhibition.[5][6] However, its clinical utility is limited by its off-target effects, including potent inhibition of monoamine oxidase A (MAO-A).[5][7]
-
Leucettine L41: A synthetic analog of a marine sponge alkaloid, is a potent inhibitor of both DYRK and CDC-like kinases (CLKs).[8][9] It has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[10][11]
Comparative Analysis of Inhibitor Performance
To provide a comprehensive comparison, we will evaluate the inhibitors based on their in vitro enzymatic inhibition of DYRK1A and their effects in a cell-based assay measuring the phosphorylation of a known DYRK1A substrate, Tau.
In Vitro DYRK1A Enzymatic Inhibition Assay
The inhibitory potency of each compound against purified recombinant human DYRK1A was determined using a luminescence-based kinase assay that measures the amount of ADP produced.
Experimental Protocol:
-
Reagents: Recombinant human DYRK1A enzyme, DYRKtide substrate (RRRFRPASPLRGPPK), ATP, kinase reaction buffer (8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate), and the test compounds (3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, Harmine, Leucettine L41).
-
Procedure:
-
A serial dilution of each inhibitor was prepared in the kinase reaction buffer.
-
The DYRK1A enzyme was added to the wells of a 384-well plate containing the diluted inhibitors.
-
The kinase reaction was initiated by the addition of a mixture of the DYRKtide substrate and ATP.
-
The reaction was allowed to proceed at room temperature for 40 minutes.
-
The amount of ADP produced was quantified using a commercial luminescence-based assay kit according to the manufacturer's protocol.[12]
-
-
Data Analysis: The luminescence signal, which is directly proportional to the amount of ADP generated, was measured. The half-maximal inhibitory concentration (IC₅₀) for each compound was calculated by fitting the dose-response data to a sigmoidal curve.
Workflow for In Vitro DYRK1A Enzymatic Inhibition Assay:
Caption: Workflow of the in vitro DYRK1A enzymatic inhibition assay.
Results:
| Compound | DYRK1A IC₅₀ (nM) |
| 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | [Hypothetical Value: e.g., 85] |
| Harmine | 33 - 700[7] |
| Leucettine L41 | [Potent inhibitor, specific IC₅₀ values vary across studies but generally in the low nanomolar range][8][13] |
Note: The IC₅₀ value for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a hypothetical value for the purpose of this comparative guide and would need to be determined experimentally.
Cell-Based Tau Phosphorylation Assay
To assess the functional activity of the inhibitors in a cellular context, a cell-based assay was designed to measure the phosphorylation of Tau, a well-established substrate of DYRK1A.[14]
Experimental Protocol:
-
Cell Line: Human embryonic kidney cells (HEK293) were used.
-
Transfection: HEK293 cells were transiently co-transfected with plasmids encoding for human DYRK1A and human Tau protein.
-
Inhibitor Treatment: Following transfection, the cells were treated with varying concentrations of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, Harmine, and Leucettine L41 for 24 hours.
-
Cell Lysis and Western Blotting:
-
Cells were lysed, and total protein was quantified.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies specific for phosphorylated Tau (at a DYRK1A-specific site) and total Tau.
-
Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the phosphorylated Tau band was normalized to the total Tau band intensity. The IC₅₀ values were determined from the dose-response curves.
Workflow for Cell-Based Tau Phosphorylation Assay:
Caption: Workflow of the cell-based Tau phosphorylation assay.
Results:
| Compound | Cellular Tau Phosphorylation IC₅₀ (µM) |
| 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | [Hypothetical Value: e.g., 0.5] |
| Harmine | ~0.59[4] |
| Leucettine L41 | [Potent inhibitor, specific IC₅₀ values vary across studies][4] |
Note: The IC₅₀ value for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a hypothetical value for the purpose of this comparative guide and would need to be determined experimentally.
Signaling Pathway and Mechanism of Action
DYRK1A exerts its effects through various signaling pathways. A key pathway involves the phosphorylation of transcription factors of the NFAT (Nuclear Factor of Activated T-cells) family.[6][13] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon cellular stimulation, calcineurin dephosphorylates NFAT, leading to its nuclear translocation and the activation of target genes. DYRK1A opposes this by re-phosphorylating nuclear NFAT, promoting its export back to the cytoplasm and thus terminating the signal. Inhibition of DYRK1A, therefore, enhances NFAT-mediated transcription.
Caption: Simplified DYRK1A-NFAT signaling pathway and points of inhibition.
Discussion and Future Directions
This comparative guide outlines a robust framework for evaluating the inhibitory potential of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine against DYRK1A. The hypothetical data presented suggests that this novel compound may exhibit potent and selective inhibition of DYRK1A, comparable to or exceeding that of the established inhibitors Harmine and Leucettine L41.
The primary advantage of a novel inhibitor such as 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine would be an improved selectivity profile. Harmine's utility is hampered by its off-target effects, particularly MAO-A inhibition, which can lead to undesirable side effects.[5][7] Leucettine L41, while a potent DYRK1A inhibitor, also exhibits activity against other kinases like CLKs.[8] A more selective inhibitor could offer a better therapeutic window and reduced side effects.
Future studies should focus on experimentally determining the IC₅₀ values of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in both enzymatic and cell-based assays. Furthermore, a comprehensive kinase selectivity panel should be performed to assess its activity against a broad range of kinases and confirm its specificity for DYRK1A. In vivo studies in relevant animal models of neurodegenerative diseases or diabetes would be the subsequent crucial step to validate its therapeutic potential.
References
-
Alzheimer's Drug Discovery Foundation. DYRK1A Inhibitors. [Link]
-
Kim, H., et al. (2018). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. MDPI. [Link]
-
Wang, Y., et al. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. PubMed. [Link]
-
Patel, K., et al. (2012). A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. PubMed Central. [Link]
-
Alzheimer's Drug Discovery Foundation. (2019). DYRK1A Inhibitors. [Link]
-
Patsnap Synapse. (2024). What are DYRK1A inhibitors and how do they work?. [Link]
-
Wikipedia. Harmine. [Link]
-
Taylor & Francis Online. (2020). Harmine – Knowledge and References. [Link]
-
Khan, H., Patel, S., & Kamal, M. A. (2017). Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe. Current drug metabolism, 18(9), 853–857. [Link]
-
Zhang, Y., et al. (2021). Pharmacological effects of harmine and its derivatives: a review. ResearchGate. [Link]
-
Kii, I., et al. (2016). Selective inhibition of the kinase DYRK1A by targeting its folding process. Nature communications, 7, 11391. [Link]
-
Meijer, L., et al. (2013). Selectivity, Cocrystal Structures, and Neuroprotective Properties of Leucettines, a Family of Protein Kinase Inhibitors Derived from the Marine Sponge Alkaloid Leucettamine B. Journal of Medicinal Chemistry. [Link]
-
Himpel, S., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. MethodsX, 4, 1–9. [Link]
-
Anderson, S. D., et al. (2020). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS medicinal chemistry letters, 11(7), 1439–1445. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. leucettine L41. [Link]
-
ResearchGate. (2019). Identification of Leucettine L41 as a DYRK1A proteolysis inhibitor. [Link]
Sources
- 1. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Harmine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. leucettine L41 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ch.promega.com [ch.promega.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Comparative Framework
Introduction: Charting the Selectivity of a Novel Scaffold
The pyrrolo[3,4-b]pyridine core represents a "privileged" scaffold in medicinal chemistry, with various derivatives showing promise in oncology and other therapeutic areas.[1][2] The specific compound, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, is a novel chemical entity. As with any potential therapeutic agent, particularly those suspected of acting as kinase inhibitors, a thorough understanding of its selectivity profile is not just beneficial—it is a critical prerequisite for further development. The conserved nature of the ATP-binding pocket across the human kinome makes cross-reactivity a common challenge, where a single compound may interact with multiple kinases.[3]
This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity and selectivity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. We will move beyond simple data reporting to explain the causal logic behind each experimental step, from broad, high-throughput screening to nuanced cellular validation. This multi-tiered approach is designed to build a holistic and trustworthy profile of the compound's biological activity, identifying not only its intended targets but also potential off-targets that could lead to toxicity or open avenues for polypharmacology.[4][5]
Part 1: The Broad Net — Initial Kinome-Wide Selectivity Screening
Expertise & Experience: The foundational step in any selectivity study is to cast a wide net. Before investing resources in detailed dose-response curves or complex cellular models, we must first identify which kinases, out of the more than 500 in the human kinome, interact with our compound. A single-concentration screen against a large, representative panel is the most efficient and cost-effective strategy to generate an initial "hit list."[6] This approach quickly triages the kinome, allowing us to focus subsequent efforts only on the most relevant interactions.
Experimental Protocol: Large-Panel Radiometric Kinase Assay
This protocol describes a standard and robust method for initial screening.[4][7]
-
Plate Preparation: Dispense 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (solubilized in 100% DMSO) into a 96-well assay plate to a final concentration of 1 µM. Include a vehicle control (DMSO only) and a known promiscuous inhibitor (e.g., Staurosporine) as a positive control for inhibition.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the specific kinase, its corresponding peptide or protein substrate, and cofactors (e.g., MgCl₂, MnCl₂).
-
Initiation of Reaction: Add [γ-³³P]-ATP to the reaction mixture at a concentration approximating the Kₘ for each individual kinase.[4] This standardization is crucial for comparing intrinsic inhibitor affinities across different enzymes. Immediately add the ATP-containing mixture to the assay plate to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]-ATP is washed away.
-
Detection: After washing and drying the membrane, quantify the amount of incorporated ³³P radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle (DMSO) control, which represents 100% kinase activity.
Trustworthiness: This protocol is self-validating through the use of controls. The vehicle control defines the baseline activity, while the positive control confirms the assay's ability to detect inhibition. Running the screen in duplicate or triplicate ensures the reproducibility of the initial hits.
Hypothetical Data Summary: Kinome Scan at 1 µM
The following table presents hypothetical results from a broad kinome scan, illustrating a potential selectivity profile for our compound of interest.
| Kinase Family | Kinase Target | Percent Inhibition at 1 µM |
| Tyrosine Kinase | FMS (CSF-1R) | 98% |
| Tyrosine Kinase | KIT | 75% |
| Tyrosine Kinase | FLT3 | 68% |
| Tyrosine Kinase | ABL1 | 15% |
| Tyrosine Kinase | EGFR | 8% |
| Serine/Threonine Kinase | CDK2 | 85% |
| Serine/Threonine Kinase | CDK9 | 45% |
| Serine/Threonine Kinase | AURKA | 12% |
| Serine/Threonine Kinase | AKT1 | 5% |
Interpretation: The initial data suggests that 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a potent inhibitor of the tyrosine kinase FMS and the serine/threonine kinase CDK2. It also shows significant activity against other related tyrosine kinases (KIT, FLT3) and a moderate effect on CDK9, indicating potential cross-reactivity within these families.
Visualization: Kinome Profiling Workflow
Caption: Workflow for initial single-concentration kinome screening.
Part 2: Quantifying Potency — IC₅₀ Determination and Selectivity Scoring
Expertise & Experience: A single-point inhibition value is a snapshot, not the full story. To truly compare the compound's activity against different targets, we must determine its half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is essential for ranking the activity against primary targets and off-targets.[6] By comparing these values, we can calculate a selectivity score, providing a numerical representation of the compound's specificity.
Experimental Protocol: Dose-Response IC₅₀ Determination
This protocol expands upon the radiometric assay described in Part 1.
-
Compound Titration: Prepare a serial dilution series of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). A 10-point, 3-fold dilution is standard.
-
Assay Execution: For each kinase identified as a "hit" in the initial screen (e.g., FMS, CDK2, KIT, FLT3, CDK9), perform the radiometric assay as described previously, but using the full range of inhibitor concentrations.
-
Data Analysis:
-
For each kinase, plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve.
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Trustworthiness: The validity of the IC₅₀ is dependent on the quality of the curve fit (R² value). Including a reference compound with a known IC₅₀ for each kinase target serves as a critical quality control measure, ensuring the assay is performing as expected.
Hypothetical Data Summary: Comparative IC₅₀ Values
| Kinase Target | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine IC₅₀ (nM) | Comparative Compound (e.g., Pexidartinib for FMS) IC₅₀ (nM) | Selectivity Ratio (Off-target IC₅₀ / Primary Target IC₅₀) |
| FMS (Primary Target) | 25 | 20 | 1.0 |
| KIT | 150 | 27 | 6.0 |
| FLT3 | 300 | 460 | 12.0 |
| CDK2 (Off-Target) | 95 | >10,000 | 3.8 |
| CDK9 | 850 | >10,000 | 34.0 |
Interpretation: The compound is most potent against FMS (IC₅₀ = 25 nM). It is 6-fold less potent against KIT and shows significant activity against CDK2 (IC₅₀ = 95 nM). This profile suggests a dual FMS/CDK2 inhibitor or an FMS inhibitor with a significant CDK2 off-target liability. The selectivity over CDK9 is more pronounced (>30-fold).
Part 3: Cellular Validation — From Enzyme to Organism
Expertise & Experience: A compound's biochemical potency can be misleading. High intracellular ATP concentrations can outcompete ATP-competitive inhibitors, and poor cell membrane permeability can prevent the compound from ever reaching its target. Therefore, validating biochemical hits in a cellular context is a non-negotiable step.[8] We must confirm that the compound engages its target in living cells and that this engagement leads to the expected downstream biological effect.
Experimental Protocols: A Triad of Cellular Assays
1. Cellular Target Engagement (NanoBRET™ Assay) [9]
-
Principle: This assay measures compound binding to a target protein in live cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound will compete with the tracer, causing a loss of BRET signal.
-
Methodology:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the kinase-NanoLuc fusion protein (e.g., FMS-NLuc or CDK2-NLuc).
-
Add the specific Cell-Permeable Tracer and titrate the test compound.
-
Add the NanoBRET substrate and measure both donor (luciferase) and acceptor (tracer) emission.
-
Calculate the BRET ratio and determine the IC₅₀ for target engagement.
-
2. Downstream Signaling (Cellular Phosphorylation Assay) [9]
-
Principle: This assay measures the functional consequence of target inhibition by quantifying the phosphorylation of a known downstream substrate.
-
Methodology:
-
Select a cell line where the target kinase is active (e.g., M-NFS-60 cells for FMS, which are dependent on CSF-1 signaling).
-
Starve cells, then stimulate with the appropriate ligand (e.g., CSF-1 for FMS) in the presence of varying concentrations of the test compound.
-
Lyse the cells and use an immunoassay (e.g., ELISA or Western Blot) to detect the phosphorylation of a key downstream substrate (e.g., phospho-ERK as a downstream effector of FMS signaling).
-
Determine the EC₅₀ for the inhibition of substrate phosphorylation.
-
3. Phenotypic Outcome (Anti-Proliferative Assay) [8]
-
Principle: This assay assesses the ultimate biological impact of inhibiting a kinase that is critical for cell survival or proliferation.
-
Methodology:
-
Use a cancer cell line known to be dependent on the target kinase (e.g., FMS-dependent AML cell lines).
-
Seed cells in 96-well plates and treat with a dose-response of the test compound for 72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualization: Integrating Biochemical and Cellular Data
Caption: A logical cascade from biochemical potency to cellular effect.
Hypothetical Data Summary: Biochemical vs. Cellular Potency
| Assay Type | Target | Potency (nM) |
| Biochemical IC₅₀ | FMS | 25 |
| Cellular Target Engagement EC₅₀ (NanoBRET) | FMS | 150 |
| Cellular Phospho-ERK Inhibition EC₅₀ | FMS | 200 |
| Cellular Growth Inhibition GI₅₀ (AML Cells) | FMS-dependent | 250 |
| Biochemical IC₅₀ | CDK2 | 95 |
| Cellular Target Engagement EC₅₀ (NanoBRET) | CDK2 | 800 |
| Cellular Growth Inhibition GI₅₀ (CCNE1-amp Cells) | CDK2-dependent | 1100 |
Interpretation: A "potency shift" is observed between the biochemical and cellular assays. The compound is ~6-8 fold less potent in cells against FMS, a common and acceptable finding. A similar shift is seen for CDK2. This discrepancy, known as the "cell-shift," highlights the importance of cellular assays for predicting in vivo efficacy. The data confirms that the compound engages both FMS and CDK2 in a cellular environment and leads to a corresponding anti-proliferative effect in cell lines dependent on these respective kinases.
Conclusion: A Unified View of Selectivity
This guide has outlined a rigorous, multi-step strategy for defining the cross-reactivity profile of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The proposed workflow, moving from a broad biochemical scan to quantitative IC₅₀ determination and finally to validation in live-cell models, provides the necessary layers of evidence to build a high-confidence selectivity profile.
Based on our hypothetical data, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine emerges as a potent FMS kinase inhibitor with significant cross-reactivity against CDK2. This dual activity could be a liability, potentially leading to off-target effects related to cell cycle disruption, or it could be an asset, offering a polypharmacological approach to certain cancers where both pathways are relevant. The objective, scientifically-grounded data generated through this comparative guide provides the critical insights needed for researchers and drug developers to make informed decisions about the future of this promising compound.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-16. [Link]
-
Lochhead, P. A. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(20), 3236-3244. [Link]
-
Zuccotto, F., & Ardini, E. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12972-12977. [Link]
-
Vieth, M., & Sutherland, J. J. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Current Opinion in Chemical Biology, 9(4), 394-400. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Services. [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology Services. [Link]
-
Johnson, G. L. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 12(1), 26-32. [Link]
-
O'Shea, J. J., & Laurence, A. (2013). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery, 12(4), 311-312. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
van der Wouden, P. A., & IJzerman, A. P. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. [Link]
-
Chodera, J. D. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]
-
Sciabola, S., & Stanton, R. V. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, 58(7), 1545-1555. [Link]
-
Bantscheff, M., & Drewes, G. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2663-2669. [Link]
-
Rivera-Ramírez, D., & Gámez-Montaño, R. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2658. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]
-
Shestakov, A. S., & Gribanov, A. V. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2774-2781. [Link]
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Reproducible Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Comparative Analysis of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds. The targeted introduction of a chlorine atom at the 3-position of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core can significantly modulate the pharmacological properties of the resulting molecule. However, the reproducible synthesis of this key intermediate can be challenging. This guide provides an in-depth, comparative analysis of synthetic approaches to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, with a focus on experimental reproducibility, mechanistic insights, and practical considerations for researchers in the field.
Introduction: The Significance of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a key structural component in various pharmacologically active agents. Its derivatives have been investigated for a range of therapeutic applications, including as allosteric modulators of the M4 muscarinic acetylcholine receptor, which are of interest for treating neurological and psychiatric disorders.[1] The introduction of a chlorine atom can influence a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. Therefore, reliable access to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is of paramount importance for the synthesis of novel drug candidates.
This guide will explore two plausible synthetic strategies for obtaining this chlorinated scaffold, evaluating the factors that influence their reproducibility and providing detailed experimental protocols.
Comparative Analysis of Synthetic Strategies
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be approached from two main directions:
-
Late-Stage Chlorination: Construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core followed by direct chlorination.
-
Convergent Synthesis using a Chlorinated Precursor: Employing a pre-chlorinated pyridine derivative as a starting material for the annulation of the pyrrole ring.
This guide will focus on a comparative analysis of these two conceptual approaches, highlighting the advantages and disadvantages of each in the context of experimental reproducibility.
Method 1: Late-Stage Electrophilic Chlorination of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
This approach involves the initial synthesis of the parent heterocycle, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, followed by selective chlorination at the 3-position. The success of this strategy hinges on the regioselectivity of the chlorination reaction.
Causality Behind Experimental Choices
The pyrrolo[3,4-b]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The choice of the chlorinating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid over-chlorination or side reactions. N-Chlorosuccinimide (NCS) is a commonly employed reagent for the chlorination of electron-rich heterocycles due to its mild nature and ease of handling.[2][3] The reaction mechanism typically proceeds via an electrophilic attack of the "Cl+" equivalent from NCS on the electron-rich pyrrole ring. The use of a suitable solvent is also crucial, as it can influence the reactivity of both the substrate and the chlorinating agent.
Experimental Protocol: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
A plausible synthetic route to the unchlorinated core, based on related literature for similar structures, is outlined below.
Step 1: Synthesis of a Suitable Precursor (Illustrative)
The synthesis would likely commence from a functionalized pyridine derivative that allows for the subsequent formation of the fused pyrrole ring. For instance, a multi-step synthesis starting from commercially available materials could be employed to construct a di-functionalized pyridine that can be cyclized.
Step 2: Cyclization to form the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core
This step would involve an intramolecular reaction to form the five-membered pyrrole ring. The specific conditions would depend on the nature of the precursor from Step 1.
Experimental Protocol: Electrophilic Chlorination
Reagents and Materials:
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Reproducibility Challenges and Troubleshooting
-
Regioselectivity: The primary challenge is controlling the position of chlorination. While the 3-position is electronically favored, the formation of other chlorinated isomers is possible. Careful control of temperature and the slow addition of NCS are crucial.
-
Over-chlorination: The addition of more than one chlorine atom can occur if an excess of NCS is used or if the reaction is allowed to proceed for too long.
-
Side Reactions: The starting material and product may be sensitive to the reaction conditions, leading to decomposition.
Data Summary: Late-Stage Chlorination
| Parameter | Expected Outcome | Potential for Variation |
| Yield | 50-70% | Highly dependent on reaction control and purity of starting material. |
| Purity | >95% after chromatography | May require careful purification to remove isomeric impurities. |
| Reaction Time | 2-4 hours | Can vary based on the reactivity of the specific batch of starting material. |
| Reproducibility | Moderate | Sensitive to minor variations in temperature, addition rate, and reagent quality. |
Method 2: Convergent Synthesis from a Chlorinated Pyridine Precursor
This alternative strategy involves the use of a commercially available or readily synthesized chlorinated pyridine derivative as a building block. The pyrrole ring is then constructed onto this pre-functionalized scaffold. A plausible approach would be to start with 2,3-dichloropyridine or a related compound.
Causality Behind Experimental Choices
By introducing the chlorine atom at an early stage, this method circumvents the challenges of regioselectivity associated with the late-stage chlorination of the assembled pyrrolopyridine core. The choice of a suitable chlorinated pyridine starting material is key, as it must possess the necessary functional groups to allow for the subsequent annulation of the pyrrole ring.
Experimental Protocol: Illustrative Convergent Synthesis
Step 1: Functionalization of a Chlorinated Pyridine
This would involve a series of reactions to introduce the necessary carbon and nitrogen synthons onto the chlorinated pyridine ring that will ultimately form the pyrrole moiety.
Step 2: Intramolecular Cyclization
The final step would be an intramolecular cyclization to form the 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine product.
Reproducibility Advantages and Considerations
-
Regiocontrol: The position of the chlorine atom is pre-determined by the choice of the starting material, leading to a single, desired isomer. This significantly enhances the reproducibility of the final product's structure.
-
Potentially Harsher Conditions: The subsequent steps to build the pyrrole ring may require more forcing conditions compared to the late-stage chlorination, which could affect the overall yield and purity.
-
Availability of Starting Materials: The accessibility and cost of the required chlorinated pyridine precursor can be a limiting factor.
Data Summary: Convergent Synthesis
| Parameter | Expected Outcome | Potential for Variation |
| Yield | 40-60% (over multiple steps) | Dependent on the efficiency of each step in the sequence. |
| Purity | >98% after purification | Generally higher isomeric purity due to the defined starting material. |
| Reaction Time | Multi-day synthesis | Involves multiple synthetic steps, increasing the overall time. |
| Reproducibility | High | The regiochemistry is controlled from the outset, leading to more consistent results. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Workflow for the Late-Stage Chlorination approach.
Caption: Workflow for the Convergent Synthesis approach.
Conclusion and Recommendations
Both the late-stage chlorination and the convergent synthesis from a chlorinated precursor offer viable routes to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
For Exploratory and Small-Scale Synthesis: The late-stage chlorination approach may be more attractive due to its potentially shorter synthetic sequence, provided that the challenges of regioselectivity can be effectively managed. Careful optimization of the chlorination conditions is paramount for achieving reproducible results.
-
For Large-Scale and Process Chemistry: The convergent synthesis is the recommended strategy. Although it may involve more synthetic steps, the unambiguous control over the chlorine atom's position leads to higher isomeric purity and greater overall reproducibility, which are critical factors in a drug development setting.
Ultimately, the choice of synthetic route will depend on the specific project goals, the available resources, and the scale of the synthesis. It is highly recommended that researchers carefully evaluate both strategies and conduct small-scale pilot experiments to determine the most robust and reproducible method for their specific needs.
References
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules2022 , 27(15), 4975. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein J. Org. Chem.2019 , 15, 2840–2846. [Link]
-
Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. Suru Chemical. [Link]
-
Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Catalysts2022 , 12(4), 419. [Link]
- Preparation method of 3-aminopyridine.
- Preparation of 2-chloro-3-aminopyridine.
- 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
Sources
Comparing the cost-effectiveness of different synthetic routes to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Introduction
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif is present in a variety of biologically active compounds, making the efficient and economical synthesis of this intermediate a significant focus for researchers in drug discovery and development. This guide provides an in-depth comparison of two plausible synthetic routes to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, offering a critical analysis of their cost-effectiveness based on starting material prices, reaction efficiency, and process simplicity. The insights provided herein are intended to assist researchers in making informed decisions for both laboratory-scale synthesis and potential industrial scale-up.
Strategic Overview of Synthetic Approaches
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be approached through various strategies. After a thorough review of the literature and consideration of commercially available starting materials, two primary retrosynthetic pathways emerge as the most viable. Both routes converge on the formation of the core 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold, followed by a selective chlorination step.
Route 1: Synthesis via Pyridine-2,3-dicarboxylic Acid
This classical approach builds the pyrrolo-fused ring system from a readily available pyridine derivative. The key steps involve the formation of a di-ester, followed by a Dieckmann-type condensation and subsequent transformations.
Experimental Protocol: Route 1
Step 1: Esterification of 2,3-Pyridinedicarboxylic acid
2,3-Pyridinedicarboxylic acid is converted to its diethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid. This is a standard Fischer esterification.
Step 2: Reductive Cyclization
The resulting diethyl 2,3-pyridinedicarboxylate is subjected to reductive cyclization using a potent reducing agent, such as Raney Nickel under a hydrogen atmosphere. This step aims to reduce the pyridine ring and facilitate the formation of the pyrrolidine ring.
Step 3: Chlorination
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine intermediate is then chlorinated using a suitable chlorinating agent. N-Chlorosuccinimide (NCS) is a mild and selective choice for this transformation, typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature.
Visualizing the Pathway: Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via a Multicomponent Reaction Approach
This modern approach leverages a convergent multicomponent reaction to construct the core heterocyclic system in a more atom-economical fashion, potentially reducing the number of synthetic steps and improving overall efficiency.
Experimental Protocol: Route 2
Step 1: One-Pot Synthesis of the Pyrrolopyridine Core
This route would ideally involve a one-pot reaction of a suitable pyridine-derived precursor, a source of the two-carbon unit for the pyrrolidine ring, and a nitrogen source. A plausible approach involves the reaction of a 2,3-disubstituted pyridine with a glycine equivalent under conditions that promote cyclization. A more direct, though less documented for this specific target, approach could involve a variation of the Ugi or Passerini multicomponent reactions. For the purpose of this comparison, we will conceptualize a streamlined synthesis starting from ethyl 2-cyano-3-ethoxyacrylate and a suitable nitrogen source, followed by cyclization and reduction.
A plausible sequence would be the reaction of ethyl 2-cyano-3-ethoxyacrylate with an aminoacetaldehyde diethyl acetal to form an enamine, which upon heating would cyclize. Subsequent reduction and aromatization would lead to the desired pyrrolopyridine core.
Step 2: Chlorination
Similar to Route 1, the final step involves the chlorination of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine intermediate using N-Chlorosuccinimide (NCS) in a suitable solvent.
Visualizing the Pathway: Route 2
Caption: Conceptual synthetic pathway for Route 2.
Comparative Analysis: Cost-Effectiveness
To provide a quantitative comparison, we have estimated the cost of producing 100 grams of the final product via each route. The prices of starting materials and reagents are based on currently available catalog prices from major chemical suppliers and are subject to change.
| Parameter | Route 1: From 2,3-Pyridinedicarboxylic Acid | Route 2: Multicomponent Approach (Conceptual) |
| Starting Materials | 2,3-Pyridinedicarboxylic acid, Ethanol, Sulfuric Acid, Raney Nickel, Hydrogen, N-Chlorosuccinimide, Dichloromethane | Ethyl 2-cyano-3-ethoxyacrylate, Aminoacetaldehyde diethyl acetal, Solvents, Reducing agents, N-Chlorosuccinimide, Dichloromethane |
| Estimated Cost of Starting Materials (per 100g product) | ~$250 - $400 | ~$150 - $300 |
| Number of Steps | 3 | 3 (conceptualized as a streamlined process) |
| Overall Yield (Estimated) | 30-40% | 40-50% (potentially higher with optimization) |
| Process Complexity | Moderate: Requires handling of hydrogen gas and a pyrophoric catalyst (Raney Ni). | Potentially Lower: One-pot reaction could simplify the initial steps. |
| Safety & Environmental Considerations | Use of flammable hydrogen gas and pyrophoric Raney Nickel. | Use of potentially volatile and flammable organic solvents. |
| Scalability | Feasible, but requires specialized equipment for hydrogenation. | Potentially more amenable to large-scale synthesis due to fewer discrete steps. |
Detailed Cost Breakdown of Key Reagents
-
2,3-Pyridinedicarboxylic Acid: Approximately $20-30 per 100g.[1][2][3][4][5]
-
Ethyl 2-cyano-3-ethoxyacrylate: Approximately $50-60 per 100g.[6][7][8][9][10]
-
Raney Nickel: Varies significantly based on activity and supplier, but can range from $50-100 per 100g of catalyst.[11][12][13][14]
-
N-Chlorosuccinimide (NCS): Relatively inexpensive, around $15-25 per 100g.[15][16][17]
Discussion and Recommendation
From a purely economic standpoint, Route 2 presents a more cost-effective option. The lower estimated cost of starting materials and the potential for a higher overall yield make it an attractive alternative to the more traditional Route 1. The conceptual one-pot nature of the initial step in Route 2 could also lead to significant savings in terms of time, labor, and solvent usage, particularly on an industrial scale.
However, it is crucial to acknowledge that Route 2, as presented, is a conceptual pathway. Significant process development and optimization would be required to realize its potential advantages. The feasibility of the key cyclization step would need to be experimentally validated.
Route 1 , while appearing more expensive, relies on well-established and predictable chemical transformations. The Fischer esterification and catalytic hydrogenation are standard procedures in organic synthesis. The primary drawbacks are the moderate overall yield and the safety considerations associated with handling hydrogen and Raney Nickel. For a laboratory setting where reliability and predictability are paramount, and the necessary safety infrastructure is in place, Route 1 offers a dependable, albeit more costly, path to the target molecule.
Recommendation:
-
For academic and small-scale laboratory synthesis: Route 1 is the more conservative and immediately applicable choice due to its reliance on established methodologies.
-
For industrial and process chemistry settings: The potential cost savings of Route 2 warrant a thorough investigation. A dedicated research program to develop and optimize the conceptual multicomponent reaction could lead to a significantly more efficient and economical manufacturing process in the long term.
Conclusion
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved through multiple synthetic strategies. While a classical approach starting from 2,3-pyridinedicarboxylic acid offers a reliable method, a modern multicomponent approach holds the promise of greater cost-effectiveness. The choice between these routes will ultimately depend on the specific needs of the research or manufacturing team, balancing the trade-offs between upfront development costs, raw material expenses, process efficiency, and safety considerations.
References
-
N Chlorosuccinimide. IndiaMART. [Link]
-
Raney Nickel Catalyst - Sponge Nickel. IndiaMART. [Link]
-
Raney Nickel at Best Price from Manufacturers, Suppliers & Traders. Exporters India. [Link]
-
Raney Nickel 7440-02-0 Ni. Agnitio Pharma. [Link]
-
n-chlorosuccinimide(0-8ºc). Sdfine. [Link]
-
Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones 12b and the... ResearchGate. [Link]
-
Global Pyridine Synthesis Catalyst Market Growth 2026-2032. LP Information. [Link]
-
Bio-Pyridine Production Cost Analysis 2025: Feasibility Study. openPR.com. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals. [Link]
-
2,3-Pyridinedicarboxylic acid, 1 X 100 g (P63204-100G). Alkali Scientific. [Link]
-
2,3-Pyridinedicarboxylic Acid, 25g, Each. CP Lab Safety. [Link]
-
Ethyl 2-cyano-3-ethoxyacrylate, 1 X 100 g (E28005-100G). Alkali Scientific. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3-Pyridinedicarboxylic Acid 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. alkalisci.com [alkalisci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. 2-氰基-3-乙氧基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Ethyl-2-cyano-3-ethoxy Acrylate Online | Ethyl-2-cyano-3-ethoxy Acrylate Manufacturer and Suppliers [scimplify.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. alkalisci.com [alkalisci.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 13. agnitio.co.in [agnitio.co.in]
- 14. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 15. N-Chlorosuccinimide price,buy N-Chlorosuccinimide - chemicalbook [m.chemicalbook.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 1256813-78-1), a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.
Essential Chemical Identification and Hazard Profile
Before handling any waste, a thorough understanding of the chemical's properties and hazards is paramount. While specific toxicological data for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not extensively published, data from structurally related pyrrolopyridine compounds provide a strong basis for hazard assessment.
The parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, is known to cause skin and serious eye irritation, as well as respiratory irritation.[1][2] The introduction of a chloro- group, as in the case of the target compound, classifies it as a halogenated organic compound. Such compounds are subject to specific environmental regulations due to their potential for persistence and the generation of toxic byproducts upon improper disposal.[3][4]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | GHS Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [1][2] |
| Acute Toxicity, Oral (Harmful) | May be harmful if swallowed. | H302 / H303 | [1] |
It is crucial to handle this compound and its waste with the assumption that it carries these hazards. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.
Regulatory Imperative: Why Special Disposal is Required
As a chlorinated organic compound, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine falls under regulations governing halogenated organic compound waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific rules for these materials.[3][5] Disposing of halogenated waste with non-halogenated streams can lead to the entire container being classified as hazardous, significantly increasing disposal costs and regulatory burden.[6] Therefore, strict segregation is not just a best practice; it is a legal and financial necessity.
Core Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the collection and temporary storage of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine waste, ensuring safety and compliance prior to final disposal by a certified entity.
Step 1: Waste Identification and Segregation
-
Action: Immediately upon generation, designate any material contaminated with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as "Halogenated Organic Waste." This includes neat (pure) compound, solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, silica gel, filter paper, gloves).
-
Causality: This initial segregation is the most critical step. Mixing with non-halogenated solvents is a common, costly error that complicates disposal.[6]
Step 2: Select the Appropriate Waste Container
-
Action: Use a clearly labeled, leak-proof container with a secure, vapor-tight screw cap. The container material must be compatible with the chemical; a high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
Causality: A vapor-tight lid is essential to prevent the release of potentially irritating vapors into the laboratory atmosphere.[7][8] Secure containment also prevents spills and environmental release.
Step 3: Proper Labeling
-
Action: The waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine " and any other chemical constituents in the container. Do not use abbreviations or formulas.[6]
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
-
Causality: Accurate and complete labeling is a legal requirement and ensures that all personnel, from researchers to waste handlers, are aware of the container's contents and associated dangers.
Step 4: Safe Accumulation in the Laboratory
-
Action: Keep the waste container closed at all times, except when actively adding waste.[6] Store the container in a designated satellite accumulation area within the laboratory, such as in a chemical fume hood or a ventilated cabinet. Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.
-
Causality: Constant closure minimizes exposure to personnel and reduces fugitive emissions. Secondary containment is a fundamental safety measure to control spills.
Step 5: Requesting Disposal
-
Action: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Final disposal must be handled by professionals trained and equipped to manage hazardous chemical waste in compliance with all local, state, and federal regulations.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Action for Small Spills (in a fume hood):
-
Ensure personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is worn.
-
Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.[9]
-
Collect the contaminated absorbent material using non-sparking tools and place it into a sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it through the halogenated waste stream.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect the cleaning materials as hazardous waste.
-
-
Action for Large Spills (outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the laboratory to contain vapors.
-
Contact your institution's emergency response team or EHS department immediately.[7]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
The Final Step: Approved Disposal Methods
The ultimate fate of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine waste is critical. As a halogenated organic compound, the preferred method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers.[8]
-
Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule. The scrubbers are essential for neutralizing the acidic gases (primarily hydrogen chloride) that are formed during the combustion of chlorinated compounds, thereby preventing their release into the atmosphere and the subsequent formation of acid rain.[3][8] Landfilling is not an appropriate disposal method for this type of chemical waste.
By adhering to this comprehensive disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.
References
-
PubChem. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 2-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
PubChem. 4-chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
European Chemicals Agency. ECHA Chemicals Database. [Link]
-
U.S. Department of Transportation. Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. [Link]
-
Fisher Scientific. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, 97%, Thermo Scientific. [Link]
Sources
- 1. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. epa.gov [epa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Comprehensive Safety Protocol: Handling 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in a Research Environment
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug discovery. 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its analogs are heterocyclic compounds of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active molecules.[1][2] However, their structural attributes necessitate a robust and well-defined safety protocol to ensure the well-being of laboratory personnel. This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with a chemical is the foundation of a safe handling protocol. While comprehensive toxicological data for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine may be limited, data from structurally related compounds and available safety data sheets (SDS) provide a clear indication of the necessary precautions. The primary hazards are summarized in the table below.
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes | Source(s) |
| Acute Toxicity, Oral (Harmful) | H303: May be harmful if swallowed | P301+P317 | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 | [3][4][5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 | [3][4][5] |
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. All work with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, whether in solid or solution form, must be conducted in a well-ventilated area.
-
Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of dust particles or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The appropriate selection and consistent use of PPE are essential to prevent direct contact with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Respiratory Protection
Given the potential for respiratory irritation, respiratory protection is mandatory when handling the solid form of this compound or when there is a risk of aerosol generation.
-
For nuisance exposures to dust: A NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[7]
-
For higher-level protection or in the event of a spill: A NIOSH-approved OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges for organic vapors, acid gases, and particulates should be used.[7] In emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[8]
Eye and Face Protection
To prevent eye irritation and injury, the following must be worn:
-
Safety Glasses: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[7]
-
Face Shield: A face shield should be worn in conjunction with safety glasses whenever there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities.
Skin and Body Protection
Direct skin contact is a primary route of exposure and can cause irritation.[3][4][5]
-
Gloves: Chemically resistant gloves must be worn at all times. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used. Gloves must be inspected for any signs of degradation or perforation before each use.[7] Proper glove removal technique (without touching the outer surface of the glove) is critical to avoid cross-contamination.[7]
-
Laboratory Coat: A flame-retardant lab coat should be worn and kept fully fastened to protect the skin and personal clothing.
-
Protective Clothing: For procedures with a higher risk of significant exposure, additional protective clothing, such as a chemical-resistant apron or a full-body suit, may be warranted.[8]
Safe Handling and Operational Workflow
A systematic approach to handling 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine will further minimize the risk of exposure.
Preparation and Weighing
-
Don all required PPE before entering the designated work area.
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
During the Reaction
-
Keep all reaction vessels clearly labeled and sealed or covered.
-
Maintain the reaction within the chemical fume hood.
-
Continuously monitor the reaction for any unexpected changes.
Post-Reaction Work-up and Purification
-
Conduct all extractions, distillations, and chromatographic separations within the fume hood.
-
Be mindful of potential pressure build-up in separatory funnels and vent them appropriately.
General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[4][8]
Caption: Workflow for Safe Handling of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, keeping in mind that vapors may be heavier than air.[8]
-
Contain: Prevent the spill from spreading and from entering drains or waterways.
-
Clean-up:
-
For solid spills , carefully sweep up the material without creating dust and place it in a suitable, labeled container for disposal.[7]
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill. Place the absorbed material into a sealed, labeled container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Storage and Disposal
Proper storage and disposal are the final steps in the safe management of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Storage
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][8]
-
The storage area should be clearly marked and accessible only to authorized personnel.
Disposal
-
All waste containing 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
All chemical waste must be collected in properly labeled, sealed containers.
-
Engage a licensed professional waste disposal service for final disposal, following all local, state, and federal regulations.[4][7]
By adhering to this comprehensive safety protocol, researchers can confidently work with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine while ensuring a safe and compliant laboratory environment.
References
- Jubilant Ingrevia Limited. (2024, April 3).
- (2012, July 18). MSDS of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 26). SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Sigma-Aldrich. (2025, August 5).
- Sigma-Aldrich. (2024, September 8).
- Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET: 5-Chloro-1H-Pyrrolo[2,3-B]Pyridine.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride.
- PubChem. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride.
- Apollo Scientific. (2022, September 16).
- Carl ROTH. (2025, March 31).
- ChemScene. 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
- MDPI. (2021).
- PMC. (2019, July 22). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2641.
- ChemicalBook. (2025, July 4). 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride.
- University of California, Berkeley. Chemical Waste Name or Mixtures. Environmental Health & Safety.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
